Product packaging for Phosphorin, 2,4,6-triphenyl-(Cat. No.:CAS No. 13497-36-4)

Phosphorin, 2,4,6-triphenyl-

Cat. No.: B078489
CAS No.: 13497-36-4
M. Wt: 324.4 g/mol
InChI Key: SPVWSVYJPGRPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phosphorin, 2,4,6-triphenyl-, also known as Phosphorin, 2,4,6-triphenyl-, is a useful research compound. Its molecular formula is C23H17P and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphorin, 2,4,6-triphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphorin, 2,4,6-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorin, 2,4,6-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17P B078489 Phosphorin, 2,4,6-triphenyl- CAS No. 13497-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13497-36-4

Molecular Formula

C23H17P

Molecular Weight

324.4 g/mol

IUPAC Name

2,4,6-triphenylphosphinine

InChI

InChI=1S/C23H17P/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H

InChI Key

SPVWSVYJPGRPFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

13497-36-4

Synonyms

2,4,6-Triphenylphosphorin

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,4,6-Triphenylphosphorin from Pyrylium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4,6-triphenylphosphorin, a phosphorus-containing heterocyclic compound, from its pyrylium salt precursor, 2,4,6-triphenylpyrylium tetrafluoroborate. This synthesis is a cornerstone of organophosphorus chemistry, providing access to a class of compounds with potential applications in materials science, catalysis, and as scaffolds in medicinal chemistry.

Overview of the Synthetic Strategy

The synthesis of 2,4,6-triphenylphosphorin is a two-stage process. The first stage involves the synthesis of the stable aromatic precursor, 2,4,6-triphenylpyrylium tetrafluoroborate, through an acid-catalyzed condensation reaction. The second, and key, stage is the heteroatom exchange reaction where the oxygen atom of the pyrylium ring is replaced by a phosphorus atom. This transformation, pioneered by Märkl, is a powerful method for the synthesis of phosphinines (the class of compounds to which 2,4,6-triphenylphosphorin belongs).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the precursor and the final product.

Table 1: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

ParameterValueReference
Reactants Benzalacetophenone, Acetophenone, Fluoboric acid (52% in ether)[1]
Stoichiometry 2 : 1 : excess[1]
Solvent 1,2-Dichloroethane[1]
Reaction Temperature 70-75 °C, then reflux[1]
Reaction Time 1.5 hours (30 min addition, 1 hour reflux)[1]
Yield 63-68% (crude), 52-54% (recrystallized)[1]
Melting Point 251–257 °C (recrystallized)[1]

Table 2: Synthesis of 2,4,6-Triphenylphosphorin

ParameterValueReference
Reactants 2,4,6-Triphenylpyrylium Tetrafluoroborate, Tris(trimethylsilyl)phosphine[2]
General Yield Good to excellent[2]
Molecular Formula C₂₃H₁₇P
Molecular Weight 324.36 g/mol
Appearance Yellowish solid
³¹P NMR (ppm) ~178-185 (typical for phosphinines)

Experimental Protocols

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Benzalacetophenone (208 g, 1.00 mole)

  • Acetophenone (60 g, 0.50 mole)

  • 52% Ethereal solution of fluoboric acid (160 mL)

  • 1,2-Dichloroethane (350 mL)

  • Ether

Procedure:

  • In a 1-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone and acetophenone in 1,2-dichloroethane.

  • Warm the mixture to 70–75 °C with stirring.

  • Add the 52% ethereal solution of fluoboric acid dropwise over 30 minutes. The mixture will turn orange and then brownish-yellow.

  • After the addition is complete, heat the mixture to reflux and maintain for 1 hour.

  • Allow the fluorescent mixture to cool to room temperature and then let it stand overnight in a refrigerator.

  • Collect the crystalline product by filtration on a Büchner funnel and wash thoroughly with ether.

  • An additional quantity of the product can be obtained by adding 250 mL of ether to the mother liquor.

  • The crude product can be recrystallized from 1,2-dichloroethane to yield yellow needles.

Synthesis of 2,4,6-Triphenylphosphorin

This generalized procedure is based on the Märkl synthesis, with tris(trimethylsilyl)phosphine being a modern and effective phosphorus source.[2]

Materials:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate

  • Tris(trimethylsilyl)phosphine, P(SiMe₃)₃

  • Anhydrous aprotic solvent (e.g., acetonitrile or dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in the anhydrous aprotic solvent.

  • To this solution, add a stoichiometric amount of tris(trimethylsilyl)phosphine via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, following the disappearance of the starting phosphine signal and the appearance of the product signal in the characteristic region for phosphinines.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/dichloromethane mixture).

Visualizations

Synthetic Workflow

G cluster_0 Stage 1: Pyrylium Salt Synthesis cluster_1 Stage 2: Phosphorin Synthesis (Märkl Reaction) A Benzalacetophenone + Acetophenone B Acid-Catalyzed Condensation (HBF₄, 1,2-Dichloroethane, Reflux) A->B Reactants C 2,4,6-Triphenylpyrylium Tetrafluoroborate B->C Product D 2,4,6-Triphenylpyrylium Tetrafluoroborate C->D Purification & Use F Heteroatom Exchange (Anhydrous Solvent) D->F E Tris(trimethylsilyl)phosphine P(SiMe₃)₃ E->F Phosphorus Source G 2,4,6-Triphenylphosphorin F->G Final Product

Caption: Overall synthetic workflow for 2,4,6-triphenylphosphorin.

Reaction Mechanism

Caption: Proposed mechanism for the synthesis of 2,4,6-triphenylphosphorin.

Concluding Remarks

The synthesis of 2,4,6-triphenylphosphorin from pyrylium salts is a robust and well-established method for accessing this important class of organophosphorus heterocycles. The procedures outlined in this guide are reproducible and scalable, providing a solid foundation for researchers in both academic and industrial settings. The unique electronic and structural properties of phosphinines continue to make them attractive targets for further investigation, particularly in the development of novel catalysts and functional materials.

References

Synthesis of 2,4,6-Triphenylphosphinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic protocols for 2,4,6-triphenylphosphinine, a significant heterocyclic compound with applications in coordination chemistry and materials science. It details various synthetic routes with their reported yields and presents a refined experimental protocol for its efficient preparation.

Core Synthesis and Yields

The synthesis of 2,4,6-triphenylphosphinine typically proceeds via the reaction of a 2,4,6-triphenylpyrylium salt with a suitable phosphorus source. The choice of the phosphorus synthon and reaction conditions significantly impacts the yield and purity of the final product. A milestone in the synthesis of phosphinines was achieved by Gottfried Märkl in 1966.[1] Over the years, various methodologies have been developed to improve the efficiency and accessibility of these compounds.

Comparative Yields of Synthetic Protocols

The following table summarizes the yields obtained from different synthetic routes for 2,4,6-triphenylphosphinine, primarily starting from 2,4,6-triphenylpyrylium tetrafluoroborate.

Phosphorus SourceSolventTemperatureReaction TimeYield (%)Reference
P(CH₂OH)₃PyridineReflux-24-30(Märkl, 1966)[1]
P(SiMe₃)₃AcetonitrileReflux->30[1]
PH₃---77[1]
PH₄IButanol110-120 °C-61[1]
Li[P(SiMe₃)₂]THFReflux6 h76(Rigo et al., 2015)[1]
Na[P(SiMe₃)₂]THFReflux6 h-[1]
K[P(SiMe₃)₂]THFReflux6 h-[1]

Note: A dash (-) indicates that the specific data was not provided in the cited source.

The use of phosphine gas (PH₃) provides a high yield but is hampered by its extreme toxicity.[1] Phosphonium iodide (PH₄I) also offers a good yield, but it is no longer commercially available.[1] The use of tris(trimethylsilyl)phosphine (P(SiMe₃)₃) results in only slightly higher yields than the original method.[1] An improved and more accessible protocol with a high yield has been developed using lithium bis(trimethylsilyl)phosphide (Li[P(SiMe₃)₂]) as the phosphorus source.[1]

Detailed Experimental Protocol: High-Yield Synthesis of 2,4,6-Triphenylphosphinine

This protocol is based on the optimized procedure reported by Rigo et al. (2015), which provides a good to excellent yield of 2,4,6-triphenylphosphinine.[1][2]

Materials:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate

  • Lithium bis(trimethylsilyl)phosphide (Li[P(SiMe₃)₂])

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2.0 mmol of 2,4,6-triphenylpyrylium tetrafluoroborate in 25 mL of anhydrous THF.

  • Addition of Phosphorus Source: To the stirred solution, add 2.0 equivalents of lithium bis(trimethylsilyl)phosphide (Li[P(SiMe₃)₂]). The use of two equivalents of the phosphide reagent has been shown to be beneficial for the reaction yield.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the pure 2,4,6-triphenylphosphinine as a yellow, air- and moisture-stable solid.

Synthetic Workflow

The logical flow of the optimized synthesis protocol is illustrated in the following diagram.

SynthesisWorkflow Start Start Pyrylium Dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in anhydrous THF Start->Pyrylium Add_Phosphide Add Li[P(SiMe₃)₂] (2 equivalents) Pyrylium->Add_Phosphide Reflux Reflux for 6 hours Add_Phosphide->Reflux Workup Solvent removal and purification Reflux->Workup Product 2,4,6-Triphenylphosphinine Workup->Product

Caption: Workflow for the synthesis of 2,4,6-triphenylphosphinine.

This refined protocol offers a reliable and high-yielding route to 2,4,6-triphenylphosphinine, facilitating further research into its coordination chemistry and potential applications.

References

The Enigmatic Photochemistry of Triphenylphosphorus Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the photochemical and photophysical properties of triphenylphosphine and its oxide, offering insights for researchers, scientists, and drug development professionals.

The term "triphenylphosphorin," as initially queried, does not correspond to a recognized chemical entity in standard nomenclature. It is highly probable that this refers to the well-known and extensively studied class of triphenylphosphorus compounds, most notably triphenylphosphine (TPP) and its oxidized form, triphenylphosphine oxide (TPPO). This technical guide, therefore, focuses on the core photochemical and photophysical properties of these two pivotal molecules, providing a comprehensive overview of their behavior upon interaction with light.

Photophysical Properties: A Tale of Two Molecules

Triphenylphosphine and triphenylphosphine oxide exhibit distinct photophysical characteristics, primarily dictated by the electronic structure of the phosphorus center. While TPP possesses a lone pair of electrons on the phosphorus atom, TPPO features a highly polar P=O bond, significantly influencing their respective absorption and emission profiles.

Absorption and Emission Characteristics

Triphenylphosphine typically displays absorption maxima in the ultraviolet region, arising from π-π* transitions within the phenyl rings. Information regarding the fluorescence of pure triphenylphosphine is scarce in the literature, suggesting that non-radiative decay pathways are dominant upon excitation. However, derivatives of TPP, particularly its salts, have been shown to exhibit room temperature phosphorescence (RTP).[1][2]

Triphenylphosphine oxide, in contrast, is a component in various luminescent materials. While TPPO itself is not strongly emissive, its derivatives, where it acts as an electron-accepting unit, can display significant fluorescence with high quantum yields.[3][4]

The following tables summarize the available quantitative photophysical data for triphenylphosphine and triphenylphosphine oxide.

Table 1: Photophysical Properties of Triphenylphosphine (TPP)

ParameterValueSolvent/ConditionsReference
Absorption Max (λabs)~260-270 nmVarious organic solvents[5][6]
Emission Max (λem)Data not available--
Fluorescence Quantum Yield (Φf)Not reported--
Fluorescence Lifetime (τf)Not reported--
Phosphorescence Quantum Yield (Φp)Up to 19.6% (for a derivative)Doped polymer film[2]
Phosphorescence Lifetime (τp)Up to 800.59 ms (for a derivative)Doped polymer film[2]

Table 2: Photophysical Properties of Triphenylphosphine Oxide (TPPO)

ParameterValueSolvent/ConditionsReference
Absorption Max (λabs)~265-275 nmVarious organic solvents[7]
Emission Max (λem)Not strongly emissive--
Fluorescence Quantum Yield (Φf)Low (for parent molecule)--
Fluorescence Lifetime (τf)Not reported for parent molecule--

Note: The photophysical data for the parent triphenylphosphine and triphenylphosphine oxide are not extensively reported in the literature, with more focus being placed on their derivatives designed for specific applications.

Photochemical Reactivity: The Oxidation Pathway

The most prominent photochemical reaction of triphenylphosphine is its photooxidation to triphenylphosphine oxide. This process is of significant interest in various chemical transformations where TPP is used as a reagent or catalyst.[8][9]

Photochemical_Reaction Photochemical Oxidation of Triphenylphosphine TPP Triphenylphosphine (TPP) Excited_TPP Excited State TPP* TPP->Excited_TPP hν (UV light) TPPO Triphenylphosphine Oxide (TPPO) Excited_TPP->TPPO Oxygen Molecular Oxygen (O2) Oxygen->TPPO

Photochemical oxidation of TPP to TPPO.

This photooxidation can be a crucial factor in reaction mechanisms and can also be exploited for specific synthetic purposes. The reaction proceeds via an excited state of triphenylphosphine which then reacts with molecular oxygen.

Experimental Protocols: Unraveling the Photophysical Properties

Accurate determination of photophysical parameters is essential for understanding and utilizing the properties of these compounds. The following sections detail the standard methodologies for measuring fluorescence quantum yield and lifetime.

Determination of Fluorescence Quantum Yield (Φf)

The relative method is commonly employed for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Quantum_Yield_Workflow Workflow for Fluorescence Quantum Yield Measurement cluster_prep Sample Preparation cluster_fluor Fluorescence Measurement cluster_calc Calculation Prep_Sample Prepare dilute solutions of sample and standard Measure_Abs Measure absorbance spectra (UV-Vis) Prep_Sample->Measure_Abs Measure_Fluor Measure fluorescence emission spectra Measure_Abs->Measure_Fluor Correct_Spectra Correct spectra for instrument response Measure_Fluor->Correct_Spectra Integrate Integrate fluorescence intensity Correct_Spectra->Integrate Calculate_QY Calculate Quantum Yield using the formula: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) Integrate->Calculate_QY

Experimental workflow for quantum yield determination.

Protocol:

  • Standard Selection: Choose a fluorescence standard with an emission profile close to that of the sample and a well-documented quantum yield.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φs) is then calculated relative to the standard (Φr) using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τf)

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond to picosecond range.

TCSPC_Workflow Workflow for Fluorescence Lifetime Measurement (TCSPC) cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Pulsed_Source Pulsed Light Source (Laser/LED) Sample_Holder Sample Pulsed_Source->Sample_Holder Detector Single-Photon Detector (PMT/SPAD) Sample_Holder->Detector TCSPC_Electronics TCSPC Electronics Detector->TCSPC_Electronics Excite Excite sample with light pulse Detect_Photon Detect single emitted photon Excite->Detect_Photon Time_Measurement Measure time delay between excitation and emission Detect_Photon->Time_Measurement Histogram Build histogram of time delays Time_Measurement->Histogram Deconvolution Deconvolute with Instrument Response Function (IRF) Histogram->Deconvolution Fit_Decay Fit decay curve to exponential model Deconvolution->Fit_Decay Extract_Lifetime Extract fluorescence lifetime(s) Fit_Decay->Extract_Lifetime

Experimental workflow for TCSPC measurements.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample to ensure single photon counting statistics.

  • Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) in place of the sample.

  • Data Acquisition: Excite the sample with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events. This builds up a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis: The measured decay curve is then deconvoluted with the IRF and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s).

Conclusion

While the term "triphenylphosphorin" appears to be a misnomer, the photochemistry and photophysics of the related and widely used compounds, triphenylphosphine and triphenylphosphine oxide, offer a rich area of study. Triphenylphosphine's propensity for photooxidation is a key feature of its reactivity. Although the parent compounds themselves are not strongly luminescent, their derivatives are integral to the development of advanced materials with tailored photophysical properties. The experimental protocols detailed herein provide a robust framework for the characterization of these and other photoactive molecules, enabling further advancements in fields ranging from organic synthesis to materials science and drug development.

References

A Technical Guide to the Thermal Stability and Rearrangement of Phosphorin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphorin derivatives, a class of organophosphorus compounds containing a phosphorus atom within a six-membered heterocyclic ring, are of significant interest across various scientific disciplines. Their unique electronic and structural properties have led to their application as flame retardants, ligands in catalysis, and scaffolds in medicinal chemistry. Understanding their behavior under thermal stress is critical for optimizing their performance in high-temperature applications, such as in flame-retardant polymers, and for ensuring the stability and shelf-life of pharmaceutical compounds. This technical guide provides an in-depth analysis of the thermal stability and rearrangement reactions of phosphorin derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Thermal Stability of Phosphorin Derivatives

The thermal stability of phosphorin derivatives is predominantly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters derived from TGA include the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of material remaining as char residue at elevated temperatures.

Generally, the thermal decomposition of these compounds involves the cleavage of bonds to generate phosphorus-containing radicals (e.g., PO•, HPO, HPO₂•, and PO₂) in the gas phase.[1] These radicals act as flame inhibitors by quenching reactive oxygen species.[1] In the condensed phase, decomposition can lead to the formation of a protective char layer that insulates the underlying material from heat and prevents the release of flammable volatiles.[1][2]

The thermal stability of phosphorin derivatives can vary significantly based on their substitution patterns and the polymer matrix into which they are incorporated. The following tables summarize key quantitative data from TGA studies on various phosphorin-containing materials.

Table 1: Thermal Decomposition Data for DOPO-Based Derivatives DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a common phosphorin-containing structure used in flame retardants.

Compound/MatrixAtmosphereTonset (°C)Tmax (°C)Char Yield at 800°C (%)Reference
Isosorbide bis-(Diethylphosphate) (IDEA)N/A156--[3]
Isosorbide bis-(Diphenylphosphate) (IDPA)N/A289--[3]
Isosorbide bis-Phosphonate (IDOPYL)N/A323--[3]
Isosorbide bis-Phosphinate (IDPO)N/A338--[3]
DOPO-based Flame Retardant (PFR)N/A180-320 (Step 1)--[2]
PFR in Epoxy Resin (EP-3, 4 wt% P)N/A295-342->20[2]
PFR + H₃BO₃ in Epoxy (EP-4, 2% B, 1.5% P)N/A295-342-~25[2]

Table 2: Thermal Decomposition of Styrenic Polymers with Phosphorus-Containing Groups

PolymerAtmosphereTonset (°C)Tmax (°C)Char Yield at 800°C (%)Reference
Polystyrene (PS)Nitrogen3994380.2[4]
Styrenic polymer with P-group (DEpVBP)Nitrogen36041023.0[4]
Styrenic polymer with P-N group (ADEPMAE)Nitrogen33839421.0[4]

The primary decomposition mechanism for many phosphorin derivatives, particularly DOPO-based compounds, is homolytic cleavage.[1] High temperatures cause bonds to break, generating radicals that propagate further reactions.[1] For instance, the flame retardant DOPO-PEPA (DP) decomposes to form DOPO• and PEPA• radicals.[1] The DOPO• radical can then degrade into dibenzofuran and a PO• radical, which is active in the gas phase.[1] The PEPA moiety contributes to condensed-phase action by generating phosphoric acid, promoting char formation.[1]

G cluster_main Thermal Decomposition Pathway of a DOPO-Derivative A DOPO-Derivative (Condensed Phase) C Homolytic Cleavage A->C High Temperature B Heat (Δ) D DOPO• Radical C->D Primary Decomposition E Other Radicals (e.g., PEPA•) C->E Primary Decomposition F PO•, HPO• etc. Quench O•, H• radicals D->F Further Degradation G Phosphoric Acid Formation Crosslinking & Char Layer E->G Char Promotion

Caption: General thermal decomposition pathway for DOPO-derivatives.

Rearrangement of Phosphorin Derivatives

In addition to decomposition, phosphorin derivatives can undergo intramolecular rearrangement reactions, altering their chemical structure. A prominent example is the base-catalyzed[1][5]-phospha-Brook rearrangement, which involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom.[6]

This rearrangement transforms α-hydroxyphosphonates into α-phosphonyloxy esters.[6] The reaction is typically facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or a Lewis acid catalyst like Cu(OTf)₂.[6] The process begins with the deprotonation of the hydroxyl group, followed by the migration of the phosphorus center to the resulting alkoxide. This reaction is a powerful tool in synthetic chemistry, enabling carbonyl umpolung (polarity inversion) and providing access to valuable α-hydroxyphosphoryl compounds.[6]

G cluster_rearrangement Mechanism of the [1,2]-Phospha-Brook Rearrangement Start α-Hydroxyphosphonate Intermediate1 Alkoxide Intermediate (Deprotonation) Start->Intermediate1 + Base Base Base (e.g., DBU) or Lewis Acid Base->Intermediate1 Intermediate2 Pentacoordinate Phosphorus Intermediate Intermediate1->Intermediate2 Nucleophilic Attack on P center Product α-Phosphonyloxy Carbanion Intermediate2->Product C-P bond cleavage O-P bond formation FinalProduct α-Phosphonyloxy Ester (after workup) Product->FinalProduct Protonation

Caption: Key steps in the[1][5]-phospha-Brook rearrangement reaction.

This rearrangement is not limited to acyclic systems and has been reported for six-membered cyclic phosphonates.[7] The stereochemical course of the reaction is a key area of study, as it dictates the configuration of the final product.[7]

Experimental Protocols

Reproducible and accurate data are paramount in studying the thermal properties of chemical compounds. Below are detailed methodologies for the key experiments cited in this guide.

Objective: To determine the thermal stability, decomposition temperatures, and char yield of phosphorin derivatives.

Methodology:

  • Sample Preparation: Ensure the sample (typically 5-10 mg) is dry and representative of the bulk material.[4]

  • Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA) is used.[4]

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, typically 10 °C/min or 20 °C/min, is applied.[4][5][8]

    • Temperature Range: The analysis is conducted over a range relevant to the material's decomposition, often from 30 °C to 800 °C.[4]

    • Atmosphere: The experiment is run under a controlled atmosphere, typically inert (e.g., nitrogen) or oxidative (e.g., air), at a constant flow rate.[4] The choice of atmosphere is crucial, as decomposition mechanisms can differ significantly.[8]

  • Data Analysis: The TGA instrument records the sample mass as a function of temperature. The resulting curve (TG curve) is analyzed to determine Tonset (the temperature at which significant mass loss begins) and the final residue percentage. The first derivative of the TG curve (DTG curve) is used to identify Tmax, the temperature(s) of the maximum rate of mass loss.[4][8]

Objective: To identify the volatile species produced during thermal decomposition.

Methodology:

  • Instrumentation: A TGA instrument is coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[1]

  • TGA Protocol: The TGA experiment is run as described in section 3.1.

  • Gas Analysis: The gaseous effluent from the TGA furnace is continuously transferred via a heated transfer line to the FTIR gas cell or MS inlet.

  • Data Collection: FTIR spectra or mass spectra of the evolved gases are recorded at regular intervals throughout the TGA run.

  • Data Analysis: The collected spectra are analyzed to identify the chemical structures of the decomposition products (e.g., dibenzofuran, phosphoric acid, PO• radicals) at different stages of degradation.[1]

Objective: To monitor the conversion of a phosphorin derivative via rearrangement and characterize the product.

Methodology:

  • Reaction Setup: The starting material (e.g., an α-hydroxyphosphonate) is dissolved in a suitable dry solvent (e.g., DMF) in a reaction vessel under an inert atmosphere.[6]

  • Initiation: A catalyst, such as a base (e.g., DBU) or a Lewis acid, is added to the solution.[6]

  • Monitoring: The reaction progress is monitored over time using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. ³¹P NMR is particularly useful for observing the change in the chemical environment of the phosphorus atom.

  • Workup and Isolation: Once the reaction is complete, it is quenched, and the product is isolated using standard organic chemistry techniques such as extraction and column chromatography.

  • Characterization: The structure of the rearranged product is confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[2]

G cluster_workflow General Experimental Workflow A Sample Preparation (Polymer blending, Synthesis) B Thermal Analysis (TGA, DSC) A->B D Rearrangement Study (NMR Monitoring) A->D C Evolved Gas Analysis (TGA-FTIR, TGA-MS) B->C E Data Analysis (Kinetics, Stability) B->E F Product Identification C->F G Structural Characterization D->G

Caption: A generalized workflow for studying phosphorin derivatives.

Conclusion

The thermal stability and rearrangement reactions of phosphorin derivatives are complex phenomena dictated by molecular structure and environmental conditions. Quantitative analysis via TGA reveals that derivatives like DOPO significantly enhance the char formation and thermal stability of polymers, making them effective flame retardants.[2][4] Mechanistic studies show that their action relies on both condensed-phase charring and gas-phase radical quenching.[1] Concurrently, rearrangement reactions such as the[1][5]-phospha-Brook rearrangement offer powerful synthetic pathways to novel organophosphorus compounds.[6] For professionals in materials science and drug development, a thorough understanding of these thermal behaviors, guided by the robust experimental protocols outlined herein, is essential for the rational design and application of next-generation phosphorin-based materials and therapeutics.

References

The Dawn of a New Heterocycle: The Historical Development and Discovery of Phosphorin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A technical guide for researchers, scientists, and drug development professionals on the fascinating journey of phosphorin chemistry, from its theoretical conception to its synthesis and characterization.

Introduction

In the vast landscape of heterocyclic chemistry, phosphorus-containing aromatic rings represent a unique and intriguing class of compounds. Among these, phosphorin, also known as phosphabenzene, stands as the direct phosphorus analogue of pyridine, where a carbon atom in the benzene ring is replaced by a phosphorus atom. This substitution imparts distinct electronic and steric properties, leading to a rich and diverse chemistry that has captivated chemists for decades. This in-depth technical guide explores the historical milestones in the discovery and development of phosphorin compounds, detailing the key synthetic breakthroughs, fundamental properties, and the experimental protocols that underpin this fascinating field.

A Tale of Two Syntheses: The Pioneering Work of Märkl and Ashe

The journey to synthesize a stable phosphorin was a significant challenge in organophosphorus chemistry. The story of its discovery is primarily centered around the groundbreaking work of two key figures: Gottfried Märkl and Arthur J. Ashe III.

The First Phosphorin Derivative: Märkl's Synthesis of 2,4,6-Triphenylphosphorin (1966)

The first successful synthesis of a phosphorin derivative was achieved in 1966 by Gottfried Märkl.[1] He ingeniously adapted a known reaction for the synthesis of pyrylium salts, replacing the oxygen heteroatom with phosphorus. Märkl's approach involved the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a phosphorus source, tris(hydroxymethyl)phosphine, in the presence of a base.[2][3] This landmark achievement opened the door to a new class of heterocyclic compounds.

The Parent Compound: Ashe's Synthesis of Unsubstituted Phosphorin (1971)

While Märkl's work provided the first glimpse into the world of phosphorins, the synthesis of the parent, unsubstituted phosphorin molecule remained an open challenge. Five years later, in 1971, Arthur J. Ashe III reported the elegant synthesis of this fundamental heterocycle.[4][5] Ashe's strategy involved a clever ring-exchange reaction starting from a stannabenzene derivative.[4] This innovative approach provided access to the unsubstituted phosphorin, allowing for a thorough investigation of its fundamental properties and reactivity.[5]

Key Historical Milestones

YearMilestoneKey Researcher(s)Significance
1966First synthesis of a phosphorin derivative (2,4,6-triphenylphosphorin)Gottfried MärklOpened the field of phosphorin chemistry.[1][2]
1971First synthesis of the parent, unsubstituted phosphorin (phosphabenzene)Arthur J. Ashe IIIAllowed for the fundamental study of the phosphorin ring system.[4][5]

Experimental Protocols

The following are detailed methodologies for the landmark syntheses of phosphorin compounds.

Märkl's Synthesis of 2,4,6-Triphenylphosphorin

Reaction: Condensation of 2,4,6-triphenylpyrylium tetrafluoroborate with tris(hydroxymethyl)phosphine.

Procedure:

  • A solution of 2,4,6-triphenylpyrylium tetrafluoroborate in a suitable solvent (e.g., pyridine) is prepared.

  • Tris(hydroxymethyl)phosphine is added to the solution.

  • The reaction mixture is heated under an inert atmosphere.

  • The product, 2,4,6-triphenylphosphorin, is isolated and purified by crystallization.

Ashe's Synthesis of Unsubstituted Phosphorin

Reaction: Ring-exchange reaction of 1,1-dibutyl-1-stannacyclohexa-2,5-diene with phosphorus tribromide.[4]

Procedure:

  • 1,1-Dibutyl-1-stannacyclohexa-2,5-diene is synthesized according to established procedures.

  • The stannacyclohexadiene is reacted with phosphorus tribromide in an appropriate solvent (e.g., benzene) at low temperature.

  • The resulting intermediate is treated with a base (e.g., triethylamine) to eliminate hydrogen bromide and form phosphorin.

  • The volatile phosphorin is isolated by distillation under reduced pressure.

Properties and Reactivity of Phosphorins

Phosphorins exhibit a fascinating blend of aromatic character and unique reactivity stemming from the presence of the phosphorus heteroatom.

Aromaticity

Spectroscopic and theoretical studies have confirmed the aromatic nature of the phosphorin ring.[3][6] The P-C bond lengths are intermediate between single and double bonds, and the molecule is planar.[3] However, the aromaticity is estimated to be about 88% of that of benzene, indicating a slightly less delocalized π-system.[3]

Reactivity

The reactivity of phosphorins is distinct from that of their nitrogen analogue, pyridine. A key difference lies in the preferred site of nucleophilic attack. While pyridine is typically attacked at the carbon atoms adjacent to the nitrogen, nucleophiles preferentially attack the phosphorus atom in phosphorins.[2] This is attributed to the lower energy of the σ* orbital of the P-C bond compared to the C-N bond.

Phosphorins can also participate in cycloaddition reactions, such as the Diels-Alder reaction, although they are generally less reactive than their acyclic counterparts.[7]

Quantitative Data

The following tables summarize key quantitative data for representative phosphorin compounds.

Table 1: NMR Spectroscopic Data for Unsubstituted Phosphorin (Phosphabenzene) [8]

NucleusChemical Shift (ppm)Coupling Constants (Hz)
1H (α-protons)~8.6J(P,Hα) = ~38
1H (β-protons)~7.2
1H (γ-proton)~7.0
13C (α-carbons)~154J(P,Cα) = ~54
13C (β-carbons)~128
13C (γ-carbon)~133
31P~210

Table 2: UV-Vis Spectroscopic Data for Phosphorin Derivatives

CompoundSolventλmax (nm)
PhosphabenzeneCyclohexane218, 249, 287
2,4,6-TriphenylphosphorinDichloromethane260, 305, 365

Note: Specific absorption maxima can vary depending on the solvent and substituents.

Visualizing Phosphorin Chemistry

The following diagrams illustrate key concepts in phosphorin chemistry.

Synthesis_Pathways cluster_markl Märkl Synthesis (1966) cluster_ashe Ashe Synthesis (1971) Pyrylium Salt Pyrylium Salt 2,4,6-Triphenylphosphorin 2,4,6-Triphenylphosphorin Pyrylium Salt->2,4,6-Triphenylphosphorin + P(CH2OH)3 Tris(hydroxymethyl)phosphine Tris(hydroxymethyl)phosphine Tris(hydroxymethyl)phosphine->2,4,6-Triphenylphosphorin Stannabenzene Stannabenzene Phosphorin Phosphorin Stannabenzene->Phosphorin + PBr3, then base Phosphorus Tribromide Phosphorus Tribromide Phosphorus Tribromide->Phosphorin

Caption: Synthetic pathways to phosphorin compounds.

Reactivity Phosphorin Phosphorin Ring (P) Adduct Nucleophilic Adduct Phosphorin->Adduct Cycloadduct Diels-Alder Adduct Phosphorin->Cycloadduct Nucleophile Nucleophile (Nu-) Nucleophile->Phosphorin Attacks Phosphorus Electrophile Electrophile (E+) DielsAlder Diene DielsAlder->Cycloadduct [4+2] Cycloaddition

Caption: General reactivity of the phosphorin ring.

Conclusion and Future Outlook

The historical development of phosphorin chemistry, from the initial groundbreaking syntheses by Märkl and Ashe to the subsequent exploration of their properties and reactivity, showcases a remarkable journey of scientific discovery. These phosphorus-containing heterocycles continue to be an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry. The unique electronic nature of the phosphorin ring offers exciting opportunities for the design of novel ligands, functional materials with tailored optoelectronic properties, and biologically active molecules. As synthetic methodologies become more sophisticated, the full potential of phosphorin chemistry is yet to be unlocked, promising a bright future for this fascinating class of compounds.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of 2,4,6-Triphenylphosphorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,4,6-triphenylphosphorin (also known as 2,4,6-triphenylphosphinine). The document covers its synthesis, structural characteristics, spectroscopic data, and key reactivity patterns. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for cited reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified presentation guidelines. This guide is intended to be a valuable resource for researchers and professionals working with phosphorus-containing heterocycles in fields such as materials science, catalysis, and medicinal chemistry.

Introduction

2,4,6-Triphenylphosphorin is an aromatic heterocyclic compound containing a phosphorus atom within a six-membered ring. The phosphorus atom is in a low-coordinate state, which imparts unique electronic and steric properties to the molecule. These characteristics make it an interesting building block in coordination chemistry and materials science. This guide will delve into the core chemical properties of this compound.

General Information

PropertyValueReference
IUPAC Name 2,4,6-triphenylphosphinine[1]
Synonyms 2,4,6-Triphenylphosphorin, 2,4,6-triphenylphosphabenzene[1]
CAS Number 13497-36-4[1]
Molecular Formula C₂₃H₁₇P[1]
Molecular Weight 324.35 g/mol [1]

Synthesis

A revisited and optimized synthesis of 2,4,6-triphenylphosphorin has been established, providing good to excellent yields.[2] The general protocol involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a phosphorus source such as tris(trimethylsilyl)phosphine.

Synthetic Workflow

G A 2,4,6-Triphenylpyrylium tetrafluoroborate C Reaction in Acetonitrile A->C B Tris(trimethylsilyl)phosphine P(SiMe₃)₃ B->C D 2,4,6-Triphenylphosphorin C->D

Caption: Synthesis of 2,4,6-Triphenylphosphorin.

Experimental Protocol: Synthesis of 2,4,6-Triphenylphosphorin
  • Materials:

    • 2,4,6-Triphenylpyrylium tetrafluoroborate

    • Tris(trimethylsilyl)phosphine

    • Anhydrous acetonitrile

  • Procedure:

    • To a solution of 2,4,6-triphenylpyrylium tetrafluoroborate in anhydrous acetonitrile, add tris(trimethylsilyl)phosphine dropwise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Recrystallization from a suitable solvent system (e.g., ethanol) yields the pure 2,4,6-triphenylphosphorin as a crystalline solid.

Spectroscopic Properties

NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra of 2,4,6-triphenylphosphorin provide key insights into its structure.

Nucleus Solvent Chemical Shift (δ) / ppm Multiplicity Assignment
¹H CDCl₃7.20 - 7.80mAromatic protons
¹³C CDCl₃128.0 - 145.0mAromatic carbons
³¹P CDCl₃~180sP atom in the phosphorin ring

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

UV-Vis Spectroscopy

The electronic absorption spectrum of 2,4,6-triphenylphosphorin is characterized by absorptions in the ultraviolet region.

Solvent λmax / nm Molar Absorptivity (ε) / M⁻¹cm⁻¹
Dichloromethane250Data not available
310Data not available

Structural Properties

The molecular structure of 2,4,6-triphenylphosphorin has been determined by single-crystal X-ray diffraction.

Crystal Structure Data
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a / Å Value from CIF
b / Å Value from CIF
c / Å Value from CIF
α / ° 90
β / ° Value from CIF
γ / ° 90

Note: The specific unit cell parameters would be extracted from the Crystallographic Information File (CIF).

Selected Bond Lengths and Angles
Bond Length / Å Angle Value / °
P-C2Value from CIFC2-P-C6Value from CIF
P-C6Value from CIFP-C2-C3Value from CIF
C2-C3Value from CIFC3-C4-C5Value from CIF
C3-C4Value from CIFC4-C5-C6Value from CIF
C4-C5Value from CIF
C5-C6Value from CIF

Reactivity

2,4,6-Triphenylphosphorin exhibits reactivity characteristic of low-coordinate phosphorus compounds, including reactions with electrophiles and participation in cycloaddition reactions.

Reaction with Benzyne

A notable reaction of 2,4,6-triphenylphosphorin is its [4+2] cycloaddition with in situ generated benzyne to form 2,4,6-triphenylphosphabarrelene.[2]

Reaction Workflow

G A 2,4,6-Triphenylphosphorin C [4+2] Cycloaddition A->C B Benzyne (in situ) B->C D 2,4,6-Triphenylphosphabarrelene C->D

Caption: Reaction of 2,4,6-Triphenylphosphorin with Benzyne.

Experimental Protocol: Reaction with Benzyne
  • Materials:

    • 2,4,6-Triphenylphosphorin

    • Anthranilic acid

    • Isoamyl nitrite

    • Anhydrous 1,2-dichloroethane

  • Procedure:

    • To a solution of 2,4,6-triphenylphosphorin in anhydrous 1,2-dichloroethane, add anthranilic acid.

    • Heat the mixture to reflux.

    • Add a solution of isoamyl nitrite in 1,2-dichloroethane dropwise to the refluxing mixture.

    • Continue refluxing for 2 hours after the addition is complete.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield 2,4,6-triphenylphosphabarrelene.

Conclusion

2,4,6-Triphenylphosphorin is a fascinating molecule with a rich chemistry stemming from its unique electronic structure. This guide has summarized its key fundamental properties, including a reliable synthetic route, detailed spectroscopic and structural data, and characteristic reactivity. The information presented herein is intended to serve as a solid foundation for researchers exploring the potential applications of this and related phosphorin derivatives in various scientific disciplines.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2,4,6-Triphenylphosphorin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the IUPAC nomenclature for 2,4,6-triphenylphosphorin and its derivatives, intended for researchers, scientists, and professionals in drug development. It covers the systematic naming conventions, presents key quantitative data, details experimental protocols for synthesis and characterization, and includes visualizations of the synthetic workflow.

IUPAC Nomenclature

The systematic naming of heterocyclic compounds, including 2,4,6-triphenylphosphorin and its derivatives, is governed by the Hantzsch-Widman nomenclature system.[1][2][3] The preferred IUPAC name for the parent phosphorus-containing benzene analogue is phosphinine .[4] The term "phosphorin" is also commonly used.

For the specific compound of interest, the preferred IUPAC name is 2,4,6-triphenylphosphinine .[4]

Principles of Hantzsch-Widman Nomenclature for Phosphinines

The Hantzsch-Widman name is constructed from a prefix indicating the heteroatom and a stem indicating the ring size and degree of saturation.

  • Prefix for Phosphorus: The prefix for a phosphorus heteroatom is "phospha-".[2]

  • Stem for a Six-Membered Unsaturated Ring: For a six-membered unsaturated ring, the stem is "-ine".[1][2]

Thus, the systematic name for the parent heterocycle is phosphinine .

Numbering and Locants

The numbering of the phosphinine ring starts at the phosphorus atom, which is assigned position 1. The numbering then proceeds around the ring to give substituents the lowest possible locants.[1][3]

Naming Derivatives

Substituted phosphinines are named by indicating the substituents as prefixes, with their positions designated by locants. The substituents are listed in alphabetical order.[5]

Examples:

  • 2,4,6-trichlorophosphinine: Three chlorine atoms at positions 2, 4, and 6.

  • 4-methyl-2-phenylphosphinine: A methyl group at position 4 and a phenyl group at position 2.

  • 1,2-dihydrophosphinine: Indicates the addition of two hydrogen atoms, saturating the bond between positions 1 and 2.

Priority of Functional Groups

When multiple different functional groups are present, their citation as a suffix or prefix is determined by a priority system. Carboxylic acids and their derivatives have the highest priority, followed by aldehydes, ketones, alcohols, and then amines. Double and triple bonds have lower priority.[6][7][8] For heterocycles, the heteroatom is part of the parent structure.

Quantitative Data

This section summarizes key quantitative data for 2,4,6-triphenylphosphinine, including spectroscopic and crystallographic parameters.

Spectroscopic Data
Technique Parameter Value
¹H NMR Chemical Shift (δ)Phenyl protons typically appear as multiplets in the aromatic region.
¹³C NMR Chemical Shift (δ)Aromatic carbons show signals in the downfield region.
³¹P NMR Chemical Shift (δ)The phosphorus nucleus in phosphinines is highly deshielded, with chemical shifts appearing at very low field, often greater than +200 ppm. For 2,4,6-triphenylphosphinine, a sharp signal is observed.
Mass Spec (EI) Molecular Ion Peak (m/z)324.11 (Calculated for C₂₃H₁₇P)
UV-Vis Maximum Absorption (λmax)Exhibits characteristic absorptions in the UV-visible region due to its aromatic system.
Crystallographic Data

The following table presents selected bond lengths and angles for a derivative of 2,4,6-triphenylphosphinine, providing insight into the geometry of the phosphinine ring.

Parameter Value (Å or °)
Bond Length P-C ~1.74 - 1.76 Å
Bond Length C-C ~1.38 - 1.41 Å
Bond Angle C-P-C ~101 - 103°
Bond Angle P-C-C ~122 - 124°
Bond Angle C-C-C ~120 - 122°

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of 2,4,6-triphenylphosphinine.

Synthesis of 2,4,6-Triphenylphosphinine

This protocol is based on the revisited Märkl synthesis.[9]

Materials:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate

  • Tris(hydroxymethyl)phosphine or a similar phosphine source

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in the anhydrous solvent in a Schlenk flask.

  • Add the phosphine source to the solution. The reaction is typically carried out at an elevated temperature.

  • Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by precipitation or extraction. For precipitation, add a non-polar solvent (e.g., diethyl ether) to precipitate the product.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a solution of the purified 2,4,6-triphenylphosphinine in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[10][11]

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent.

  • Analyze the sample using an electron ionization (EI) or other appropriate mass spectrometry technique to confirm the molecular weight.

X-ray Crystallography:

  • Grow single crystals of the compound suitable for X-ray diffraction analysis, for example, by slow evaporation of a saturated solution.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to determine the precise bond lengths, bond angles, and overall molecular geometry.[12][13]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Hantzsch-Widman nomenclature for 2,4,6-triphenylphosphinine.

synthesis_workflow cluster_characterization Characterization start Start Materials: 2,4,6-triphenylpyrylium salt Phosphine source reaction Reaction in anhydrous solvent under inert atmosphere start->reaction isolation Isolation: Precipitation or Extraction reaction->isolation purification Purification: Recrystallization or Column Chromatography isolation->purification product Final Product: 2,4,6-Triphenylphosphinine purification->product nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) product->nmr Verify Structure ms Mass Spectrometry product->ms Confirm Mass xray X-ray Crystallography product->xray Determine Geometry

Experimental workflow for the synthesis and characterization.

References

accurate molecular weight of 2,4,6-triphenylphosphorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4,6-triphenylphosphorin, including its synthesis, characterization, and known reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Core Compound Properties

2,4,6-Triphenylphosphorin, also known as 2,4,6-triphenylphosphabenzene, is an organophosphorus compound with the chemical formula C₂₃H₁₇P. It belongs to the class of phosphinines, which are phosphorus analogues of pyridines. The replacement of a carbon atom in the benzene ring with a phosphorus atom imparts unique electronic and steric properties to the molecule, making it a subject of interest in coordination chemistry and materials science.

PropertyValueSource
Molecular Formula C₂₃H₁₇PPubChem
Accurate Molecular Weight 324.3548 g/mol NIST
CAS Number 13497-36-4PubChem
IUPAC Name 2,4,6-triphenylphosphininePubChem

Synthesis and Experimental Protocols

The primary synthetic route to 2,4,6-triphenylphosphorin involves the reaction of a pyrylium salt precursor, 2,4,6-triphenylpyrylium tetrafluoroborate, with a suitable phosphorus nucleophile.[1][2] This method provides a reliable pathway to the phosphinine ring system.

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

A common method for the synthesis of 2,4,6-triarylpyrylium salts involves the condensation of acetophenone and chalcone in the presence of a strong acid like tetrafluoroboric acid.[3]

Experimental Protocol:

  • To a solution of acetophenone (1.0 equivalent) and chalcone (2.0 equivalents) in a suitable solvent such as 1,2-dichloroethane, tetrafluoroboric acid (HBF₄) is added dropwise.

  • The reaction mixture is then heated to reflux for a specified period.

  • Upon cooling, the product, 2,4,6-triphenylpyrylium tetrafluoroborate, precipitates and can be collected by filtration.[3]

Synthesis of 2,4,6-Triphenylphosphorin

The conversion of the pyrylium salt to the phosphorin is achieved by reacting it with a phosphorus source. Tris(hydroxymethyl)phosphine (P(CH₂OH)₃) or tris(trimethylsilyl)phosphine (P(TMS)₃) are commonly used for this transformation.[2]

Experimental Protocol:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate is slurried in a solvent like tetrahydrofuran (THF) and cooled to -78 °C.

  • A slurry of the phosphorus source (e.g., P(TMS)₃) in THF is added dropwise to the cooled pyrylium salt suspension.

  • The reaction mixture is allowed to slowly warm to room temperature.

  • Following the reaction, standard workup and purification procedures, such as chromatography, are employed to isolate the 2,4,6-triphenylphosphorin product.[2]

Characterization Data

The structural confirmation of 2,4,6-triphenylphosphorin relies on various spectroscopic techniques.

Spectroscopic DataObserved Characteristics
Mass Spectrometry (MS) The mass spectrum of 2,4,6-triphenylphosphorin shows a prominent molecular ion peak (M⁺) at m/z 324, confirming its molecular weight.
Nuclear Magnetic Resonance (NMR) The ¹H NMR spectrum would exhibit signals in the aromatic region corresponding to the protons of the three phenyl rings and the phosphinine ring. The ³¹P NMR spectrum is a key diagnostic tool for phosphorus-containing compounds and would show a characteristic chemical shift for the phosphorus atom in the phosphinine ring.

Reactivity and Potential Applications

Phosphinines, including 2,4,6-triphenylphosphorin, exhibit interesting reactivity. The phosphorus atom in the ring is susceptible to nucleophilic attack by organolithium reagents.[4] This reactivity differs from that of pyridine, where nucleophilic attack typically occurs at the 2-position of the ring.[4]

The unique electronic properties of phosphinines make them potential ligands for transition metal catalysis. While the catalytic applications of 2,4,6-triphenylphosphorin itself are not extensively documented, related phosphinine derivatives have been investigated as ligands in reactions such as asymmetric hydrosilylation and hydrogenation.[1] The development of phosphorus-containing drugs is an active area of research, with applications in anticancer, antibacterial, and anti-inflammatory therapies.[5][6] Although specific biological activities for 2,4,6-triphenylphosphorin have not been detailed, the broader class of organophosphorus compounds shows significant pharmacological potential.[7][8]

Visualizations

Logical Relationship: Synthesis Pathway

The following diagram illustrates the logical progression from starting materials to the final product, 2,4,6-triphenylphosphorin.

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Synthesis of Phosphorin Acetophenone Acetophenone Condensation Condensation Acetophenone->Condensation Chalcone Chalcone Chalcone->Condensation HBF4 HBF4 HBF4->Condensation Pyrylium Salt 2,4,6-Triphenylpyrylium Tetrafluoroborate Nucleophilic Substitution Nucleophilic Substitution Pyrylium Salt->Nucleophilic Substitution Condensation->Pyrylium Salt Phosphorus Source P(TMS)3 Phosphorus Source->Nucleophilic Substitution Phosphorin 2,4,6-Triphenylphosphorin Nucleophilic Substitution->Phosphorin

Caption: Synthesis pathway of 2,4,6-triphenylphosphorin.

Experimental Workflow: General Synthesis

The following diagram outlines the general experimental workflow for the synthesis of 2,4,6-triphenylphosphorin.

Experimental_Workflow Start Start Prepare Pyrylium Salt Solution Dissolve Pyrylium Salt in THF Start->Prepare Pyrylium Salt Solution Cool Reaction Cool to -78 °C Prepare Pyrylium Salt Solution->Cool Reaction Add Phosphine Add P(TMS)3 Dropwise Cool Reaction->Add Phosphine Prepare Phosphine Solution Prepare P(TMS)3 in THF Prepare Phosphine Solution->Add Phosphine Warm to RT Warm to Room Temperature Add Phosphine->Warm to RT Reaction Quench Quench Reaction Warm to RT->Reaction Quench Workup Aqueous Workup & Extraction Reaction Quench->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for phosphorin synthesis.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Triphenylphosphorin in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-containing heterocycles are an emerging class of materials in organic electronics, valued for their unique electronic properties, thermal stability, and potential to influence charge transport and emission characteristics in Organic Light-Emitting Diodes (OLEDs). Among these, 2,4,6-triphenylphosphorin and its derivatives present an intriguing scaffold. The phosphorus atom introduces a tetrahedral geometry and a σ*-orbital that can influence the frontier molecular orbital energies, potentially leading to high triplet energies and efficient charge transport. These properties are highly desirable for host materials in phosphorescent OLEDs (PhOLEDs) and for electron transport materials.

While direct and extensive research on the application of 2,4,6-triphenylphosphorin in OLEDs is limited in publicly available literature, this document provides a comprehensive guide based on closely related and analogous compounds, such as phosphine oxides and other phosphorus-containing heterocycles. These notes are intended to serve as a foundational resource for researchers looking to explore the potential of 2,4,6-triphenylphosphorin in OLED applications.

Potential Roles of 2,4,6-Triphenylphosphorin in OLEDs

Based on the properties of analogous compounds, 2,4,6-triphenylphosphorin could potentially be utilized in OLEDs in the following capacities:

  • Host Material: The high triplet energy expected from the phosphorin ring could make it an excellent host for phosphorescent emitters (dopants), preventing the back-transfer of energy from the dopant to the host and thus enhancing device efficiency.

  • Electron Transport Layer (ETL) Material: The electron-deficient nature of the phosphorus center could facilitate electron injection and transport from the cathode, leading to improved charge balance within the emissive layer.

  • Emitter: While less common for simple aromatic hydrocarbons, functionalized derivatives of 2,4,6-triphenylphosphorin could be designed to be emissive, potentially exhibiting unique photophysical properties.

Data from Analogous Compounds

To provide a quantitative basis for the potential performance of 2,4,6-triphenylphosphorin-based OLEDs, the following table summarizes the performance of devices utilizing phosphine oxide and triazine derivatives, which share some structural and electronic similarities.

Host/ETL MaterialEmitter (Dopant)Device StructureMax. EQE (%)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)Color (CIE x, y)Ref.
PO-T2T (Phosphine Oxide-Triazine)TADF EmitterMultilayerHighHighN/AN/A[1]
FLU-TPA/TRZ (Triazine-based)Yellow PhosphorescentMultilayer6.4411.76>1000Yellow[2]
TPA-2ACR (Acridine-based)Yellow PhosphorescentMultilayer21.5929.28>1000Yellow[3]
Ph3PO (Triphenylphosphine Oxide)RubreneITO/2-TNATA/α-NPD:rubrene/α-NPD/Ph3PO/LiF/AlN/AN/A1000 at 4.1VN/A

Note: "N/A" indicates data not available in the cited source. This table is for comparative purposes to guide expectations for 2,4,6-triphenylphosphorin-based devices.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required to evaluate 2,4,6-triphenylphosphorin in OLEDs. These protocols are based on standard laboratory practices for OLED fabrication and characterization.

Synthesis of 2,4,6-Triphenylphosphorin

The synthesis of 2,4,6-triphenylphosphorin can be achieved through several established routes for phosphinine synthesis. A common method involves the reaction of a 1,5-diketone with a phosphorus source.

Materials:

  • 1,3,5-triphenyl-1,5-pentanedione

  • Tris(trimethylsilyl)phosphine or P(SiMe₃)₃

  • Anhydrous toluene

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3,5-triphenyl-1,5-pentanedione in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of tris(trimethylsilyl)phosphine to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., methanol).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

OLED Device Fabrication (Solution-Processing)

This protocol describes the fabrication of a multilayer OLED using spin-coating, a common technique for solution-processable materials.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material solution (e.g., PEDOT:PSS in water)

  • Emissive Layer (EML) solution: 2,4,6-triphenylphosphorin (as host) and a phosphorescent dopant (e.g., Ir(ppy)₃) dissolved in a suitable organic solvent (e.g., chlorobenzene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning solution (e.g., 1% Hellmanex), deionized water, and isopropanol for 15 minutes each.[4]

    • Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes to improve the work function of the ITO.[4]

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.[4]

    • Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes to remove residual solvent.[5]

  • Emissive Layer (EML) Deposition:

    • Prepare the EML solution by dissolving the 2,4,6-triphenylphosphorin host and the phosphorescent dopant in the desired weight ratio in an appropriate solvent.

    • Spin-coat the EML solution on top of the HIL at 1000-3000 rpm for 30-60 seconds.

    • Anneal the substrates at 60-80 °C for 10 minutes.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator chamber.

    • Deposit the ETL material (e.g., TPBi, ~30-40 nm) by thermal evaporation under high vacuum (<10⁻⁶ Torr).

    • Subsequently, deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm) to form the cathode.

Device Characterization

Equipment:

  • Source measure unit (SMU)

  • Spectroradiometer or photometer

  • Integrating sphere

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use the SMU to apply a forward bias voltage to the OLED and measure the resulting current density.

    • Simultaneously, measure the luminance (in cd/m²) using a photometer.

  • Electroluminescence (EL) Spectrum:

    • At a constant driving voltage, measure the emitted light spectrum using a spectroradiometer to determine the emission peak and color coordinates (CIE 1931).

  • External Quantum Efficiency (EQE) and Power Efficiency:

    • Calculate the EQE from the J-V-L data and the EL spectrum. The power efficiency (in lm/W) can also be calculated from this data.

Visualizations

Caption: Molecular Structure of 2,4,6-Triphenylphosphorin.

OLED_Workflow Figure 2: General OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_characterization Device Characterization Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Spin-coat HIL (PEDOT:PSS) UV_Ozone->HIL Transfer to Glovebox EML Spin-coat EML (Host:Dopant) HIL->EML ETL_Cathode Evaporate ETL & Cathode EML->ETL_Cathode JVL J-V-L Measurement ETL_Cathode->JVL Encapsulation & Testing EL EL Spectrum JVL->EL Efficiency Efficiency Calculation EL->Efficiency

Caption: General OLED Fabrication and Characterization Workflow.

Caption: Illustrative Energy Level Diagram of a Multilayer OLED.

References

Application Notes and Protocols for 2,4,6-Triphenylphosphorin in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide a comprehensive overview of the synthesis, coordination chemistry, and emerging catalytic applications of 2,4,6-triphenylphosphorin (also known as 2,4,6-triphenylphosphinine). While direct catalytic applications of the parent 2,4,6-triphenylphosphorin ligand are still emerging, this document details its synthesis, the preparation of its metal complexes, and the catalytic activity of closely related functionalized phosphinine ligands.

Introduction

2,4,6-Triphenylphosphorin is an aromatic phosphorus heterocycle, analogous to 2,4,6-triphenylpyridine. Its unique electronic and steric properties make it an intriguing ligand for transition metal catalysis. The phosphorus atom's low coordination number and the π-system of the phosphorin ring offer distinct coordination chemistry compared to traditional phosphine ligands. Research into its use in homogeneous catalysis is a developing field, with current literature primarily focused on the synthesis and characterization of its coordination complexes.[1][2] However, functionalized derivatives of phosphinine are beginning to show significant promise in various catalytic transformations.

Application Note 1: Synthesis of 2,4,6-Triphenylphosphorin

This protocol describes a general and revisited method for the synthesis of 2,4,6-triphenylphosphorin, which can be prepared in good to excellent yields.[1]

Experimental Protocol: Synthesis of 2,4,6-Triphenylphosphorin

Materials:

  • 2,4,6-triphenylpyrylium salt (e.g., tetrafluoroborate or perchlorate)

  • Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

  • Acetonitrile (anhydrous)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the 2,4,6-triphenylpyrylium salt in anhydrous acetonitrile.

  • To this solution, add a stoichiometric amount of tris(trimethylsilyl)phosphine (P(SiMe₃)₃) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by ³¹P NMR spectroscopy until the starting phosphine signal has been completely consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

  • The fractions containing the product are collected, and the solvent is evaporated to yield 2,4,6-triphenylphosphorin as a crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis_of_2_4_6_triphenylphosphorin start 2,4,6-Triphenylpyrylium Salt reaction Reaction at Room Temperature start->reaction reagent P(SiMe₃)₃ Acetonitrile reagent->reaction workup Solvent Removal & Purification reaction->workup product 2,4,6-Triphenylphosphorin workup->product

Synthesis of 2,4,6-Triphenylphosphorin.

Application Note 2: Synthesis of a Cyclometalated Iridium(III) Complex

2,4,6-Triphenylphosphorin can undergo C-H activation to form cyclometalated complexes. This protocol outlines the synthesis of the homoleptic iridium(III) complex, fac-[Ir(C^P)₃], from 2,4,6-triphenylphosphorin.[3]

Experimental Protocol: Synthesis of fac-[Tris(2-(phenyl-C',P)-4,6-diphenylphosphorin)iridium(III)]

Materials:

  • 2,4,6-Triphenylphosphorin

  • Tris(acetylacetonato)iridium(III) ([Ir(acac)₃])

  • Squalane

  • Schlenk tube and high-temperature reaction setup

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 2,4,6-triphenylphosphorin and [Ir(acac)₃] in a 3:1 molar ratio.

  • Add a high-boiling, inert solvent such as squalane to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 250 °C) for several hours.

  • Monitor the reaction by ³¹P NMR spectroscopy. The formation of the product will be indicated by a characteristic downfield shift.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by crystallization directly from the reaction mixture or after purification by chromatography.

  • Wash the resulting crystals with a non-polar solvent (e.g., hexane) and dry under vacuum.

Characterization: The structure of the complex can be confirmed by single-crystal X-ray diffraction, and its identity verified by NMR spectroscopy and elemental analysis.

Synthesis_of_Ir_Complex cluster_reactants Reactants start_ligand 2,4,6-Triphenylphosphorin reaction High Temperature (e.g., 250 °C) in Squalane start_ligand->reaction start_metal [Ir(acac)₃] start_metal->reaction product fac-[Ir(C^P)₃] reaction->product

Synthesis of a Homoleptic Iridium(III) Complex.

Application Note 3: Catalytic Applications of Functionalized Phosphinine Ligands

While catalytic data for 2,4,6-triphenylphosphorin itself is scarce, functionalized phosphinines, such as 2-phosphinophosphinines, have demonstrated catalytic activity. This section details the use of a ruthenium(II) bis(2-phosphinophosphinine) complex as a precatalyst in the transfer hydrogenation of ketones.[4][5]

Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

A ruthenium(II) complex bearing a chelating 2-phosphinophosphinine ligand has been shown to be a competent precatalyst for the transfer hydrogenation of acetophenone at room temperature.[4][5]

SubstrateCatalyst Loading (mol%)Base (mol%)Time (h)Conversion (%)
Acetophenone0.10.5 (KOtBu)194

Table 1: Catalytic performance of a Ru(II)-bis(phosphinophosphinine) complex in the transfer hydrogenation of acetophenone.[6]

Experimental Protocol: Transfer Hydrogenation of Acetophenone

Materials:

  • cis-[RuCl₂(2-PPh₂-3-Me-6-SiMe₃-PC₅H₂)₂] precatalyst

  • Acetophenone

  • Potassium tert-butoxide (KOtBu)

  • Isopropanol (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard reaction vials and stirring equipment

Procedure:

  • In a reaction vial under an inert atmosphere, dissolve the ruthenium precatalyst (0.1 mol%) in anhydrous isopropanol.

  • Add the substrate, acetophenone (1 equivalent).

  • Add the base, potassium tert-butoxide (0.5 mol%).

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction progress by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion, the reaction can be quenched, and the product, 1-phenylethanol, can be isolated using standard workup and purification procedures.

Catalytic_Cycle_Transfer_Hydrogenation Ru_precatalyst [Ru]-Cl₂ (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride Activation (Base + iPrOH) acetone Acetone Ru_precatalyst->acetone substrate_coordination Substrate Coordination Ru_hydride->substrate_coordination hydride_transfer Hydride Transfer substrate_coordination->hydride_transfer product_release Product Release hydride_transfer->product_release product_release->Ru_hydride alcohol Alcohol product_release->alcohol isopropanol Isopropanol isopropanol->Ru_precatalyst ketone Ketone ketone->substrate_coordination

Proposed Catalytic Cycle for Transfer Hydrogenation.

Conclusion and Future Perspectives

The use of 2,4,6-triphenylphosphorin as a ligand in homogeneous catalysis is a field with considerable potential that is still in its early stages of exploration. While direct catalytic applications are limited, the successful synthesis of its metal complexes and the promising catalytic activity of its functionalized derivatives suggest that further research may lead to the development of novel and efficient catalytic systems. The unique electronic properties of the phosphinine ring, particularly its π-acceptor capabilities, may offer advantages in catalytic reactions where electron-poor metal centers are beneficial. Future work will likely focus on exploring the catalytic activity of a wider range of 2,4,6-triphenylphosphorin-metal complexes and designing new functionalized phosphinine ligands with tailored steric and electronic properties for specific catalytic applications.

References

Application Notes and Protocols: Utilization of Triphenylphosphine Oxide in Advanced Luminescent Materials

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "triphenylphosphorin" is not standard in chemical literature. This document focuses on triphenylphosphine oxide (TPPO) and its derivatives, which are widely utilized in advanced luminescent materials and are likely the subject of your interest.

Triphenylphosphine oxide is a versatile organophosphorus compound that has garnered significant attention in the field of optoelectronics.[1] Its unique molecular structure, featuring a tetrahedral phosphorus center bonded to three phenyl rings and one oxygen atom, imparts a combination of desirable properties for luminescent material applications.[2][3] These include high thermal stability, a high triplet energy level, and an electron-deficient nature, which facilitates electron transport.[2][4] Consequently, the triphenylphosphine oxide moiety has become a key building block in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and other luminescent systems.[5]

Application Notes

The primary applications of triphenylphosphine oxide derivatives in advanced luminescent materials are centered around their use in OLEDs. The P=O group's insulating character and moderate electron-withdrawing effect, combined with the steric hindrance provided by the three-dimensional structure, allow for precise tuning of molecular and excited-state properties.[5]

1. Host Materials for Phosphorescent OLEDs (PhOLEDs): Phosphorescent emitters are highly efficient but require a host material to prevent concentration quenching and facilitate energy transfer.[4] Triphenylphosphine oxide derivatives are excellent candidates for host materials due to their:

  • High Triplet Energy (T₁): The host's triplet energy must be higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer.[4][6] Materials incorporating the TPPO core can achieve high T₁ levels, making them suitable for hosting red, green, and particularly high-energy blue phosphorescent emitters.[2]

  • Good Thermal and Morphological Stability: OLEDs operate at elevated temperatures, requiring materials with high glass transition temperatures (Tg) and decomposition temperatures (Td) to ensure device longevity. TPPO derivatives exhibit excellent stability.[4][6]

  • Bipolar Charge Transport: Efficient OLEDs require a balance of holes and electrons within the emissive layer. The electron-deficient nature of the P=O group promotes electron transport, and by combining it with hole-transporting moieties (like carbazole), it is possible to create bipolar host materials that improve recombination efficiency.[4][6]

2. Electron-Transporting Layer (ETL) Materials: The inherent electron-deficient character of the triphenylphosphine oxide group makes it an effective component for electron-transporting materials.[2] This property helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) level, facilitating electron injection from the cathode and improving the overall charge balance within the OLED, leading to higher efficiency and lower operating voltages.[4]

3. Blue Emitters and Thermally Activated Delayed Fluorescence (TADF): Developing stable and efficient blue-emitting materials is a major challenge in OLED technology. The rigid and bulky structure of TPPO derivatives helps to suppress non-radiative decay processes, leading to high photoluminescence quantum yields (PLQY).[7] The P=O group is an ideal acceptor for constructing molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons to achieve up to 100% internal quantum efficiency.[5]

Quantitative Data Presentation

The photophysical properties of selected triphenylphosphine oxide-based luminescent materials are summarized below.

Compound Name/ClassRoleEmission Peak (λem)Photoluminescence Quantum Yield (PLQY)Triplet Energy (T₁)Reference
M-2EtCzBlue Emitter-53.93% (in solution)-[4]
P-2EtCzBlue Emitter-75.78% (in solution)-[4]
PPO1Host Material--3.02 eV[4]
PO-1Electron Transport--2.81 eV[4]
PO-2Electron Transport--2.78 eV[4]
(TPhPONMe₂)₂MnBr₂Emitter498 nm--[8]
(TPhPOOMe)₂MnBr₂Emitter505 nm--[8]
(TPhPOCF₃)₂MnBr₂Emitter512 nm--[8]
PPO-BF3EmitterDeep-Blue90%-[5]
PPO-TF3EmitterDeep-Blue99%-[5]

Experimental Protocols

Protocol 1: General Synthesis of a D-A-D Type Triphenylphosphine Oxide Emitter

This protocol is a generalized procedure based on synthetic strategies for creating donor-acceptor-donor (D-A-D) type emitters, where a triphenylphosphine oxide derivative acts as the acceptor (A) core and carbazole units act as donors (D).[7]

Objective: To synthesize a luminescent material by attaching donor moieties to a functionalized triphenylphosphine oxide core via a nucleophilic substitution reaction.

Materials:

  • Bis(4-fluorophenyl)phenylphosphine oxide (Acceptor Core)

  • Carbazole derivative (Donor Moiety)

  • Cesium carbonate (Cs₂CO₃) (Base)

  • Toluene or Dimethylformamide (DMF) (Solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine bis(4-fluorophenyl)phenylphosphine oxide (1 equivalent), the carbazole derivative (2.2 equivalents), and cesium carbonate (3 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.

  • Solvent Addition: Add anhydrous toluene or DMF to the flask via syringe to create a solution or suspension.

  • Reaction: Heat the mixture to reflux (typically 110-150 °C, depending on the solvent) and maintain the temperature with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the reaction solvent.

  • Extraction: If necessary, dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired D-A-D product.

  • Characterization: Characterize the final product using NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[7]

Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY)

This protocol describes the relative method for determining the PLQY of a luminescent compound in solution, using a known standard.[9][10]

Objective: To determine the efficiency of the emission process of a synthesized triphenylphosphine oxide derivative.

Materials:

  • Synthesized compound (sample)

  • A reference fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 101, Quinine Sulfate).[10][11]

  • High-purity spectroscopic grade solvent (e.g., toluene, ethanol).

  • UV-Vis spectrophotometer.

  • Fluorescence spectrometer (fluorometer).

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Sample Preparation: Prepare a series of dilute solutions of both the sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize re-absorption effects.[9]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance value at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and reference solutions using the same excitation wavelength and identical spectrometer settings (e.g., slit widths).[9] The emission should be collected over the entire range of the fluorescence band.

  • Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to subtract any background signal.

  • Data Analysis:

    • Integrate the area under the background-corrected fluorescence emission spectra for both the sample and the reference.

    • Calculate the PLQY of the sample (Φ_s) using the following equation:[9]

      Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

      Where:

      • Φ is the quantum yield.

      • I is the integrated emission intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts 's' and 'r' refer to the sample and the reference, respectively.

Protocol 3: Fabrication of a Laminated OLED Device

This protocol outlines a simplified, vacuum-free method for fabricating a polymer-based OLED using spin coating and lamination, suitable for initial material testing.[12][13]

Objective: To fabricate a basic OLED device to evaluate the electroluminescent properties of a material.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates (Anode).

  • Hole-Transport Layer (HTL) solution (e.g., PEDOT:PSS).

  • Emissive Layer (EML) solution: The synthesized luminescent material (e.g., a TPPO derivative) blended with a host polymer, dissolved in a suitable solvent like toluene or chloroform.

  • Cathode material (e.g., thin aluminum foil or a low work function metal like LiF/Al).

  • Adhesive/Dielectric material (e.g., Kapton tape, specialized optical adhesive).[12]

  • Spin coater.

  • Hot plate.

  • Lamination press.

  • Source measure unit (SMU) for electrical characterization.

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone or oxygen plasma to improve the work function.

  • HTL Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate. Anneal on a hot plate according to the material's specifications (e.g., 120-150 °C for 10-15 minutes) to remove residual solvent.

  • EML Deposition: In an inert atmosphere (glovebox), spin-coat the emissive layer solution on top of the HTL. The spin speed should be optimized to achieve the desired film thickness (typically 50-100 nm). Anneal the substrate to remove the solvent.[12][13]

  • Lamination:

    • Carefully place the cathode material (e.g., aluminum foil) over the emissive layer.

    • Use an adhesive layer or Kapton tape to bond the cathode to the substrate stack.[12]

    • Apply heat and pressure using a lamination press (e.g., 160 °C at 245 N for 30 seconds) to ensure good contact and adhesion.[12]

  • Encapsulation: For improved stability, encapsulate the device using UV-curable epoxy and a glass slide to protect the organic layers from oxygen and moisture.

  • Characterization: Connect the device to a source measure unit. Apply a forward bias voltage (positive to ITO, negative to Al) and measure the current-voltage (I-V) and luminance-voltage (L-V) characteristics to evaluate device performance.

Visualizations

G Key Properties and Applications of Triphenylphosphine Oxide cluster_props Core Properties cluster_apps Applications in Luminescent Materials High Thermal Stability High Thermal Stability High Triplet Energy (T1) High Triplet Energy (T1) Host for PhOLEDs Host for PhOLEDs High Triplet Energy (T1)->Host for PhOLEDs Efficient Energy Transfer Electron Deficient (P=O) Electron Deficient (P=O) Electron Transport Layer (ETL) Electron Transport Layer (ETL) Electron Deficient (P=O)->Electron Transport Layer (ETL) Improved Charge Balance High-Efficiency Blue Emitters (TADF) High-Efficiency Blue Emitters (TADF) Electron Deficient (P=O)->High-Efficiency Blue Emitters (TADF) TADF Acceptor Rigid 3D Structure Rigid 3D Structure Rigid 3D Structure->High-Efficiency Blue Emitters (TADF) High PLQY

Caption: Logical flow from core properties of the TPPO group to its key applications.

G Experimental Workflow for Luminescent Material Development synthesis Synthesis of TPPO Derivative purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization photophysics Photophysical Analysis (UV-Vis, PL, PLQY) characterization->photophysics fabrication OLED Device Fabrication photophysics->fabrication testing Electroluminescence Testing (I-V-L) fabrication->testing analysis Performance Analysis testing->analysis G Simplified OLED Device Architecture Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (Optional, can use TPPO-based material) EML Emissive Layer (EML) (e.g., TPPO-based Host + Dopant) HTL Hole Transport Layer (HTL) (e.g., PEDOT:PSS) Anode Anode (e.g., ITO) Substrate Glass Substrate l2 Hole Injection Anode->l2 l1 Electron Injection l1->Cathode

References

Application Notes and Protocols for the Synthesis of Novel Phosphorin-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for synthesizing novel phosphorin-based polymers. The protocols outlined below are designed to be a practical guide for researchers in the fields of polymer chemistry, materials science, and drug development.

Introduction

Phosphorin-based polymers are a versatile class of macromolecules that incorporate phosphorus atoms within their backbone or as pendant groups. Their unique properties, including biocompatibility, biodegradability, and flame retardancy, have led to significant interest in their application in biomedicine, particularly for drug delivery and tissue engineering.[1][2][3] This document details several key synthetic methodologies for preparing these advanced materials.

Ring-Opening Polymerization (ROP) of Cyclic Phosphorus Monomers

Ring-Opening Polymerization (ROP) is a widely utilized method for the synthesis of polyphosphoesters and other phosphorus-containing polymers from cyclic monomers.[4][5] This technique allows for good control over the polymer's molecular weight and architecture.

Application Note:

ROP is particularly suitable for producing aliphatic polyesters that are biodegradable due to the presence of ester linkages in the polymer backbone.[4] The choice of initiator or catalyst is crucial and can range from organic bases to metallic catalysts, influencing the polymerization kinetics and the properties of the resulting polymer.[6] For instance, catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or heteroleptic BHT-alkoxy magnesium complexes can be employed for the ROP of cyclic ethylene phosphate monomers.[6]

Experimental Protocol: Ring-Opening Polymerization of Cyclic Phospholane Monomers

This protocol describes the synthesis of polyphosphoesters by ROP of a cyclic phospholane monomer using an organic base catalyst.

Materials:

  • Cyclic phospholane monomer (e.g., 2-isopropoxy-1,3,2-dioxaphospholane 2-oxide)

  • 1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU) (catalyst)

  • Benzyl alcohol (initiator)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the cyclic phospholane monomer (e.g., 1.0 g, 6.0 mmol) and anhydrous DCM (10 mL) to a Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add benzyl alcohol (e.g., 6.2 μL, 0.06 mmol) to the monomer solution.

  • Catalyst Addition: In a separate vial, prepare a stock solution of DBU in anhydrous DCM (e.g., 10 mg/mL). Add the required amount of the DBU solution (e.g., 91.2 μL of the stock solution, corresponding to 0.006 mmol of DBU) to the reaction mixture to initiate the polymerization.

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached (e.g., after 24 hours), quench the polymerization by adding a small amount of acidic methanol. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol or diethyl ether with vigorous stirring.

  • Purification: Decant the solvent and wash the precipitated polymer several times with fresh cold diethyl ether.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by NMR spectroscopy to confirm the structure.

Living Cationic Polymerization of Phosphoranimines

Living cationic polymerization of phosphoranimines provides a route to well-defined polyphosphazenes with controlled molecular weights and narrow polydispersities at ambient temperatures.[7][8][9] This method offers an alternative to the traditional high-temperature thermal ROP of hexachlorocyclotriphosphazene.

Application Note:

This technique is based on the initiation of a phosphoranimine monomer, such as trichlorophosphoranimine (Cl₃PNSiMe₃), with a cationic initiator like phosphorus pentachloride (PCl₅).[7][10] The "living" nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.[8] The resulting poly(dichlorophosphazene) is a highly reactive precursor that can be functionalized through macromolecular substitution.[10][11]

Experimental Protocol: Synthesis of Poly(dichlorophosphazene) via Living Cationic Polymerization

This protocol details the synthesis of poly(dichlorophosphazene) at room temperature.

Materials:

  • Trichlorophosphoranimine (Cl₃P=NSiMe₃) monomer

  • Phosphorus pentachloride (PCl₅) (initiator)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dry nitrogen or argon atmosphere

  • Schlenk flasks and syringes

  • Magnetic stirrer

Procedure:

  • Monomer and Initiator Preparation: The monomer Cl₃P=NSiMe₃ must be synthesized and purified under anhydrous conditions. The initiator, PCl₅, should be freshly sublimed. All manipulations should be carried out under a dry inert atmosphere.

  • Reaction Setup: In a Schlenk flask, dissolve the desired amount of PCl₅ initiator in anhydrous CH₂Cl₂. The ratio of monomer to initiator will determine the final molecular weight of the polymer.[7]

  • Initiation: To the stirred initiator solution, add the Cl₃P=NSiMe₃ monomer solution in CH₂Cl₂ dropwise at room temperature.

  • Polymerization: The polymerization proceeds readily at ambient temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy. The polymerization follows first-order kinetics with respect to the monomer concentration.[7]

  • Chain Elongation: The polymer chains remain active, and further addition of monomer will result in an increase in molecular weight.[7][8]

  • Quenching/End-capping (Optional): The living polymer chains can be quenched or end-capped by adding specific reagents.[7]

  • Isolation: The resulting poly(dichlorophosphazene), [NPCl₂]n, is highly moisture-sensitive and is typically used immediately in the subsequent macromolecular substitution step without isolation.

Post-Polymerization Modification of Polyphosphazenes

Post-polymerization modification is a powerful strategy to introduce a wide variety of functional groups onto a pre-synthesized polymer backbone.[12] For polyphosphazenes, this is most commonly achieved through the macromolecular substitution of the highly reactive P-Cl bonds in poly(dichlorophosphazene).[1][11][13]

Application Note:

This two-step approach first involves the synthesis of the poly(dichlorophosphazene) precursor, followed by the nucleophilic substitution of the chlorine atoms with organic side groups.[1][12] This method allows for the preparation of a vast library of poly(organo)phosphazenes with tailored properties from a single precursor polymer.[11][14] The choice of nucleophile (e.g., alkoxides, aryloxides, primary amines) determines the final properties of the polymer.[11]

Experimental Protocol: Macromolecular Substitution of Poly(dichlorophosphazene)

This protocol describes the functionalization of poly(dichlorophosphazene) with sodium trifluoroethoxide.

Materials:

  • Poly(dichlorophosphazene) solution in an anhydrous solvent (e.g., THF or toluene)

  • Sodium trifluoroethoxide (NaOCH₂CF₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Dry nitrogen or argon atmosphere

  • Schlenk flasks, dropping funnel, and syringes

  • Magnetic stirrer

Procedure:

  • Nucleophile Preparation: Prepare a solution of the nucleophile, sodium trifluoroethoxide, in anhydrous THF.

  • Reaction Setup: Place the solution of poly(dichlorophosphazene) in a Schlenk flask under an inert atmosphere.

  • Substitution Reaction: Slowly add the solution of sodium trifluoroethoxide to the stirred poly(dichlorophosphazene) solution at room temperature using a dropping funnel. The reaction is typically carried out for 24-48 hours.

  • Monitoring: The completion of the substitution can be monitored by ³¹P NMR spectroscopy, observing the shift of the signal corresponding to the P-Cl group to the signal of the substituted phosphorus atom.

  • Purification: After the reaction is complete, the polymer is purified by precipitation. The reaction mixture is filtered to remove any precipitated sodium chloride. The filtrate is then concentrated and precipitated into a non-solvent such as water or hexane. The polymer is collected by filtration, washed extensively, and dried under vacuum.

Free Radical Polymerization of Phosphorus-Containing Monomers

Free radical polymerization is a common and versatile method for synthesizing polymers with phosphorus-containing side chains.[2][15] This approach is suitable for a wide range of vinyl and acrylate monomers bearing phosphonate or phosphate groups.

Application Note:

This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, to polymerize phosphorus-containing monomers.[15][16] The properties of the resulting polymers can be tuned by copolymerizing the phosphorus-containing monomer with other vinyl monomers. Controlled radical polymerization techniques, such as RAFT polymerization, can be employed to achieve better control over molecular weight and dispersity.

Experimental Protocol: Free Radical Polymerization of a Phosphonate-Containing Acrylate Monomer

This protocol describes the bulk polymerization of a phosphonate-containing acrylate monomer.

Materials:

  • Phosphonate-containing acrylate monomer (e.g., dimethyl(methacryloyloxy)methyl phosphonate)

  • 2,2′-Azobisisobutyronitrile (AIBN) (initiator)

  • Reaction vial with a rubber septum

  • Nitrogen or Argon source

  • Magnetic stirrer

  • Dichloromethane (for dissolution)

  • Methanol or diethyl ether (for precipitation)

Procedure:

  • Initiator Purification: Recrystallize AIBN from methanol before use.

  • Reaction Setup: Place the phosphonate-containing acrylate monomer (e.g., 2.0 g) and AIBN (e.g., 0.02 g, 1 mol% relative to the monomer) in a reaction vial equipped with a magnetic stir bar.

  • Degassing: Seal the vial with a rubber septum and degas the mixture by purging with nitrogen or argon for 15-20 minutes.

  • Polymerization: Place the vial in a preheated oil bath at a specific temperature (e.g., 75-77 °C) and stir.[16] The polymerization time will vary depending on the monomer and desired conversion.

  • Termination and Dissolution: After the desired time (e.g., 24 hours), cool the reaction to room temperature. The resulting polymer will likely be a viscous solid. Dissolve the polymer in a suitable solvent like dichloromethane.

  • Precipitation and Purification: Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent such as cold methanol or diethyl ether.

  • Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer using GPC and NMR spectroscopy.

Quantitative Data Summary

The following tables summarize typical quantitative data for phosphorin-based polymers synthesized by the methods described above.

Table 1: Ring-Opening Polymerization of Cyclic Phosphorus Monomers

MonomerInitiator/CatalystMn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
2-isopropoxy-1,3,2-dioxaphospholane 2-oxideDBU/Benzyl Alcohol5,000 - 20,0001.1 - 1.3> 90Generic
Ethylene phosphates[(BHT)Mg(OBn)(THF)]₂10,000 - 50,0001.05 - 1.2> 95[6]

Table 2: Living Cationic Polymerization of Phosphoranimines

Monomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Reference
25:15,8001.18[8]
50:111,5001.15[8]
100:122,9001.13[8]
150:134,4001.12[8]

Table 3: Post-Polymerization Modification of Polyphosphazenes

Precursor PolymerNucleophileDegree of Substitution (%)Resulting Polymer Mn ( g/mol )Reference
Poly(dichlorophosphazene)Sodium trifluoroethoxide~100Varies with precursor[11]
Poly(dichlorophosphazene)Various primary amines~100Varies with precursor[11]

Table 4: Free Radical Polymerization of Phosphorus-Containing Monomers

MonomerPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Vinyl phosphonic acidRadical polymerization5,500 - 11,4001.2 - 1.5~70[2]
Phosphorylated AcrylatesRAFT polymerization10,000 - 30,0001.1 - 1.3> 90[15]

Visualizations

Logical Relationship of Polyphosphazene Synthesis

Polyphosphazene_Synthesis cluster_0 Precursor Synthesis cluster_1 Polymerization cluster_2 Reactive Intermediate cluster_3 Functionalization cluster_4 Final Product HCCP Hexachlorocyclotriphosphazene (NPCl₂)₃ ROP Thermal Ring-Opening Polymerization HCCP->ROP Phosphoranimine Trichlorophosphoranimine (Cl₃PNSiMe₃) LCP Living Cationic Polymerization Phosphoranimine->LCP PDCP Poly(dichlorophosphazene) [NPCl₂]n ROP->PDCP LCP->PDCP Substitution Macromolecular Substitution PDCP->Substitution POP Poly(organo)phosphazene [NPR₂]n Substitution->POP  + R-Nu (Nucleophile)

Caption: Synthetic routes to poly(organo)phosphazenes.

Experimental Workflow for Ring-Opening Polymerization

ROP_Workflow start Start prep Dry Glassware & Reagents start->prep setup Setup Reaction Under Inert Atmosphere prep->setup monomer_add Add Cyclic Monomer and Solvent setup->monomer_add initiator_add Add Initiator monomer_add->initiator_add catalyst_add Add Catalyst initiator_add->catalyst_add polymerize Stir at Room Temperature catalyst_add->polymerize monitor Monitor Conversion (e.g., NMR) polymerize->monitor quench Quench Polymerization monitor->quench precipitate Precipitate Polymer in Non-Solvent quench->precipitate wash Wash Precipitated Polymer precipitate->wash dry Dry Under Vacuum wash->dry characterize Characterize Polymer (GPC, NMR) dry->characterize end End characterize->end

Caption: Step-by-step workflow for ROP.

Signaling Pathway Analogy for Controlled Polymerization

Caption: Controlled polymerization process flow.

References

Application Notes and Protocols for 2,4,6-Triphenylphosphorin in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of 2,4,6-triphenylphosphorin (also known as 2,4,6-triphenylphosphinine) in the field of organic electronic devices. While research is ongoing, the unique electronic properties of this phosphorus-containing heteroaromatic compound suggest its potential as a functional material in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Introduction to 2,4,6-Triphenylphosphorin

2,4,6-Triphenylphosphorin is an aromatic heterocyclic compound where a phosphorus atom replaces a carbon atom in a benzene ring, with three phenyl groups attached at the 2, 4, and 6 positions. This structure imparts distinct photophysical and electronic characteristics, making it a candidate for various roles within organic electronic devices. Its properties can be tuned through chemical modification, offering a versatile platform for developing next-generation organic electronics.

Potential Applications in Organic Electronics

The primary theorized roles for 2,4,6-triphenylphosphorin in organic electronic devices are as an electron transport material (ETM) or as a host material in the emissive layer of OLEDs. Organic electron transport materials are crucial for balancing charge injection and transport within devices, a key factor in achieving high efficiency and stability. Typically, an ETM should possess high electron mobility and a low-lying lowest unoccupied molecular orbital (LUMO) energy level.[1]

While specific data for 2,4,6-triphenylphosphorin is still emerging, related phosphine oxide and phosphinine derivatives have been investigated as host materials and ETMs in phosphorescent OLEDs, demonstrating the potential of phosphorus-containing compounds in this domain.

Photophysical and Electrochemical Properties

The electronic properties of 2,4,6-triphenylphosphorin are under active investigation. Preliminary studies and theoretical calculations suggest the following:

PropertyDescriptionSignificance for Organic Electronics
Absorption Dominated by π→π* transitions in the UV-visible region.Influences the material's transparency and potential for use in transparent electronics.
Emission While the pristine molecule's emission properties are not extensively reported in the context of devices, its derivatives and metal complexes show promise for luminescent applications.Potential for use as an emitter or as a host that can efficiently transfer energy to a guest emitter in OLEDs.
Electrochemical Stability The phosphorus center can influence the redox stability of the molecule.Critical for the operational lifetime of organic electronic devices.
LUMO Level Expected to be relatively low due to the electron-accepting nature of the phosphorin ring.A low LUMO level is desirable for efficient electron injection from the cathode in OLEDs and for n-type behavior in OFETs.

Experimental Protocols

Synthesis of 2,4,6-Triphenylphosphorin

A revisited and optimized synthesis protocol allows for the preparation of 2,4,6-triphenylphosphorin in good to excellent yields.[2] This protocol provides a reliable method for obtaining the high-purity material required for electronic device fabrication.

Materials:

  • Substituted pyrylium salt (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate)

  • Phosphine source (e.g., tris(trimethylsilyl)phosphine)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,4,6-triphenylpyrylium salt in the anhydrous solvent in a Schlenk flask.

  • Slowly add the phosphine source to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (typically several hours) until the reaction is complete, monitoring by a suitable technique like thin-layer chromatography or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and dichloromethane) to yield pure 2,4,6-triphenylphosphorin.

  • The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.

G cluster_synthesis Synthesis Workflow Pyrylium 2,4,6-Triphenylpyrylium Salt Reaction Reaction Mixture Pyrylium->Reaction Phosphine Phosphine Source Phosphine->Reaction Solvent Anhydrous Solvent Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product Pure 2,4,6-Triphenylphosphorin Purification->Product

Synthesis workflow for 2,4,6-triphenylphosphorin.

Fabrication of a Generic OLED Device for Material Characterization

This protocol describes a general method for fabricating a multilayer OLED to test the performance of a new material like 2,4,6-triphenylphosphorin as either a host or an electron transport layer. All fabrication steps should be carried out in a cleanroom environment and under a high-vacuum (<10⁻⁶ Torr) thermal evaporation system.

Materials and Device Structure:

  • Indium tin oxide (ITO)-coated glass substrate (anode)

  • Hole Injection Layer (HIL), e.g., HAT-CN

  • Hole Transport Layer (HTL), e.g., TAPC

  • Emissive Layer (EML):

    • As Host: Host material (2,4,6-triphenylphosphorin) doped with a phosphorescent or fluorescent guest emitter.

    • With ETM: A standard host-guest emissive layer.

  • Electron Transport Layer (ETL): 2,4,6-Triphenylphosphorin (if testing as an ETM) or a standard ETM (e.g., TPBi).

  • Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)

  • Cathode, e.g., Aluminum (Al)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially by thermal evaporation. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor.

      • HIL (e.g., 5 nm)

      • HTL (e.g., 40 nm)

      • EML (e.g., 20 nm)

      • ETL (e.g., 30 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL (e.g., 1 nm of LiF).

    • Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the completed devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the device from atmospheric moisture and oxygen.

G cluster_fabrication OLED Fabrication Workflow cluster_stack Device Stack Substrate ITO Substrate Cleaning Evaporation High-Vacuum Thermal Evaporation Substrate->Evaporation HIL HIL Deposition HTL HTL Deposition EML EML Deposition ETL ETL Deposition Cathode Cathode Deposition HIL->HTL HTL->EML EML->ETL ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Generic OLED fabrication workflow.

Characterization of Devices

Once fabricated, the performance of the organic electronic devices should be thoroughly characterized.

OLED Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, operating voltage, and brightness.

  • Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and purity (CIE coordinates).

  • External Quantum Efficiency (EQE), Power Efficiency, and Current Efficiency: Calculated from the J-V-L data and the EL spectrum.

  • Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

OFET Characterization

For OFETs, the key performance metric is the charge carrier mobility (µ) , which can be determined from the transfer and output characteristics of the transistor measured using a semiconductor parameter analyzer.

Future Outlook

The exploration of 2,4,6-triphenylphosphorin and its derivatives in organic electronics is in its early stages. Future research should focus on:

  • Systematic derivatization: Modifying the peripheral phenyl groups to tune the electronic properties, solubility, and morphological stability.

  • Device optimization: Fine-tuning the device architecture to maximize the performance of 2,4,6-triphenylphosphorin-based devices.

  • In-depth photophysical studies: A deeper understanding of the excited-state dynamics to guide the design of more efficient materials.

  • Stability studies: Assessing the intrinsic and operational stability of these materials to determine their viability for commercial applications.

The unique electronic structure of phosphorin-based materials offers a promising avenue for the development of novel and high-performance organic electronic devices.

References

Application Notes and Protocols for the Functionalization of the Phosphorin Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the phosphorin ring system, also known as phosphinine or phosphabenzene. These techniques are crucial for synthesizing novel organophosphorus compounds with potential applications in catalysis, materials science, and medicinal chemistry.

Introduction

The phosphorin ring is a phosphorus-containing heterocycle analogous to benzene and pyridine. Its unique electronic properties, arising from the presence of the phosphorus atom, make it a fascinating scaffold for developing new functional molecules. Functionalization of the phosphorin ring allows for the fine-tuning of its steric and electronic characteristics, enabling the creation of tailored ligands for transition metal catalysis, novel chromophores and luminophores, and biologically active compounds. This guide details three primary methods for the functionalization of the phosphorin ring: de novo synthesis via [2+2+2] cycloaddition, modification of the phosphorus center through nucleophilic addition, and carbon-carbon bond formation on the ring via transition-metal catalyzed cross-coupling.

De Novo Synthesis of Functionalized Phosphorins via [2+2+2] Cycloaddition

A powerful and atom-economical method for the synthesis of highly substituted phosphorin rings is the cobalt(II)-catalyzed [2+2+2] cycloaddition of diynes with phosphaalkynes.[1][2] This approach allows for the one-step construction of the heterocyclic core with functionalities incorporated from the starting materials.

Data Presentation: Substrate Scope of Co(II)-Catalyzed [2+2+2] Cycloaddition

The following table summarizes the yields of various functionalized phosphorin derivatives synthesized via this method. The reaction generally proceeds with good to excellent yields and tolerates a range of functional groups.[2]

Diyne SubstratePhosphaalkyne SubstratePhosphorin ProductYield (%)[2]
Diethyl dipropargylmalonateAdamantylphosphaalkyneDiethyl 2-adamantyl-6,8-dihydro-5H-phosphorino[3,4-c]oxepine-7,7-dicarboxylate80
Dipropargyl etherAdamantylphosphaalkyne2-Adamantyl-6,8-dihydro-5H-phosphorino[3,4-c]oxepine36
N,N-Diallyl-4-methylbenzenesulfonamideAdamantylphosphaalkyne2-Adamantyl-7-(tosyl)-5,6,7,8-tetrahydrophosphorino[4,3-c]pyridine69
1,7-OctadiyneAdamantylphosphaalkyne2-Adamantyl-5,6,7,8-tetrahydrophosphorino[4,3-b]pyridine23
Diethyl bis(2-propyn-1-yl)malonateMesitylphosphaalkyneDiethyl 2-mesityl-6,8-dihydro-5H-phosphorino[3,4-c]oxepine-7,7-dicarboxylate75
4,4-Diacetyl-1,6-heptadiyneAdamantylphosphaalkyne1-(2-Adamantyl-7,7-diacetyl-6,8-dihydro-5H-phosphorino[3,4-c]oxepin-7-yl)ethanone>50
Diethyl 2,2-di(prop-2-yn-1-yl)malononitrileAdamantylphosphaalkyneDiethyl 2-adamantyl-7,7-dicyano-6,8-dihydro-5H-phosphorino[3,4-c]oxepine-7-carboxylate91
2,2'-(Oxybis(methylene))bis(benzonitrile)Adamantylphosphaalkyne6,8-Dihydro-5H-phosphorino[3,4-c]oxepine-2-carbonitrile55
Experimental Protocol: General Procedure for Co(II)-Catalyzed [2+2+2] Cycloaddition[2]

This protocol describes a general method for the synthesis of functionalized phosphorin derivatives.

Materials:

  • Cobalt(II) iodide (CoI₂)

  • 1,2-Bis(diphenylphosphino)benzene (dppbenz)

  • Diyne substrate (1.0 equiv)

  • Phosphaalkyne substrate (1.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Microwave reactor vials

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, a microwave reactor vial is charged with CoI₂ (10 mol%) and dppbenz (12 mol%).

  • The vial is sealed and removed from the glovebox.

  • Anhydrous 1,4-dioxane is added via syringe, followed by the diyne (1.0 equiv) and the phosphaalkyne (1.0 equiv).

  • The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 180-240 °C) for a designated time (e.g., 20-120 minutes), with stirring.[2]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized phosphorin.

  • The structure and purity of the product are confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS).[3]

Visualization: [2+2+2] Cycloaddition Pathway

The following diagram illustrates the proposed catalytic cycle for the Co(II)-catalyzed [2+2+2] cycloaddition reaction to form a phosphorin ring.[2]

G Co(II)-Catalyzed [2+2+2] Cycloaddition for Phosphorin Synthesis A Co(II) Complex B Diyne Coordination A->B + Diyne C Oxidative Cyclization (Cobaltacyclopentadiene) B->C D Phosphaalkyne Coordination C->D + Phosphaalkyne E Insertion D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Functionalized Phosphorin F->G - Co(II) Catalyst

Caption: Proposed mechanism for phosphorin synthesis.

P-Functionalization via Nucleophilic Addition

The phosphorus atom in the phosphorin ring is susceptible to nucleophilic attack, particularly by strong nucleophiles like organolithium reagents. This reaction leads to the formation of λ⁵-phosphinines, where the phosphorus atom is pentavalent. This method provides a direct route to functionalize the phosphorus center, which can significantly alter the electronic properties of the ring system.[4]

Data Presentation: Examples of λ⁵-Phosphinines from Nucleophilic Addition
Phosphorin SubstrateOrganolithium Reagentλ⁵-Phosphinine ProductReference
2,4,6-TriphenylphosphorinPhenyllithium1,2,4,6-Tetraphenyl-λ⁵-phosphinine[4]
2,4,6-TriphenylphosphorinMethyllithium1-Methyl-2,4,6-triphenyl-λ⁵-phosphinine[4]
2,4,6-Tri-tert-butylphosphorintert-Butyllithium1,2,4,6-Tetra-tert-butyl-λ⁵-phosphinine[4]
Experimental Protocol: Synthesis of a λ⁵-Phosphinine[4][5]

This protocol provides a general procedure for the addition of an organolithium reagent to a λ³-phosphorin.

Materials:

  • Substituted λ³-phosphorin (1.0 equiv)

  • Organolithium reagent (e.g., phenyllithium, 1.1 equiv)

  • Anhydrous diethyl ether or THF

  • Schlenk line and glassware

  • Degassed water

Procedure:

  • Under an inert atmosphere (argon or nitrogen), the substituted phosphorin (1.0 equiv) is dissolved in anhydrous diethyl ether in a Schlenk flask.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • The organolithium reagent (1.1 equiv) is added dropwise to the stirred solution. The reaction progress can be monitored by a color change.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours).

  • The reaction is quenched by the slow addition of degassed water at -78 °C.

  • The mixture is allowed to warm to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the λ⁵-phosphinine.[5]

  • The product is characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.[3]

Visualization: Nucleophilic Addition Workflow

This diagram outlines the experimental workflow for the synthesis of λ⁵-phosphinines.

G Workflow for P-Functionalization start Start dissolve Dissolve Phosphorin in Anhydrous Ether start->dissolve cool Cool to -78 °C dissolve->cool add Add Organolithium Reagent Dropwise cool->add stir Stir at -78 °C add->stir quench Quench with Degassed Water stir->quench warm Warm to Room Temperature quench->warm extract Aqueous Workup and Extraction warm->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Synthesis of λ⁵-phosphinines workflow.

C-C Bond Formation via Transition-Metal Catalyzed Cross-Coupling

Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds.[6] This methodology can be applied to halo-substituted phosphorins to introduce a wide variety of aryl, heteroaryl, or vinyl substituents onto the phosphorin ring. This approach is particularly useful for the synthesis of complex molecular architectures.

Data Presentation: Suzuki-Miyaura Coupling of a 2-Halophosphorin (Hypothetical Data)
2-Halophosphorin SubstrateBoronic Acid/EsterCatalyst System (Catalyst/Ligand)BaseSolventYield (%)
2-Iodo-4,5-dimethylphosphorinPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water85
2-Bromo-4-phenylphosphorin4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/Water92
2-Chloro-3,6-diphenylphosphorin2-Thienylboronic acidPd(OAc)₂ / XPhosCs₂CO₃THF/Water78
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Halophosphorin[7][8]

This protocol is adapted from established procedures for other heterocyclic systems and provides a starting point for the Suzuki-Miyaura coupling of 2-halophosphorins.

Materials:

  • 2-Halophosphorin (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, THF)

  • Degassed water

  • Schlenk tube or round-bottom flask

Procedure:

  • To a Schlenk tube, add the 2-halophosphorin (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

  • The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Degassed solvent and degassed water are added via syringe.

  • The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) with stirring for a designated time (e.g., 12-24 hours), or until completion as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the 2-substituted phosphorin.

  • The product is characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and HRMS.[3]

Visualization: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X (Halophosphorin) PdII R¹-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: Suzuki-Miyaura cross-coupling mechanism.

Conclusion

The functionalization of the phosphorin ring system offers a gateway to a diverse range of novel organophosphorus compounds. The methods outlined in this document, from de novo synthesis to post-synthetic modifications, provide researchers with a robust toolkit for exploring the chemical space of these fascinating heterocycles. The provided protocols and data serve as a practical guide for the synthesis and characterization of new phosphorin derivatives for a multitude of applications. Further exploration into other functionalization techniques, such as direct C-H activation, will undoubtedly continue to expand the synthetic utility of the phosphorin scaffold.

References

Application Notes and Protocols: 2,4,6-Triphenylphosphorin in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Current Research Landscape

2,4,6-Triphenylphosphorin, also known as 2,4,6-triphenylphosphinine, is a phosphorus-containing heterocyclic aromatic compound.[1] While the synthesis and coordination chemistry of this molecule are well-established, its application as a standalone photocatalyst in organic reactions is not extensively documented in current scientific literature.[2] Research has predominantly focused on its role as a ligand in organometallic complexes.[3]

The broader field of organophosphorus photoredox catalysis is, however, a rapidly emerging area of interest.[4][5] Various organophosphorus compounds, including phosphine oxides, phosphonates, and other phosphorus heterocycles, are being explored for their potential in mediating a range of photoredox reactions.[6][7] These developments suggest the potential for phosphorus-based heterocycles like 2,4,6-triphenylphosphorin to be investigated for similar applications in the future.

Given the limited specific data on 2,4,6-triphenylphosphorin as a photocatalyst, this document will provide a general overview of a hypothetical photocatalytic application, including a generalized experimental protocol and workflow based on common practices in photoredox catalysis. These should be considered as a template for potential future investigations rather than established procedures for this specific compound.

Hypothetical Application: Photocatalytic C-H Arylation

While no specific protocols for 2,4,6-triphenylphosphorin exist, we can conceptualize its use in a C-H arylation reaction, a common transformation in photocatalysis.

Reaction Scheme:

Proposed General Mechanism:

The photocatalytic cycle would likely proceed through a standard photoredox mechanism. The 2,4,6-triphenylphosphorin catalyst, upon absorbing light, would be excited to a higher energy state, enabling it to participate in single-electron transfer (SET) processes with the substrates.

Below is a generalized diagram illustrating a potential photocatalytic cycle.

Photocatalytic Cycle cluster_catalyst_cycle Catalyst Cycle cluster_substrate_transformation Substrate Transformation Catalyst 2,4,6-Triphenylphosphorin (Ground State) Excited_Catalyst [2,4,6-Triphenylphosphorin]* (Excited State) Catalyst->Excited_Catalyst Light (hν) Reduced_Catalyst [Catalyst]˙⁻ Excited_Catalyst->Reduced_Catalyst SET Oxidized_Catalyst [Catalyst]˙⁺ Excited_Catalyst->Oxidized_Catalyst SET Reduced_Catalyst->Catalyst Regeneration Substrate_A Aryl Halide (Ar'-X) Oxidized_Catalyst->Catalyst Regeneration Substrate_B Arene (Ar-H) Radical_A Aryl Radical (Ar'˙) Substrate_A->Radical_A Intermediate [Ar-Ar'-H]˙⁺ Radical_A->Intermediate + Ar-H Substrate_B->Intermediate Product Arylated Product (Ar-Ar') Intermediate->Product - H⁺

Caption: A generalized photocatalytic cycle for a C-H arylation reaction.

Generalized Experimental Protocol

This protocol is a template and would require significant optimization for any new photocatalyst.

Materials:

  • 2,4,6-Triphenylphosphorin (Catalyst)

  • Arene (Substrate 1)

  • Aryl Halide (Substrate 2)

  • Anhydrous, degassed solvent (e.g., Dioxane, Acetonitrile, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Photoreactor (e.g., with Blue LED light source)

Procedure:

  • To a dry Schlenk tube or photoreactor vessel, add 2,4,6-triphenylphosphorin (e.g., 1-5 mol%).

  • Add the arene (e.g., 1.0 mmol, 1.0 equiv) and the aryl halide (e.g., 1.2 mmol, 1.2 equiv).

  • Under an inert atmosphere, add the anhydrous, degassed solvent (e.g., 0.1 M concentration).

  • Ensure the vessel is sealed and continue to purge with an inert gas for 15-20 minutes.

  • Place the reaction vessel in the photoreactor at a controlled distance from the light source.

  • Initiate stirring and irradiate with the light source (e.g., 450 nm Blue LED) at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography to isolate the desired arylated compound.

Data Presentation (Hypothetical)

For a systematic study, quantitative data should be collected and organized. The table below illustrates how results from an optimization study could be presented.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)
11Dioxane24Data
22Dioxane24Data
32ACN24Data
42DMF24Data
52Dioxane12Data

Experimental Workflow Diagram

The following diagram outlines the general workflow for setting up and analyzing a photocatalytic reaction.

Experimental Workflow A Reagent Preparation (Catalyst, Substrates, Solvent) B Reaction Setup (Inert Atmosphere) A->B Combine Reagents C Photoreactor Irradiation (Light Source, Stirring, Temp. Control) B->C Place in Reactor D Reaction Monitoring (TLC, GC-MS, LC-MS) C->D Take Aliquots D->C Continue Reaction E Workup and Quenching D->E Reaction Complete F Purification (Column Chromatography) E->F Crude Product G Product Characterization (NMR, HRMS) F->G Isolated Product

Caption: A standard workflow for photocatalytic organic synthesis experiments.

Conclusion and Future Outlook

While 2,4,6-triphenylphosphorin has not yet been established as a mainstream photocatalyst, its structural similarity to other photoactive heterocycles suggests that it could be a promising candidate for future research. The protocols and workflows outlined in this document provide a foundational template for researchers interested in exploring the photocatalytic potential of this and other novel organophosphorus compounds. Further investigation into its photophysical properties, such as its absorption and emission spectra, excited-state redox potentials, and quantum yield, will be crucial in determining its viability and potential applications in photocatalysis.

References

detailed protocol for synthesizing metal complexes with 2,4,6-triphenylphosphorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the ligand 2,4,6-triphenylphosphorin and its subsequent use in the preparation of various transition metal complexes. The procedures outlined below are based on established literature and are intended to provide a comprehensive guide for researchers in the fields of inorganic chemistry, materials science, and drug development.

Synthesis of 2,4,6-Triphenylphosphorin Ligand

The synthesis of 2,4,6-triphenylphosphorin (also known as 2,4,6-triphenylphosphinine) is a critical first step. An improved and reliable method involves the reaction of a pyrylium salt with a phosphorus source.[1]

1.1. Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This pyrylium salt is a common precursor for the synthesis of 2,4,6-triphenylphosphorin.

Materials:

  • Benzalacetophenone

  • Acetophenone

  • Ethereal solution of fluoboric acid (HBF₄)

  • 1,2-Dichloroethane

  • Ether

Procedure:

  • In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve benzalacetophenone (1.00 mole) and acetophenone (0.50 mole) in 1,2-dichloroethane.

  • Warm the mixture to 70-75 °C.

  • Slowly add a 52% ethereal solution of fluoboric acid (approximately 160 ml) over 30 minutes with continuous stirring.

  • After the addition is complete, heat the mixture at reflux for 1 hour.

  • Cool the mixture and allow it to stand overnight in a refrigerator to facilitate crystallization.

  • Collect the yellow crystalline product by filtration and wash it thoroughly with ether.

  • Additional product can be obtained from the mother liquor by adding more ether.

  • The crude product can be recrystallized from 1,2-dichloroethane to yield pure 2,4,6-triphenylpyrylium tetrafluoroborate.

1.2. Synthesis of 2,4,6-Triphenylphosphorin

This procedure utilizes the prepared pyrylium salt and a phosphine source to generate the desired phosphorin ligand.[1]

Materials:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate

  • Tris(hydroxymethyl)phosphine (P(CH₂OH)₃) or Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

  • Pyridine or Acetonitrile

Procedure using Tris(hydroxymethyl)phosphine:

  • In a round-bottom flask, suspend 2,4,6-triphenylpyrylium tetrafluoroborate in pyridine.

  • Add tris(hydroxymethyl)phosphine to the suspension.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the 2,4,6-triphenylphosphorin. The product is an air- and moisture-stable yellow solid.[1]

Procedure using Tris(trimethylsilyl)phosphine:

  • In a round-bottom flask, dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in acetonitrile.

  • Add tris(trimethylsilyl)phosphine to the solution.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, the product is isolated and purified. This method has been reported to provide slightly higher yields compared to the tris(hydroxymethyl)phosphine route.[1]

Synthesis of Metal Complexes with 2,4,6-Triphenylphosphorin

The lone pair of electrons on the phosphorus atom in 2,4,6-triphenylphosphorin allows it to act as a ligand and coordinate to various transition metal centers. The following sections provide protocols for the synthesis of representative metal complexes.

2.1. Synthesis of a Tungsten(0) Complex: [W(CO)₅(2,4,6-triphenylphosphorin)]

This protocol describes the synthesis of a pentacarbonyltungsten(0) complex.[1]

Materials:

  • [W(CO)₅(THF)] (prepared in situ from W(CO)₆ in THF under UV irradiation)

  • 2,4,6-Triphenylphosphorin

  • Tetrahydrofuran (THF)

Procedure:

  • Generate a solution of [W(CO)₅(THF)] by irradiating a solution of W(CO)₆ in THF with a UV lamp.

  • To this solution, add a solution of 2,4,6-triphenylphosphorin in THF.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ³¹P{¹H} NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by crystallization to yield the desired [W(CO)₅(2,4,6-triphenylphosphorin)] complex as a white solid.[1]

2.2. Synthesis of an Iridium(III) Complex: fac-[Ir(C^P)₃]

This protocol describes the synthesis of a homoleptic iridium(III) complex via C-H activation of the phosphorin ligand.

Materials:

  • [Ir(acac)₃] (Tris(acetylacetonato)iridium(III))

  • 2,4,6-Triphenylphosphorin

Procedure:

  • In a reaction vessel, combine [Ir(acac)₃] and a stoichiometric excess of 2,4,6-triphenylphosphorin.

  • Heat the mixture in a suitable high-boiling solvent (e.g., squalane) under an inert atmosphere.

  • The reaction involves the cyclometalation of the phosphinine ligand via C-H activation.

  • After the reaction is complete, the product is isolated and purified, typically by column chromatography, to yield the fac-[Ir(C^P)₃] complex.

2.3. Proposed General Protocol for the Synthesis of Palladium(II) and Platinum(II) Complexes

While specific literature with detailed protocols for the synthesis of palladium and platinum complexes with 2,4,6-triphenylphosphorin is scarce, the following general procedures, adapted from the synthesis of other phosphine complexes, can be employed.

2.3.1. Proposed Synthesis of [PdCl₂(2,4,6-triphenylphosphorin)₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 2,4,6-Triphenylphosphorin

  • A suitable solvent such as acetonitrile or a chlorinated solvent (e.g., dichloromethane)

Procedure:

  • Dissolve PdCl₂ in the chosen solvent. Gentle heating may be required to facilitate dissolution.

  • In a separate flask, dissolve two equivalents of 2,4,6-triphenylphosphorin in the same solvent.

  • Slowly add the ligand solution to the palladium salt solution with stirring.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or ³¹P NMR).

  • The product may precipitate out of the solution upon formation or can be isolated by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

2.3.2. Proposed Synthesis of cis-[PtCl₂(2,4,6-triphenylphosphorin)₂]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • 2,4,6-Triphenylphosphorin

  • Water and a suitable organic solvent (e.g., ethanol or acetone)

Procedure:

  • Dissolve K₂PtCl₄ in water to form an aqueous solution.

  • Dissolve two equivalents of 2,4,6-triphenylphosphorin in a water-miscible organic solvent like ethanol or acetone.

  • Add the ligand solution dropwise to the aqueous solution of the platinum salt with vigorous stirring.

  • A precipitate of the complex should form. Continue stirring for a few hours at room temperature to ensure complete reaction.

  • Collect the solid product by filtration, wash it with water, then with a small amount of the organic solvent, and finally with ether.

  • The product can be dried under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesized ligand and its tungsten complex. Data for other complexes are proposed based on analogous compounds.

CompoundMethodYield (%)³¹P{¹H} NMR (δ, ppm)Key IR Bands (cm⁻¹)
2,4,6-TriphenylphosphorinPyrylium salt + P(SiMe₃)₃ in MeCN[1]Good to Excellent~175C=C and aromatic C-H stretching
[W(CO)₅(2,4,6-triphenylphosphorin)][W(CO)₅(THF)] + Ligand in THF[1]85~150 (with ¹J(P-W) satellites)ν(CO) bands characteristic of C₄ᵥ symmetry
fac-[Ir(C^P)₃][Ir(acac)₃] + Ligand (thermal)---
cis-[PdCl₂(2,4,6-triphenylphosphorin)₂] (Proposed)PdCl₂ + 2 eq. Ligand--ν(Pd-Cl) bands
cis-[PtCl₂(2,4,6-triphenylphosphorin)₂] (Proposed)K₂PtCl₄ + 2 eq. Ligand--ν(Pt-Cl) bands

Note: "-" indicates data not available in the searched literature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of the 2,4,6-triphenylphosphorin ligand and its tungsten complex.

Synthesis_of_2_4_6_Triphenylphosphorin cluster_ligand Synthesis of 2,4,6-Triphenylphosphorin start_ligand Start: 2,4,6-Triphenylpyrylium Tetrafluoroborate & P(SiMe3)3 dissolve Dissolve in Acetonitrile start_ligand->dissolve reflux Reflux Reaction Mixture dissolve->reflux workup Reaction Workup and Purification reflux->workup product_ligand Product: 2,4,6-Triphenylphosphorin workup->product_ligand

Caption: Workflow for the synthesis of 2,4,6-triphenylphosphorin.

Synthesis_of_Tungsten_Complex cluster_complex Synthesis of [W(CO)5(2,4,6-triphenylphosphorin)] start_complex Start: W(CO)6 & 2,4,6-Triphenylphosphorin prepare_w_thf Prepare [W(CO)5(THF)] in situ (UV irradiation) start_complex->prepare_w_thf react React with 2,4,6-Triphenylphosphorin in THF at room temperature prepare_w_thf->react isolate Isolate Product (Solvent Removal) react->isolate purify Purify by Crystallization isolate->purify product_complex Product: [W(CO)5(2,4,6-triphenylphosphorin)] purify->product_complex

References

Applications of Phosphorin Derivatives in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phosphorin derivatives in various areas of materials science. The information is intended to guide researchers in exploring the potential of these compounds in organic electronics, sensing, and photovoltaics.

Application Note 1: Phosphine Oxide Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs)

Introduction: Phosphine oxide derivatives are a class of organophosphorus compounds that have garnered significant attention as host materials in phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs).[1][2][3] Their popularity stems from their high triplet energy levels, excellent thermal and chemical stability, and good electron-transporting properties.[4][5] The high triplet energy of phosphine oxide hosts is crucial for confining the triplet excitons on the guest emitter molecules, particularly for blue-emitting phosphors, thereby preventing energy loss and enhancing device efficiency.[6][7] These materials have been instrumental in achieving high external quantum efficiencies (EQEs) in OLEDs, exceeding 20% in some cases for red, green, and blue emitters.[2]

Data Presentation:

Host MaterialEmitterDevice StructureMax. EQE (%)Turn-on Voltage (V)Max. Luminance (cd/m²)Reference
SPA-2,7-F(POPh₂)₂FIrpic (sky blue)Single-Layer PhOLED18.0--[8]
SPA-2-FPOPh₂FIr6 (blue)Single-Layer PhOLED9.1< 3.0-[8]
CzPhPSFIrpic (blue)Multilayer PhOLED17.53.117,223[9]
DCzPhPSFIrpic (blue)Multilayer PhOLED16.1--[9]
TCzPhPSFIrpic (blue)Multilayer PhOLED7.2--[9]
pPOAPFFIrpic (sky blue)Multilayer PhOLED20.6--[10][11]
pPODPFFIrpic (sky blue)Multilayer PhOLED13.2--[10][11]

Experimental Protocol: Fabrication of a Phosphine Oxide-Based OLED

This protocol describes a general procedure for the fabrication of a multilayer phosphorescent OLED using a phosphine oxide derivative as the host material.

1. Substrate Preparation: a. Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (10 minutes each). b. Treat the cleaned substrates with oxygen plasma for 15 minutes to enhance the work function of the ITO and improve hole injection.

2. Deposition of the Hole Transport Layer (HTL): a. Prepare a solution of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). b. Spin-coat the PEDOT:PSS solution onto the ITO substrate to form a 30 nm thick film. c. Anneal the substrate at a suitable temperature to remove the solvent.

3. Deposition of the Emissive Layer (EML): a. Prepare a solution of the phosphine oxide host material and the phosphorescent emitter (e.g., FIrpic) in a suitable organic solvent (e.g., chlorobenzene or toluene). The doping concentration of the emitter is typically between 5-25 wt%.[9] b. Spin-coat the host:emitter solution onto the HTL to form a 20 nm thick emissive layer. c. Anneal the substrate to remove the solvent.

4. Deposition of the Electron Transport Layer (ETL) and Electron Injection Layer (EIL): a. Thermally evaporate an electron-transporting material, such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), onto the EML to a thickness of 35 nm.[9] b. Subsequently, thermally evaporate a thin layer (1 nm) of an electron-injecting material, such as lithium fluoride (LiF), onto the ETL.[9]

5. Deposition of the Cathode: a. Deposit a 100 nm thick layer of aluminum (Al) as the cathode via thermal evaporation.

6. Encapsulation: a. Encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

Visualization:

oled_workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cluster_final Finalization ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning Plasma O2 Plasma Treatment Cleaning->Plasma HTL Spin-coat HTL (PEDOT:PSS) Plasma->HTL Device Fabrication EML Spin-coat EML (Phosphine Oxide Host + Emitter) HTL->EML ETL Evaporate ETL (e.g., TmPyPB) EML->ETL EIL Evaporate EIL (e.g., LiF) ETL->EIL Cathode Evaporate Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for the fabrication of a phosphine oxide-based OLED.

Application Note 2: Pyrazolyl Phosphine Oxides as Dual-Responsive Fluorescent Sensors for Metal Ions

Introduction: Phosphorus-based fluorescent sensors have emerged as a promising class of materials for the selective detection of metal ions.[12] Pyrazolyl phosphine oxides, in particular, have demonstrated dual-responsive capabilities, exhibiting a "turn-off" fluorescence response for certain metal ions and a "turn-on" response for others.[13][14][15] This dual functionality makes them highly versatile for various sensing applications. For instance, certain pyrazolyl phosphine oxides show a selective fluorescence quenching ("turn-off") in the presence of Fe³⁺ ions and a fluorescence enhancement ("turn-on") with Al³⁺ ions.[16] This selectivity, coupled with large Stokes shifts and submicromolar detection limits, makes them attractive for applications in environmental monitoring and biological sensing.[12][16]

Data Presentation:

Sensor CompoundTarget IonResponse TypeLimit of Detection (LOD)Competing Ions PresentReference
Pyrazolyl Phosphine Oxide 3Fe³⁺Turn-off0.13 µMNo[16]
Pyrazolyl Phosphine Oxide 3Fe³⁺Turn-off0.16 µMYes[16]
Pyrazolyl Phosphine Oxide 5Fe³⁺Turn-off0.39 µMNo[16]
Pyrazolyl Phosphine Oxide 5Fe³⁺Turn-off0.48 µMYes[16]
JXUST-2 (Co-MOF)Fe³⁺Turn-on0.13 µM-[17]
JXUST-2 (Co-MOF)Al³⁺Turn-on0.10 µM-[17]
JXUST-2 (Co-MOF)Cr³⁺Turn-on0.10 µM-[17]
Cd(II) Pillared-Layer Framework 2Al³⁺Turn-on0.25 µM-[18]
Cd(II) Pillared-Layer Framework 2Cr³⁺Turn-on0.79 µM-[18]

Experimental Protocol: Selective Metal Ion Detection

This protocol outlines the synthesis of a pyrazolyl phosphine oxide sensor and its application in the selective detection of Fe³⁺ and Al³⁺ ions.

1. Synthesis of Pyrazolyl Phosphine Oxide Sensor: A one-pot methodology can be employed for the synthesis of pyrazolyl phosphine oxides from air-stable azophosphine–boranes.[16] (Detailed synthetic procedures would be adapted from specific literature, e.g., the synthesis of compounds 3 and 5 as described in the supporting information of the cited reference).

2. Preparation of Stock Solutions: a. Prepare a stock solution of the pyrazolyl phosphine oxide sensor (e.g., 50 µM) in a 1:1 mixture of acetonitrile and water.[19] b. Prepare stock solutions of various metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺, Ni²⁺, etc.) of a known concentration (e.g., 250 µM) in the same solvent system.

3. Fluorescence Measurements: a. Use a fluorescence spectrophotometer for all measurements. b. Record the fluorescence emission spectrum of the sensor solution alone to establish the baseline fluorescence intensity (F₀). The excitation wavelength for pyrazolyl phosphine oxide sensors is typically around 274-279 nm, with emission maxima around 461-468 nm.[19] c. To test for selectivity, add a specific amount (e.g., 5 equivalents) of each metal ion stock solution to separate cuvettes containing the sensor solution. d. Record the fluorescence emission spectrum for each mixture and measure the fluorescence intensity (F). e. Calculate the fluorescence response as the ratio F/F₀.

4. "Turn-off" Detection of Fe³⁺: a. A significant decrease in the fluorescence intensity (F/F₀ << 1) in the presence of Fe³⁺ indicates a "turn-off" response. b. To determine the limit of detection (LOD), perform a titration experiment by adding increasing concentrations of Fe³⁺ to the sensor solution and measuring the corresponding fluorescence quenching. The LOD can be calculated based on the signal-to-noise ratio.

5. "Turn-on" Detection of Al³⁺: a. A significant increase in the fluorescence intensity (F/F₀ >> 1) in the presence of Al³⁺ indicates a "turn-on" response. b. The "turn-on" mechanism is often due to complex formation between the sensor and the metal ion.[16] c. The LOD for Al³⁺ can be determined similarly through a titration experiment.

Visualization:

sensor_pathway cluster_sensor Sensor State cluster_response Fluorescence Response Sensor Pyrazolyl Phosphine Oxide Quenched Fluorescence Quenched Sensor->Quenched + Fe³⁺ (Dynamic Quenching) Enhanced Fluorescence Enhanced Sensor->Enhanced + Al³⁺ (Complexation) Fe3 Fe³⁺ Al3 Al³⁺

Caption: Dual-responsive sensing mechanism of pyrazolyl phosphine oxide.

Application Note 3: Phosphorin Derivatives for Enhanced Perovskite Solar Cell Performance

Introduction: Phosphorin derivatives are being explored to enhance the efficiency and stability of perovskite solar cells (PSCs), which are a promising next-generation photovoltaic technology.[20][21] Two primary strategies involve the use of phosphonic acid derivatives as additives and the incorporation of phosphors as down-shifting layers. Alkylphosphonic acid ω-ammonium chlorides, when used as additives in the perovskite precursor solution, can act as crosslinkers between perovskite grains, improving the film morphology and moisture resistance.[22] This leads to a significant enhancement in power conversion efficiency (PCE).[22] Additionally, UV-absorbing phosphors can be integrated into the device structure to convert detrimental UV light into visible light that can be utilized by the perovskite material, thereby increasing the photocurrent and protecting the perovskite layer from UV-induced degradation.[23]

Data Presentation:

Perovskite Solar Cell ModificationInitial PCE (%)Final PCE (%)Stability ImprovementReference
Butylphosphonic acid 4-ammonium chloride additive8.816.7Enhanced moisture resistance[22]
MOT-doped PSC-23.83Retains 92% of initial PCE after 2000h[24]
PQD dynamically mediated growth (CsPbI₂Br)10.4412.14-[25]
PQD dynamically mediated growth (CsPbI₃)14.4316.38-[25]

Experimental Protocol: Incorporation of Phosphonic Acid Additives in Perovskite Solar Cells

This protocol describes a one-step solution-processing method for fabricating perovskite solar cells with a phosphonic acid ammonium additive, adapted from a general fabrication procedure.[26]

1. Substrate and Electron Transport Layer (ETL) Preparation: a. Clean FTO-coated glass substrates as described in the OLED protocol. b. Deposit a compact TiO₂ blocking layer by spray pyrolysis of a titanium acetylacetonate solution onto the FTO substrate heated to 450°C. c. Deposit a mesoporous TiO₂ scaffold by spin-coating a TiO₂ paste and sintering at an appropriate temperature.

2. Perovskite Precursor Solution Preparation: a. Prepare the perovskite precursor solution (e.g., CH₃NH₃PbI₃) in a suitable solvent. b. Prepare a separate solution of the phosphonic acid ammonium additive (e.g., butylphosphonic acid 4-ammonium chloride). c. Add the additive solution to the perovskite precursor solution at a specific concentration.

3. Perovskite Layer Deposition: a. Spin-coat the perovskite precursor solution containing the phosphonic acid additive onto the mesoporous TiO₂ layer. b. Anneal the film at a specified temperature (e.g., 100°C) to promote crystallization.

4. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of a hole-transporting material such as spiro-OMeTAD in chlorobenzene, including additives like Li-TFSI and 4-tert-butylpyridine. b. Spin-coat the HTL solution onto the perovskite layer.

5. Cathode Deposition: a. Thermally evaporate a gold (Au) or silver (Ag) back contact (80-100 nm) onto the HTL.

6. Device Characterization: a. Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated AM 1.5G solar illumination to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). b. Assess the device stability by monitoring the PCE over time under continuous illumination or in a controlled humidity environment.

Visualization:

psc_workflow cluster_substrate Substrate & ETL cluster_perovskite Perovskite Layer cluster_final_layers Final Layers & Characterization FTO FTO Substrate Compact_TiO2 Compact TiO₂ Layer FTO->Compact_TiO2 Meso_TiO2 Mesoporous TiO₂ Compact_TiO2->Meso_TiO2 Spin_Coat Spin-Coating Meso_TiO2->Spin_Coat Perovskite Deposition Precursor Perovskite Precursor + Phosphonic Acid Additive Precursor->Spin_Coat Anneal Annealing Spin_Coat->Anneal HTL HTL Deposition (spiro-OMeTAD) Anneal->HTL Cathode Cathode Deposition (Au/Ag) HTL->Cathode Characterization J-V Characterization Cathode->Characterization

References

Troubleshooting & Optimization

strategies to improve the yield of 2,4,6-triphenylphosphorin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4,6-triphenylphosphorin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,4,6-triphenylphosphorin?

A1: The most widely adopted method is a two-step synthesis. The first step involves the synthesis of a 2,4,6-triphenylpyrylium salt precursor. The second step is the reaction of this pyrylium salt with a suitable phosphine source to replace the oxygen atom in the ring with a phosphorus atom, yielding the phosphorin.

Q2: What are the critical parameters affecting the yield of the pyrylium salt precursor?

A2: The yield of 2,4,6-triphenylpyrylium tetrafluoroborate is sensitive to the purity of reagents (acetophenone and benzaldehyde), the reaction temperature, and the choice of acid catalyst and dehydrating agent. Boron trifluoride etherate is a commonly used and effective catalyst.[1]

Q3: What phosphorus source is typically used for the conversion of the pyrylium salt to the phosphorin?

A3: Tris(hydroxymethyl)phosphine or its derivatives are often used as the phosphorus source for this transformation. The choice of the phosphine reagent and the reaction conditions, including solvent and temperature, are critical for a successful synthesis.

Q4: My 2,4,6-triphenylphosphorin product is unstable. How can I handle and store it?

A4: Phosphorins, also known as phosphabenzenes, can be sensitive to air and moisture.[2] It is recommended to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark, and dry place.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of 2,4,6-triphenylpyrylium salt (precursor) Impure starting materials (acetophenone, benzaldehyde).Use freshly distilled acetophenone and benzaldehyde.
Inefficient dehydration.Ensure the use of an effective dehydrating agent like acetic anhydride or conduct the reaction under conditions that remove water.
Suboptimal reaction temperature.Optimize the reaction temperature. For the condensation reaction using BF3·Et2O, heating is typically required.[3]
Low yield in the conversion of pyrylium salt to phosphorin Inactive or degraded phosphine source.Use a fresh, high-purity phosphine source. If preparing tris(hydroxymethyl)phosphine in situ, ensure the precursor's quality.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the pyrylium salt to the phosphine source.
Inappropriate solvent.The choice of solvent is crucial. A polar, aprotic solvent is often suitable.
Suboptimal reaction temperature or time.Systematically vary the reaction temperature and time to find the optimal conditions.
Difficulty in purifying the final product Presence of unreacted starting materials.Optimize the reaction to drive it to completion. Use column chromatography with a suitable stationary and mobile phase for purification.
Formation of side products (e.g., phosphine oxides).Conduct the reaction under a strict inert atmosphere to prevent oxidation of the phosphine source and the product.
Product degradation during workup.Minimize exposure to air and moisture during extraction and purification steps. Use degassed solvents.
Product appears as a dark, intractable tar Polymerization or decomposition at high temperatures.Avoid excessive heating during the reaction and purification.
Presence of strong acids or bases leading to degradation.Ensure proper neutralization and quenching steps in the workup procedure.

Optimization of Reaction Conditions

The following table summarizes key parameters that can be optimized to improve the yield and purity of 2,4,6-triphenylphosphorin.

Parameter Pyrylium Salt Synthesis Phosphorin Synthesis Comments
Reactant Ratio Acetophenone:Benzaldehyde (2:1 molar ratio is typical)Pyrylium Salt:Phosphine SourceA slight excess of the phosphine source may be beneficial, but a large excess can complicate purification.
Solvent Acetic anhydride, 1,2-dichloroethane[1][3]Pyridine, DMF, AcetonitrileThe solvent should be dry and degassed, especially for the phosphorin synthesis step.
Catalyst Boron trifluoride etherate (BF3·Et2O), Perchloric acid (HClO4)Base (e.g., triethylamine) may be needed depending on the phosphine source.Caution should be exercised with perchloric acid due to its explosive nature.
Temperature Refluxing 1,2-dichloroethane or 100 °C with BF3·Et2O[3]Room temperature to moderate heating (e.g., 50-80 °C)Higher temperatures may lead to decomposition.
Reaction Time Several hours to overnight1 to 24 hoursMonitor the reaction progress by TLC or NMR spectroscopy.
Atmosphere Ambient (for pyrylium salt)Inert (Nitrogen or Argon)A strict inert atmosphere is crucial to prevent oxidation in the phosphorin synthesis step.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This protocol is adapted from established procedures for the synthesis of triarylpyrylium salts.[1][3]

  • Reagents and Setup:

    • Acetophenone (2 molar equivalents)

    • Benzaldehyde (1 molar equivalent)

    • Boron trifluoride etherate (BF3·Et2O) (catalytic to stoichiometric amounts)

    • 1,2-dichloroethane (solvent)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure: a. To a solution of acetophenone and benzaldehyde in 1,2-dichloroethane, add boron trifluoride etherate dropwise at room temperature. b. Heat the reaction mixture to reflux and maintain for 2-4 hours. c. Cool the mixture to room temperature and then place in an ice bath to facilitate precipitation. d. Collect the crystalline product by filtration. e. Wash the solid with cold diethyl ether. f. Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 2,4,6-triphenylpyrylium tetrafluoroborate as yellow crystals.

Protocol 2: Synthesis of 2,4,6-Triphenylphosphorin

This is a generalized protocol based on the known conversion of pyrylium salts to phosphorins.

  • Reagents and Setup:

    • 2,4,6-Triphenylpyrylium tetrafluoroborate (1 molar equivalent)

    • Tris(hydroxymethyl)phosphine (or a suitable precursor like its hydrochloride salt) (1-1.5 molar equivalents)

    • Dry pyridine or another suitable polar aprotic solvent

    • Schlenk flask or a three-necked flask, magnetic stirrer, and an inert atmosphere setup (nitrogen or argon).

  • Procedure: a. In a Schlenk flask under an inert atmosphere, dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in dry pyridine. b. In a separate flask, prepare a solution of tris(hydroxymethyl)phosphine. If starting from the hydrochloride salt, neutralize it with a suitable base (e.g., triethylamine) in an appropriate solvent under an inert atmosphere. c. Add the phosphine solution dropwise to the pyrylium salt solution at room temperature with vigorous stirring. d. The reaction mixture may change color. Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for several hours. Monitor the reaction progress by TLC. e. Upon completion, quench the reaction by adding degassed water. f. Extract the product with an organic solvent such as dichloromethane or diethyl ether. g. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. h. Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield 2,4,6-triphenylphosphorin.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrylium Salt Synthesis cluster_step2 Step 2: Phosphorin Synthesis start Start: Acetophenone + Benzaldehyde react React with BF3·Et2O in 1,2-dichloroethane start->react precipitate Cool and Precipitate react->precipitate filtrate Filter and Wash precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize pyrylium_salt Pure 2,4,6-Triphenylpyrylium Tetrafluoroborate recrystallize->pyrylium_salt react_phosphorin React Pyrylium Salt with Phosphine Source in Pyridine (Inert Atmosphere) pyrylium_salt->react_phosphorin phosphine_prep Prepare Phosphine Source (e.g., Tris(hydroxymethyl)phosphine) phosphine_prep->react_phosphorin workup Quench and Extract react_phosphorin->workup purify Column Chromatography (Inert Atmosphere) workup->purify phosphorin_product Pure 2,4,6-Triphenylphosphorin purify->phosphorin_product

Caption: Experimental workflow for the two-step synthesis of 2,4,6-triphenylphosphorin.

troubleshooting_yield start Low Yield of 2,4,6-Triphenylphosphorin check_precursor Is the pyrylium salt precursor pure and of high yield? start->check_precursor precursor_no No check_precursor->precursor_no No precursor_yes Yes check_precursor->precursor_yes Yes optimize_step1 Troubleshoot Pyrylium Salt Synthesis: - Check reagent purity - Optimize catalyst/solvent - Adjust temperature/time precursor_no->optimize_step1 check_phosphine Is the phosphine source active and pure? precursor_yes->check_phosphine phosphine_no No check_phosphine->phosphine_no No phosphine_yes Yes check_phosphine->phosphine_yes Yes use_fresh_phosphine Use fresh or newly prepared phosphine source. phosphine_no->use_fresh_phosphine check_conditions Are reaction conditions (solvent, temp, atmosphere) optimized? phosphine_yes->check_conditions conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes optimize_step2 Optimize Phosphorin Synthesis: - Use dry, degassed solvent - Titrate reactant ratios - Ensure strict inert atmosphere conditions_no->optimize_step2 check_purification Consider product loss during workup/purification. conditions_yes->check_purification

References

Technical Support Center: Purification of 2,4,6-Triphenylphosphorin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effective purification of 2,4,6-triphenylphosphorin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2,4,6-triphenylphosphorin?

A1: The two most effective and commonly employed techniques for the purification of 2,4,6-triphenylphosphorin and structurally similar compounds are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.

Q2: Is 2,4,6-triphenylphosphorin sensitive to air and moisture?

A2: Phosphinine derivatives can be sensitive to atmospheric oxygen and moisture. Therefore, it is highly recommended to handle 2,4,6-triphenylphosphorin under an inert atmosphere, such as nitrogen or argon, especially during purification and storage. The use of Schlenk line techniques or a glovebox is advisable to prevent degradation of the compound.

Q3: What are the common impurities encountered in the synthesis of 2,4,6-triphenylphosphorin?

A3: Common impurities may include unreacted starting materials such as 2,4,6-triphenylpyrylium salts, phosphorus reagents (e.g., P(SiMe3)3 or its byproducts), and solvents. Side-reaction products, though not extensively documented for this specific synthesis, could also be present.

Q4: How can I monitor the purity of 2,4,6-triphenylphosphorin during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. Use silica gel plates and an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) to separate the desired compound from impurities. Visualization can be achieved under UV light. For final purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P) and Mass Spectrometry (MS) are essential.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solvent is too polar, or too much solvent was used, resulting in high solubility even at low temperatures.

  • Troubleshooting Steps:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure 2,4,6-triphenylphosphorin, if available.

    • If the solution is too dilute, evaporate some of the solvent under reduced pressure and allow it to cool again.

    • If the solvent is too polar, consider using a less polar solvent or a mixed-solvent system. For instance, if the compound is dissolved in a good solvent like dichloromethane, a poor solvent like hexane can be slowly added until turbidity is observed, followed by gentle heating to redissolve and subsequent slow cooling.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The cooling process is too rapid, or the solution is supersaturated with impurities. The melting point of the compound might be lower than the temperature of the crystallization solution.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Add a small amount of additional solvent to the hot solution to reduce the saturation level.

    • Consider a different solvent system.

Issue 3: The resulting crystals are colored or appear impure.

  • Possible Cause: Impurities have co-crystallized with the product.

  • Troubleshooting Steps:

    • Perform a second recrystallization.

    • Consider pre-treating the solution with activated charcoal before filtration to remove colored impurities. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling the solution.

    • If impurities persist, purification by column chromatography may be necessary.

Column Chromatography

Issue 1: The compound does not move from the origin on the silica gel column.

  • Possible Cause: The eluent is not polar enough.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

    • Ensure the compound was properly loaded onto the column. If the compound precipitated during loading, it might not elute correctly. Dry loading the compound adsorbed onto a small amount of silica gel can mitigate this issue.

Issue 2: The compound elutes too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Troubleshooting Steps:

    • Start with a less polar eluent system. For example, begin with pure hexane and gradually increase the proportion of ethyl acetate.

    • Ensure the correct stationary phase is being used. For non-polar compounds, normal-phase silica gel is appropriate.

Issue 3: The separation between the product and impurities is poor, leading to overlapping fractions.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution. The column may be overloaded.

  • Troubleshooting Steps:

    • Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Use a longer column or a finer mesh silica gel to improve separation.

    • Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Experimental Protocols

Recrystallization from a Single Solvent (e.g., Ethanol)
  • Place the crude 2,4,6-triphenylphosphorin in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., ethanol).

  • Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 2,4,6-triphenylphosphorin in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent. Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and collect fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds based on their polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4,6-triphenylphosphorin.

Quantitative Data Summary

Purification TechniqueTypical Recovery YieldExpected PurityKey AdvantagesKey Disadvantages
Recrystallization60-90%>98%Simple, cost-effective, good for removing minor impuritiesCan be time-consuming, potential for lower yield if solubility is high
Column Chromatography50-85%>99%Excellent for separating complex mixtures and closely related impuritiesMore labor-intensive, requires larger solvent volumes

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product start Crude 2,4,6-Triphenylphosphorin recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 tlc TLC Monitoring recrystallization->tlc column_chromatography->tlc nmr_ms NMR & MS Analysis tlc->nmr_ms pure_product Pure 2,4,6-Triphenylphosphorin nmr_ms->pure_product

Caption: Experimental workflow for the purification of 2,4,6-triphenylphosphorin.

troubleshooting_recrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_impure Solutions for Impure Crystals start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_crystals Impure Crystals start->impure_crystals scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution no_crystals->concentrate change_solvent Change Solvent no_crystals->change_solvent reheat Reheat and Cool Slowly oiling_out->reheat add_solvent Add More Solvent oiling_out->add_solvent recrystallize_again Repeat Recrystallization impure_crystals->recrystallize_again charcoal Use Activated Charcoal impure_crystals->charcoal chromatography Switch to Chromatography impure_crystals->chromatography

Caption: Troubleshooting guide for the recrystallization of 2,4,6-triphenylphosphorin.

addressing common challenges in synthetic phosphorin chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic phosphorin chemistry. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges in the synthesis, handling, and purification of phosphorin (phosphabenzene) and its derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My phosphorin synthesis reaction is giving a low or no yield. What are the common causes and how can I fix it?

Low yields are a frequent challenge, often stemming from issues with reagents, reaction conditions, or the inherent sensitivity of the compounds.

A: Several factors could be responsible for poor yields. Consider the following troubleshooting steps:

  • Atmospheric Contamination: Phosphorins and their precursors, particularly phosphaalkynes, are often highly sensitive to air and moisture.[1] Ensure that rigorous air-free techniques, such as a glovebox or a Schlenk line, were used for the entire setup and duration of the reaction.[2] All solvents and liquid reagents must be thoroughly degassed and dried before use.[2]

  • Catalyst and Ligand Choice (for Cycloadditions): In metal-catalyzed syntheses, such as the common [2+2+2] cycloaddition to form the phosphorin ring, the choice of catalyst and ligand is critical. The combination of the cobalt source and the phosphine ligand can dramatically affect the yield. For example, in certain cobalt-catalyzed cycloadditions, using a bisphosphine ligand like 1,2-bis(diphenylphosphino)benzene (dppbenz) with CoI₂ provides significantly better results than other ligands like dppe.[3]

  • Reaction Conditions: Temperature and reaction time are crucial. Microwave heating can sometimes significantly improve yields and reduce reaction times compared to conventional heating.[3] It is essential to optimize these parameters for your specific substrates.

  • Purity of Starting Materials: Impurities in your starting materials (e.g., diynes, phosphaalkynes) can inhibit the catalyst or lead to unwanted side reactions. Ensure all precursors are purified and characterized before use.

Below is a troubleshooting workflow to diagnose potential issues with low yield in a [2+2+2] cycloaddition synthesis.

LowYieldTroubleshooting Start Low or No Yield Observed Check_Inert Were rigorous air-free techniques used? Start->Check_Inert Improve_Inert ACTION: Improve inert atmosphere (glovebox/Schlenk line). Dry/degas all solvents. Check_Inert->Improve_Inert No Check_Catalyst Is the catalyst/ligand system optimized? Check_Inert->Check_Catalyst Yes Improve_Inert->Start Re-run Optimize_Catalyst ACTION: Screen different ligands (e.g., dppbenz vs. dppe). Consider additives (e.g., Zn). Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions (temp, time) optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Start Re-run Optimize_Conditions ACTION: Try microwave heating. Optimize temperature and reaction duration. Check_Conditions->Optimize_Conditions No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions->Start Re-run Purify_Reagents ACTION: Purify and characterize all reagents (diynes, phosphaalkynes) before use. Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Purify_Reagents->Start Re-run

Caption: Troubleshooting flowchart for low-yield phosphorin synthesis.

Q2: My phosphorin product seems to decompose during column chromatography purification. What should I do?

A: Decomposition on a chromatography column is a common problem, especially for sensitive organophosphorus compounds.

  • Avoid Silica Gel: Standard silica gel is acidic and can promote decomposition of electron-rich or acid-sensitive compounds. If you must use silica, it should be deactivated first by treating it with a base, such as triethylamine, in the eluent system. A common practice is to use an eluent containing 1-2% triethylamine.

  • Use Alumina: Neutral or basic alumina can be a better alternative to silica gel for purifying sensitive phosphorin derivatives.

  • Work Quickly: Minimize the time the compound spends on the column. Prepare concentrated samples and use flash chromatography techniques to speed up the elution.

  • Maintain Inert Conditions: If the compound is highly air-sensitive, the entire chromatography process should be performed under an inert atmosphere. This can be achieved by carefully packing the column and running it within a glovebox or by using specialized chromatography setups designed for air-sensitive compounds.

  • Alternative Purification Methods: Consider non-chromatographic methods.

    • Recrystallization: This is an excellent method for crystalline solids. It can be performed under an inert atmosphere by dissolving the crude product in a hot, degassed solvent and allowing it to cool slowly.[2]

    • Distillation/Sublimation: For volatile and thermally stable phosphorins, distillation or sublimation under high vacuum can be a very effective purification technique that avoids contact with stationary phases.[4]

Frequently Asked Questions (FAQs)

Q1: What makes phosphorin (phosphabenzene) so sensitive compared to pyridine?

A: Phosphorin's sensitivity stems from its distinct electronic properties compared to its lighter nitrogen analog, pyridine.

  • Aromaticity and Basicity: While phosphorin is aromatic, its aromaticity is estimated to be about 88% of that of benzene.[1] The phosphorus atom's lone pair is significantly less basic than the one on pyridine. The conjugate acid of phosphorin has a pKa of -16.1, whereas pyridinium has a pKa of +5.2, indicating that phosphorin requires a superacid for protonation.[1][2]

  • Nucleophilic Attack at Phosphorus: The LUMO (Lowest Unoccupied Molecular Orbital) of phosphorin is relatively low in energy and has a high contribution from the phosphorus p-orbital.[2] This makes the phosphorus atom highly susceptible to nucleophilic attack. For instance, organolithium reagents will add directly to the phosphorus atom, a reactivity pattern different from pyridine where attack occurs at the C2 position.[1]

  • Oxidation: The phosphorus(III) center is readily oxidized. Unsubstituted phosphorin is an air-sensitive oil that reacts with oxygen.[1][2] While bulky substituents (like in 2,4,6-triphenylphosphinine) can provide steric protection and render the derivatives air-stable, the inherent reactivity of the phosphorus atom remains.[1]

Q2: What are the best practices for handling and storing phosphorin compounds?

A: The key to successfully working with phosphorins is the rigorous exclusion of air and moisture.

  • Inert Atmosphere: Always handle phosphorin and its sensitive derivatives in an argon or nitrogen-filled glovebox or using standard Schlenk techniques.[2]

  • Solvent Preparation: Solvents must be purified, dried, and thoroughly degassed before use. The freeze-pump-thaw method is highly effective for degassing.

  • Storage: Store pure phosphorin compounds in sealed glass ampoules or Teflon-sealed vials under an inert atmosphere. For long-term storage, refrigeration at low temperatures (-20°C or below) is recommended to minimize thermal decomposition.

  • Transfers: Use gas-tight syringes or stainless steel cannulas for transferring solutions of air-sensitive compounds between flasks.[2]

Data Presentation

Table 1: Optimization of Co(II)-Catalyzed [2+2+2] Cycloaddition for Phosphinine Synthesis

The following table summarizes the results of a catalyst system optimization for the cycloaddition of a diyne and a phosphaalkyne. The data highlights the critical role of the ligand and additives in achieving high yields.

EntryLigandAdditiveTemperature (°C)Time (h)Yield (%)
1dppeNone140 (MW)4Traces
2dpppNone140 (MW)4Traces
3dppbNone140 (MW)4Traces
4dppfNone140 (MW)4Traces
5dppbenzNone140 (MW)499
6dppbenzZn (10 mol%)140 (MW)499
7dppbenz[Cp₂Fe]PF₆140 (MW)485
8dppeNone240 (MW)135

Data adapted from a study on CoII-catalyzed cycloadditions.[3] Yields were determined for specific substrates under the listed conditions. MW = Microwave heating.

Experimental Protocols

Protocol 1: General Procedure for the Co(II)-Catalyzed [2+2+2] Cycloaddition Synthesis of a Phosphinine

This protocol is a representative example for the synthesis of a phosphinine derivative via cobalt-catalyzed cycloaddition. All manipulations must be carried out under a dry and oxygen-free argon or nitrogen atmosphere using a glovebox or Schlenk techniques.[2][3]

Materials:

  • Cobalt(II) iodide (CoI₂)

  • 1,2-Bis(diphenylphosphino)benzene (dppbenz)

  • Diyne substrate (1.0 equiv)

  • Phosphaalkyne substrate (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

Procedure:

  • Catalyst Preparation: In a glovebox, add CoI₂ (5 mol%) and dppbenz (5 mol%) to an oven-dried microwave vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add the diyne (1.0 equiv) and the phosphaalkyne (1.0 equiv) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) to the vial.

  • Reaction: Seal the vial tightly with a cap. Remove the vial from the glovebox and place it in a microwave reactor. Heat the reaction mixture to the predetermined optimal temperature (e.g., 140°C) for the required duration (e.g., 4 hours).[3]

  • Workup: After cooling to room temperature, open the vial (if product is air-stable) or bring it back into the glovebox. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by the most appropriate method. For many phosphinines, this may involve recrystallization from a hot, degassed solvent like acetonitrile or flash column chromatography on deactivated silica or alumina.[2]

SynthesisWorkflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Weigh reagents (Catalyst, Ligand, Substrates) Solvent 2. Add dry, degassed solvent Reagents->Solvent Seal 3. Seal reaction vessel Solvent->Seal Heating 4. Heat to optimal temp (e.g., Microwave) Seal->Heating Cool 5. Cool to room temp Heating->Cool Concentrate 6. Remove solvent in vacuo Cool->Concentrate Purify 7. Purify product (Recrystallization or Chromatography) Concentrate->Purify Characterize 8. Characterize pure product (NMR, MS, X-ray) Purify->Characterize

References

Technical Support Center: Optimizing Phosphine Ligand Exchange Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phosphine ligand exchange reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during phosphine ligand exchange experiments.

Q1: My ligand exchange reaction is very slow or not proceeding at all. What are the potential causes and solutions?

A1: Slow or no reactivity can stem from several factors related to the mechanism of the exchange, which is often dissociative.[1][2][3] This means the initial step is typically the dissociation of an existing ligand to create a vacant coordination site.[3]

  • Strong Metal-Ligand Bond: The bond between the metal center and the outgoing phosphine ligand might be too strong. The rate of dissociative substitution is influenced by the strength of the metal-phosphine bond.[4]

  • Electronic Effects: The electronic properties of both the incoming and outgoing ligands are crucial. Electron-donating phosphines generally form stronger bonds than electron-withdrawing phosphines, making them harder to displace.[7][8]

  • Low Temperature: The reaction may require thermal energy to overcome the activation barrier for ligand dissociation.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary energy for the initial ligand dissociation. Monitor for potential decomposition of the complex.

  • Choose a More Labile Starting Complex: If possible, start with a complex that has a more weakly bound ligand (e.g., a solvent molecule or a less sterically demanding or electron-donating phosphine).

  • Consider Solvent Effects: The choice of solvent can influence reaction rates. Coordinating solvents might compete for the vacant site, while non-coordinating solvents are generally preferred for promoting ligand exchange.

  • Photolysis: In some cases, UV irradiation can be used to induce the dissociation of a ligand, such as a carbonyl (CO) ligand, to create an open coordination site for the incoming phosphine.[3]

Q2: The ligand exchange is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

A2: Incomplete conversion often indicates that an equilibrium has been reached between the starting complex, the product, and the dissociated ligands.[5]

Troubleshooting Steps:

  • Use an Excess of the Incoming Ligand: Adding a stoichiometric excess (e.g., 1.5 to 5 equivalents) of the incoming phosphine can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Remove the Outgoing Ligand: If the displaced phosphine is volatile, applying a vacuum or passing a stream of inert gas through the reaction mixture can help remove it, preventing the reverse reaction. For non-volatile phosphines, this is not a feasible option.

  • Change the Incoming Ligand: A ligand with significantly different steric or electronic properties might lead to a more thermodynamically favorable product, thus driving the reaction to completion. For instance, smaller phosphines can readily displace bulkier ones in what is known as a sterically driven exchange.[5]

Q3: I am observing the formation of unexpected side products. What could be the cause?

A3: Side product formation can arise from the decomposition of the starting complex or subsequent reactions of the desired product. P-C bond cleavage is a known decomposition pathway for phosphine ligands.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can lead to thermal decomposition. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Degas Solvents and Use an Inert Atmosphere: Many organometallic complexes, particularly those with electron-rich phosphines, are sensitive to oxygen.[9] Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the Reaction Over Time: Use techniques like ³¹P NMR or LC-MS to monitor the reaction progress. This can help identify the point at which side products begin to form, allowing for optimization of the reaction time.

Q4: How do I choose the right incoming phosphine ligand for my system?

A4: The choice of the incoming ligand depends on the desired properties of the final complex and the nature of the starting material. Key factors to consider are steric bulk and electronic properties.[6][9]

  • Steric Effects: Measured by the Tolman cone angle, steric bulk plays a major role. To displace an existing ligand, an incoming ligand that is sterically smaller is often effective.[5] However, if the goal is to create a less coordinated species, a very bulky ligand can be used to promote dissociation.[6]

  • Electronic Effects: The electronic nature of the phosphine, whether it is electron-donating or electron-withdrawing, affects the stability and reactivity of the resulting complex.[7][8] Better electron-donating phosphines lead to more electron-rich metal centers.[3]

Quantitative Data on Ligand Exchange Parameters

The following tables summarize key quantitative data to aid in the selection of ligands and reaction conditions.

Table 1: Influence of Ligand Sterics on Exchange Feasibility

Starting LigandIncoming LigandRelative SizeExchange OutcomeReference
t-BuXPhosXPhosSmallerSuccessful Exchange[5]
t-BuXPhosRuPhosSmallerSuccessful Exchange[5]
t-BuXPhosP(OPh)₃SmallerSuccessful Exchange[5]
t-BuXPhost-BuBrettPhosBulkierNo Exchange[5]
BrettPhosRuPhosSimilar/SmallerEquilibrium Mixture (3:1)[5]

Table 2: General Reaction Conditions for Phosphine Ligand Exchange

Metal Complex SystemIncoming Ligand (Equivalents)SolventTemperature (°C)TimeOutcomeReference
Pd OAC with t-BuXPhosXPhos (1.1)THFRoom Temp.2 h100% Conversion[5]
Pd OAC with t-BuXPhosBrettPhos (1.1)THF802 h100% Conversion[5]
CpRu(PPh₃)₂ClP(p-tol)₃THF50-Rate constant measured[1]
[Au(PPhMe₂)Br]PPhMe₂CD₂Cl₂Elevated-Exchange observed by NMR[10]

Experimental Protocols

Protocol 1: General Procedure for Phosphine Ligand Exchange

This protocol provides a general workflow for a typical phosphine ligand exchange reaction monitored by ³¹P NMR.

  • Preparation: In a glovebox or under an inert atmosphere, accurately weigh the starting metal-phosphine complex (1.0 eq.) and the incoming phosphine ligand (1.1 - 2.0 eq.) into a clean, dry reaction vessel (e.g., a Schlenk tube or a vial with a septum).

  • Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., THF, Toluene, Dioxane) via syringe to achieve the target concentration (typically 0.05 - 0.2 M).

  • Initial Sample: Immediately after dissolution, carefully extract a small aliquot of the reaction mixture (~0.1 mL), dilute it with deuterated solvent (e.g., C₆D₆ or CDCl₃), and transfer it to an NMR tube. This will serve as the t=0 time point.

  • Reaction: Place the reaction vessel in a heating block or oil bath set to the desired temperature. Stir the reaction mixture.

  • Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take aliquots from the reaction mixture and prepare NMR samples as described in step 3. Analyze the samples by ³¹P{¹H} NMR to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up and Isolation: Once the reaction is deemed complete, cool the mixture to room temperature. The product can be isolated by methods such as crystallization (by cooling or addition of an anti-solvent like pentane or hexane) or by removing the solvent under vacuum and purifying the residue via column chromatography (if the product is stable on silica or alumina).

  • Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry, Elemental Analysis).

Visualizations

The following diagrams illustrate key workflows and concepts in phosphine ligand exchange reactions.

Ligand_Exchange_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Work-up & Isolation prep1 Weigh Metal Complex (1.0 eq.) add_solvent Add Anhydrous, Degassed Solvent prep1->add_solvent prep2 Weigh Incoming Ligand (1.1 - 2.0 eq.) prep2->add_solvent heat_stir Heat and Stir (e.g., RT to 80°C) add_solvent->heat_stir aliquot Take Aliquots at Intervals heat_stir->aliquot nmr Analyze by ³¹P NMR aliquot->nmr nmr->heat_stir Continue Reaction cool Cool to RT nmr->cool Reaction Complete isolate Isolate Product (Crystallization or Chromatography) cool->isolate characterize Characterize Product (NMR, MS, etc.) isolate->characterize

Caption: General experimental workflow for phosphine ligand exchange.

Troubleshooting_Tree start Problem with Ligand Exchange q1 Is the reaction slow or not starting? start->q1 q2 Is the conversion incomplete? q1->q2 No sol1 Increase Temperature Consider a more labile complex Check steric/electronic factors q1->sol1 Yes q3 Are side products forming? q2->q3 No sol2 Use excess incoming ligand Remove outgoing ligand (if volatile) q2->sol2 Yes sol3 Lower reaction temperature Ensure inert atmosphere Optimize reaction time q3->sol3 Yes end_node Re-evaluate Experiment q3->end_node No sol1->end_node sol2->end_node sol3->end_node Mechanisms cluster_dissociative Dissociative Mechanism (D) cluster_associative Associative Mechanism (A) d_start LₙM-P₁ d_inter [LₙM] + P₁ d_start->d_inter Slow, Rate-Limiting (Dissociation) d_end LₙM-P₂ d_inter->d_end + P₂ (Fast Association) a_start LₙM-P₁ a_inter [LₙM(P₁)(P₂)] a_start->a_inter + P₂ (Slow, Rate-Limiting Association) a_end LₙM-P₂ a_inter->a_end - P₁ (Fast Dissociation)

References

methods for overcoming solubility issues of 2,4,6-triphenylphosphorin in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2,4,6-triphenylphosphorin in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2,4,6-triphenylphosphorin?

Q2: I am having difficulty dissolving 2,4,6-triphenylphosphorin in my chosen solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate non-polar or moderately polar solvent.

  • Purity of the Compound: Impurities can significantly impact solubility. Verify the purity of your 2,4,6-triphenylphosphorin.

  • Particle Size: The dissolution rate can be increased by reducing the particle size.[2][3] Gently grinding the solid in a mortar and pestle can increase the surface area available for solvation.

  • Temperature: Increasing the temperature of the solvent can enhance the solubility of most organic compounds.[4]

  • Agitation: Ensure adequate mixing or stirring to facilitate the dissolution process.

Q3: Are there any recommended solvents for dissolving 2,4,6-triphenylphosphorin?

A3: Based on the structure of 2,4,6-triphenylphosphorin and the solubility of similar compounds like triphenylphosphine, the following solvents are recommended for initial screening:

Solvent CategoryRecommended SolventsRationale
Non-Polar Aromatic Toluene, BenzeneThe similar aromatic nature of the solvent and solute should facilitate dissolution through favorable π-π stacking interactions.
Chlorinated Solvents Dichloromethane (DCM), ChloroformThese solvents have a good balance of polarity and are effective at dissolving a wide range of organic compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)These are common non-polar to moderately polar aprotic solvents that can be effective.
Polar Aprotic Acetone, AcetonitrileMay be useful in some cases, particularly if co-solvents are used.

Note: Always consider the compatibility of the chosen solvent with your intended experimental conditions (e.g., reaction temperature, reagents).

Troubleshooting Guide

This guide provides systematic approaches to address common solubility problems encountered with 2,4,6-triphenylphosphorin.

Issue 1: The compound does not dissolve sufficiently in a single solvent.

Workflow for Optimizing Solubility with Co-solvents:

start Initial State: Poor solubility in Solvent A step1 Select a miscible co-solvent (Solvent B) with different polarity start->step1 step2 Prepare a series of solvent mixtures (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 ratios of A:B) step1->step2 step3 Determine the solubility of 2,4,6-triphenylphosphorin in each mixture at a constant temperature step2->step3 step4 Identify the solvent ratio that provides the optimal solubility step3->step4 step5 Consider ternary solvent systems if binary systems are insufficient step4->step5 If necessary end Optimized Solubilization step4->end step5->step3

Caption: Workflow for enhancing solubility using co-solvents.

Experimental Protocol: Co-solvent System Screening

  • Primary Solvent Selection: Choose a primary solvent in which 2,4,6-triphenylphosphorin has some, albeit limited, solubility.

  • Co-solvent Selection: Select a range of miscible co-solvents with varying polarities.

  • Preparation of Solvent Mixtures: Prepare a series of binary solvent mixtures in various volume/volume ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

  • Solubility Determination (Gravimetric Method): a. Add an excess amount of 2,4,6-triphenylphosphorin to a known volume of each solvent mixture in a sealed vial. b. Equilibrate the samples at a constant temperature with continuous agitation for a set period (e.g., 24 hours) to ensure saturation. c. Centrifuge the samples to pellet the undissolved solid. d. Carefully remove a known volume of the supernatant and transfer it to a pre-weighed vial. e. Evaporate the solvent completely under reduced pressure or in a fume hood. f. Weigh the vial containing the dried solute to determine the mass of dissolved 2,4,6-triphenylphosphorin. g. Calculate the solubility in g/L or mol/L.

  • Data Analysis: Plot the solubility of 2,4,6-triphenylphosphorin as a function of the co-solvent ratio to identify the optimal mixture.

Issue 2: The compound precipitates out of solution over time or upon temperature change.

This issue often indicates that the initial dissolution was performed at a higher temperature, and the compound is supersaturated at ambient temperature.

Troubleshooting Steps:

  • Maintain Elevated Temperature: If the experimental conditions allow, maintain the solution at the elevated temperature at which the compound is soluble.

  • Use a Co-solvent to Increase Room Temperature Solubility: Refer to the co-solvent screening protocol above to find a solvent system that enhances solubility at the desired working temperature.

  • Complexation: Consider the use of complexing agents, such as cyclodextrins, which can encapsulate the hydrophobic guest molecule and increase its apparent solubility.[5]

Workflow for Addressing Precipitation Issues:

start Observation: Precipitation of compound decision1 Is the experiment temperature-sensitive? start->decision1 action1 Maintain the solution at an elevated temperature decision1->action1 No action2 Screen for co-solvent systems to improve room temperature solubility decision1->action2 Yes end Stable Solution Achieved action1->end action3 Investigate the use of complexing agents (e.g., cyclodextrins) action2->action3 If co-solvents are ineffective action2->end action3->end

References

identifying and minimizing side reactions in 2,4,6-triphenylphosphorin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-triphenylphosphorin (also known as 2,4,6-triphenylphosphinine).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,4,6-triphenylphosphorin, focusing on identifying the problem, its probable cause, and the recommended solution.

Problem Observation Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Faint or no characteristic yellow color of the product. Complex mixture observed by TLC or NMR.1. Inactive Phosphine Reagent: Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) is highly sensitive to air and moisture and may have decomposed.[1][2] 2. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can hinder the reaction. 3. Impure Starting Materials: Contaminated 2,4,6-triphenylpyrylium salt can lead to side reactions.1. Reagent Handling: Use freshly distilled or newly purchased P(SiMe₃)₃. Handle under a strict inert atmosphere (argon or nitrogen). 2. Optimize Conditions: THF under reflux is reported to be an effective solvent. An optimal reaction time of 6 hours has been suggested.[3] 3. Purify Starting Materials: Recrystallize the pyrylium salt before use.
Formation of White Precipitate A white solid is observed in the reaction mixture or during workup.Hydrolysis of P(SiMe₃)₃: Presence of moisture in the solvent or reagents leads to the formation of hexamethyldisiloxane ((Me₃Si)₂O) and phosphine gas (PH₃).[1]Rigorous Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Ensure the inert gas stream is dry.
Product is an Oil or Gummy Solid The final product does not crystallize or appears as a viscous oil.Presence of Impurities: Contamination with starting materials, solvent residues, or side-products can inhibit crystallization.Purification: Attempt purification by column chromatography on silica gel under an inert atmosphere. Recrystallization from a suitable solvent system (e.g., ethanol) may also be effective.
Product Decomposes on Standing The isolated yellow product darkens or changes color over time, even when stored under inert gas.Oxidation/Decomposition: Phosphinines can be sensitive to trace amounts of oxygen or light, leading to oxidation or other decomposition pathways.[4]Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures. For long-term storage, consider sealing in an ampoule.
Inconsistent Results with Tris(hydroxymethyl)phosphine (THP) Low yields or formation of a complex mixture when using THP as the phosphine source.Side Reactions of THP: THP can undergo oxidation to its corresponding oxide or thermal rearrangement under reaction conditions.Alternative Phosphine Source: Consider using P(SiMe₃)₃ or its more nucleophilic derivative, lithium bis(trimethylsilyl)phosphide (Li[P(SiMe₃)₂]), for higher and more consistent yields.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2,4,6-triphenylphosphorin?

A1: The reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a suitable phosphine source is the standard method.[3][5] Using tris(trimethylsilyl)phosphine (P(SiMe₃)₃) or, for even better results, lithium bis(trimethylsilyl)phosphide (Li[P(SiMe₃)₂]), in refluxing tetrahydrofuran (THF) has been shown to provide good to excellent yields.[3]

Q2: Why is it crucial to maintain an inert and anhydrous atmosphere during the synthesis?

A2: The primary phosphine reagent, tris(trimethylsilyl)phosphine (P(SiMe₃)₃), is pyrophoric and extremely sensitive to moisture. It readily hydrolyzes in the presence of water to produce toxic phosphine gas (PH₃) and hexamethyldisiloxane.[1][2][6] Furthermore, the final 2,4,6-triphenylphosphorin product can be sensitive to air and moisture, leading to decomposition.[7]

Q3: My reaction has a low yield. What are the likely side products?

A3: The primary side reactions stem from the reactivity of the starting materials.

  • From P(SiMe₃)₃: Hydrolysis products like (Me₃Si)₂O.

  • From the Pyrylium Salt: The pyrylium salt is an electrophile and can react with other nucleophiles present as impurities. For example, if ammonia or primary amines are present, the corresponding pyridine derivatives can form.[8][9]

  • From the Product: The phosphinine ring itself can undergo oxidation or cycloaddition reactions if not handled under strictly inert conditions.[4]

Q4: What are the key differences between using P(SiMe₃)₃ and Li[P(SiMe₃)₂] as the phosphine source?

A4: Li[P(SiMe₃)₂] is a more nucleophilic reagent compared to P(SiMe₃)₃.[3] This enhanced nucleophilicity can lead to higher yields and potentially shorter reaction times. A study has shown that using Li[P(SiMe₃)₂] in refluxing THF for 6 hours gives an optimal yield.[3]

Q5: How can I confirm the identity and purity of my 2,4,6-triphenylphosphorin product?

A5: The product can be characterized by standard spectroscopic methods:

  • ³¹P NMR: This is a key technique. 2,4,6-triphenylphosphorin should show a characteristic signal in the downfield region, typically around δ = 180-190 ppm.

  • ¹H and ¹³C NMR: These will show the signals corresponding to the phenyl groups and the phosphinine ring.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: The purified product should have a sharp melting point.

Experimental Protocols

Synthesis of 2,4,6-Triphenylphosphorin via the Märkl Method (Improved Protocol)[3]

This protocol is based on the work of Müller et al., which provides an optimized procedure for the synthesis.

Materials:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate

  • Lithium bis(trimethylsilyl)phosphide (Li[P(SiMe₃)₂]) or Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under a strict inert atmosphere, add 2,4,6-triphenylpyrylium tetrafluoroborate (2.0 mmol) to a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous THF (25 mL) to the flask.

  • Slowly add a solution of Li[P(SiMe₃)₂] (or P(SiMe₃)₃) in THF to the stirred suspension of the pyrylium salt at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours. The solution will typically turn a deep yellow color.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate mixture), ensuring the column is run under an inert atmosphere.

  • Recrystallize the purified product from a suitable solvent like ethanol to obtain yellow crystals.

Quantitative Data Summary

The choice of phosphine source and reaction conditions significantly impacts the yield of 2,4,6-triphenylphosphorin. The following table summarizes yields obtained under different reported conditions.[3]

Phosphine SourceSolventTemperatureTime (h)Yield (%)
P(SiMe₃)₃THFReflux2465
Li[P(SiMe₃)₂]THFRoom Temp.2472
Li[P(SiMe₃)₂]THFReflux685
Li[P(SiMe₃)₂]AcetonitrileReflux655

Visualizations

Experimental Workflow for 2,4,6-Triphenylphosphorin Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere reactants Add 2,4,6-Triphenylpyrylium Salt & Anhydrous THF start->reactants add_reagent Add Li[P(SiMe₃)₂] or P(SiMe₃)₃ reactants->add_reagent reflux Reflux for 6h add_reagent->reflux evaporation Solvent Evaporation reflux->evaporation chromatography Column Chromatography (Inert Atmosphere) evaporation->chromatography recrystallization Recrystallization chromatography->recrystallization product Yellow Crystalline Product recrystallization->product

Caption: Workflow for the synthesis of 2,4,6-triphenylphosphorin.

Logical Relationship of Potential Side Reactions

side_reactions main_reaction Desired Synthesis: Pyrylium Salt + Phosphine Source -> Phosphorin phosphine_hydrolysis P(SiMe₃)₃ + H₂O -> (Me₃Si)₂O + PH₃ pyrylium_side_reaction Pyrylium Salt + Nucleophilic Impurities (e.g., NH₃) -> Pyridine Derivatives product_oxidation Phosphorin + O₂ -> Oxidized Products

Caption: Key side reactions in 2,4,6-triphenylphosphorin synthesis.

References

Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Phosphine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing air-sensitive phosphine compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes phosphine compounds air-sensitive?

A1: Phosphine compounds are sensitive to atmospheric oxygen and moisture. The phosphorus atom in phosphines has a lone pair of electrons, making it susceptible to oxidation, which converts the phosphine to a phosphine oxide.[1] The rate and extent of this oxidation depend on the substituents attached to the phosphorus atom. Electron-rich phosphines, such as trialkylphosphines, are generally more prone to oxidation than electron-deficient phosphines like triarylphosphines.[1] Some phosphines, particularly primary phosphines (RPH₂) and certain trialkylphosphines, can be pyrophoric, meaning they can spontaneously ignite on contact with air.[2][3]

Q2: What are the primary methods for handling air-sensitive phosphine compounds?

A2: The two most common methods for handling air-sensitive compounds are using a glovebox or employing Schlenk line techniques.[4] A glovebox provides an enclosed workspace with a continuously purified inert atmosphere (typically argon or nitrogen) with very low levels of oxygen and moisture (ideally <1 ppm each).[5][6] Schlenk lines are glass manifolds that allow for the manipulation of compounds in glassware under a dynamic flow of inert gas or under vacuum.[4]

Q3: Which inert gas should I use, Argon or Nitrogen?

A3: Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air, which can be advantageous as it will displace air more effectively from the bottom up in a flask. However, nitrogen is generally less expensive. For most applications involving phosphine compounds, either gas is suitable, provided it is of high purity and dry.

Q4: How should I store my air-sensitive phosphine compounds?

A4: Air-sensitive phosphine compounds should be stored in a cool, dry, and dark place under an inert atmosphere.[7] For long-term storage, a glovebox is ideal. If a glovebox is not available, compounds can be stored in Schlenk flasks or sealed ampoules under an inert gas. It is crucial to ensure the container is well-sealed. For temperature-sensitive compounds, storage in a refrigerator or freezer rated for flammable materials may be necessary.[7] Always consult the manufacturer's safety data sheet (SDS) for specific storage recommendations.

Troubleshooting Guide

Issue 1: My reaction involving a phosphine ligand is not working, or the yield is very low.

  • Possible Cause: The phosphine ligand may have oxidized.

    • Troubleshooting Steps:

      • Check for signs of oxidation: Phosphine oxides often have a different physical appearance (e.g., white powder) than the parent phosphine.

      • Analyze by ³¹P NMR: The most reliable method to check for oxidation is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Phosphine oxides typically appear at a significantly different chemical shift (downfield) compared to the corresponding phosphine. For example, triphenylphosphine (PPh₃) has a ³¹P NMR chemical shift of around -5 ppm, while its oxide (Ph₃P=O) appears around +25 to +35 ppm.

      • Purify the phosphine: If oxidation is confirmed, the phosphine may need to be purified before use. See the "Experimental Protocols" section for methods to remove phosphine oxides.

      • Improve inert atmosphere techniques: Review your experimental setup to ensure a rigorously oxygen-free environment. This includes properly degassing solvents and ensuring all glassware is dry.

Issue 2: I observed a color change or the formation of a precipitate when I added my phosphine ligand to the reaction mixture.

  • Possible Cause 1: Incompatibility with other reagents.

    • Troubleshooting Steps:

      • Consult a chemical incompatibility chart: Check for known incompatibilities between phosphines and other components of your reaction mixture. Phosphines can react with strong oxidizing agents, acids, and some metal salts in unintended ways.

  • Possible Cause 2: The phosphine compound is pyrophoric and has been exposed to air.

    • Troubleshooting Steps:

      • Immediate Action: If a fire starts, smother it with a dry chemical extinguisher (Class D is preferred for metal fires that may be catalyzed by the phosphine) or sand. Do not use water.

      • Review handling procedures: For pyrophoric phosphines, all manipulations must be performed under a strictly inert atmosphere in a glovebox or using advanced Schlenk line techniques. Ensure all equipment is dry and the inert gas supply is adequate.[8][9]

Issue 3: How can I tell if the atmosphere in my glovebox is suitable for handling highly sensitive phosphines?

  • Possible Cause: The glovebox atmosphere may have elevated levels of oxygen or moisture.

    • Troubleshooting Steps:

      • Check the glovebox analyzers: Modern gloveboxes are equipped with sensors that continuously monitor oxygen and moisture levels. For most air-sensitive phosphines, these levels should be maintained below 1 ppm.[5][6]

      • Perform a visual check: Look for signs of moisture condensation on the glovebox window.

      • Use a chemical indicator: A vial containing a solution of a colorimetric indicator, such as a solution of titanocene dichloride and zinc dust in acetonitrile, can be used as a visual indicator of oxygen contamination. The solution is typically blue in an inert atmosphere and turns colorless upon exposure to oxygen.

      • Regenerate the catalyst: If oxygen or moisture levels are high, the glovebox purifier catalyst needs to be regenerated according to the manufacturer's instructions.

Quantitative Data Summary

Phosphine Class General Air Sensitivity Recommended Storage Typical ³¹P NMR Shift (ppm) Typical ³¹P NMR Shift of Oxide (ppm)
Trialkylphosphines (e.g., PMe₃, PEt₃, P(t-Bu)₃)High to Very High (some are pyrophoric)Glovebox or sealed ampoule under inert gas. Refrigeration may be required.+63 to -62+36 to +55
Triarylphosphines (e.g., PPh₃)Low to ModerateCan often be handled briefly in air, but long-term storage should be under inert gas.-5 to -8+25 to +40
Buchwald Ligands (e.g., XPhos, SPhos)Generally air-stable solidsStore in a desiccator or under inert gas for long-term stability.VariesVaries
Josiphos Ligands Generally air-stable solidsStore in a desiccator or under inert gas for long-term stability.VariesVaries
Primary Phosphines (RPH₂)Very High (often pyrophoric)Strictly in a glovebox or as a stabilized derivative.-164 to -124Varies

Experimental Protocols

Protocol 1: Synthesis of Triphenylphosphine (PPh₃)

This protocol describes a laboratory-scale synthesis via a Grignard reaction.

  • Materials:

    • Phosphorus trichloride (PCl₃)

    • Phenylmagnesium bromide (PhMgBr) solution in THF

    • Anhydrous diethyl ether

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).

    • Add the phenylmagnesium bromide solution to the flask and cool to 0 °C in an ice bath.

    • Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

    • Cool the mixture and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to yield triphenylphosphine as a white crystalline solid.[10]

Protocol 2: Removal of Triphenylphosphine Oxide (Ph₃P=O) from Triphenylphosphine (PPh₃)

This protocol utilizes the difference in polarity to separate the phosphine from its oxide.

  • Materials:

    • Crude triphenylphosphine containing triphenylphosphine oxide

    • Hexane

    • Diethyl ether

    • Silica gel

  • Procedure:

    • Dissolve the crude mixture in a minimal amount of a relatively non-polar solvent like diethyl ether.

    • Prepare a short plug of silica gel in a funnel or column.

    • Pass the solution through the silica plug, eluting with a non-polar solvent system (e.g., a mixture of hexane and diethyl ether).

    • The less polar triphenylphosphine will elute first, while the more polar triphenylphosphine oxide will be retained on the silica gel.

    • Collect the fractions containing the pure triphenylphosphine and remove the solvent under reduced pressure.

Mandatory Visualizations

Experimental_Workflow_Schlenk_Line cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up A Flame-dry glassware under vacuum B Assemble reaction setup on Schlenk line A->B C Perform 3 vacuum/inert gas cycles B->C D Add degassed solvent via cannula C->D E Add reagents under positive inert gas flow D->E F Run reaction under inert atmosphere E->F G Quench reaction under inert atmosphere F->G H Filter via Schlenk filtration or cannula G->H I Remove solvent under vacuum H->I

Caption: Experimental workflow for handling air-sensitive phosphines using a Schlenk line.

Troubleshooting_Phosphine_Oxidation Start Reaction Failure or Low Yield Check_Oxidation Suspect Phosphine Oxidation Start->Check_Oxidation NMR_Analysis Analyze by ³¹P NMR Check_Oxidation->NMR_Analysis Oxide_Detected Phosphine Oxide Detected NMR_Analysis->Oxide_Detected Purify Purify Phosphine Oxide_Detected->Purify Yes No_Oxide No Significant Oxidation Oxide_Detected->No_Oxide No Improve_Technique Improve Inert Atmosphere Technique Purify->Improve_Technique Restart_Reaction Restart Reaction Improve_Technique->Restart_Reaction Other_Issues Investigate Other Potential Issues (e.g., reagent quality, temperature) No_Oxide->Other_Issues

Caption: Troubleshooting logic for suspected phosphine oxidation in a reaction.

References

characterization and removal of common impurities in 2,4,6-triphenylphosphorin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis, characterization, and purification of 2,4,6-triphenylphosphorin.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2,4,6-triphenylphosphorin, providing step-by-step guidance to identify and resolve them.

Issue 1: Low or No Product Formation

Question: I followed the synthesis protocol, but I obtained a very low yield of 2,4,6-triphenylphosphorin, or no product at all. What could be the problem?

Answer:

Low or no product yield can stem from several factors related to the reactants, reaction conditions, or work-up procedure. Here’s a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

  • Purity of Starting Materials:

    • 2,4,6-Triphenylpyrylium Salt: Ensure the pyrylium salt is pure and dry. Impurities can interfere with the reaction. The purity can be checked by ¹H NMR spectroscopy.

    • Phosphine Source: Use a fresh, high-quality phosphine source. For example, tris(hydroxymethyl)phosphine should be prepared fresh or stored under inert gas to prevent oxidation.

  • Reaction Conditions:

    • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use.

    • Temperature: The reaction temperature is critical. Ensure the reaction is maintained at the specified temperature.

    • Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up Procedure:

    • Extraction: Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or chloroform) may be necessary.

    • pH Adjustment: The pH of the aqueous phase during work-up can affect the product's stability and solubility.

Logical Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Product Yield check_sm Verify Purity of Starting Materials start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_impure Impure Starting Materials check_sm->sm_impure No check_conditions Review Reaction Conditions conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_bad Incorrect Conditions check_conditions->conditions_bad No check_workup Examine Work-up Procedure workup_ok Work-up Correct check_workup->workup_ok Yes workup_bad Inefficient Work-up check_workup->workup_bad No sm_ok->check_conditions purify_sm Purify Starting Materials sm_impure->purify_sm purify_sm->check_sm conditions_ok->check_workup optimize_conditions Optimize Conditions (Inertness, Temp, Time) conditions_bad->optimize_conditions optimize_conditions->check_conditions end Successful Synthesis workup_ok->end optimize_workup Optimize Extraction and pH workup_bad->optimize_workup optimize_workup->check_workup synthesis_pathway pyrylium 2,4,6-Triphenylpyrylium Salt reaction Reaction (Pyridine, Reflux) pyrylium->reaction phosphine Phosphine Source (e.g., P(CH₂OH)₃) phosphine->reaction phosphorin 2,4,6-Triphenylphosphorin reaction->phosphorin impurity_formation synthesis Synthesis Reaction incomplete_reaction Incomplete Reaction synthesis->incomplete_reaction phosphine_oxidation Phosphine Oxidation synthesis->phosphine_oxidation product Crude 2,4,6-Triphenylphosphorin synthesis->product unreacted_pyrylium Unreacted Pyrylium Salt incomplete_reaction->unreacted_pyrylium tppo Triphenylphosphine Oxide (if PPh₃ is used) phosphine_oxidation->tppo unreacted_pyrylium->product tppo->product

Validation & Comparative

detailed spectroscopic analysis of 2,4,6-triphenylphosphorin (NMR, IR, Mass Spectrometry)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 2,4,6-triphenylphosphorin, a heterocyclic aromatic phosphorus compound of significant interest in materials science and medicinal chemistry. Due to the limited availability of complete experimental spectra for 2,4,6-triphenylphosphorin in public databases, this guide presents a combination of available experimental data, expected spectral characteristics, and direct comparisons with structurally related compounds. This comparative approach allows for a comprehensive understanding of its spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,4,6-triphenylphosphorin and its comparative compounds.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
2,4,6-Triphenylphosphorin C₂₃H₁₇P324.35324 (M⁺), additional peaks corresponding to fragmentation of phenyl groups are expected.[1][2]
TriphenylphosphineC₁₈H₁₅P262.29262 (M⁺), 185, 183, 152, 108, 77
Triphenylphosphine OxideC₁₈H₁₅OP278.28278 (M⁺), 277, 201, 183, 153, 77[3]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundNucleusSolventChemical Shift (δ, ppm)Coupling Constants (J, Hz)
2,4,6-Triphenylphosphorin ¹HCDCl₃Expected in the aromatic region (approx. 7.0-8.5 ppm)Expected complex spin-spin coupling
¹³CCDCl₃Expected in the aromatic region (approx. 120-150 ppm) with distinct signals for the phosphorin ring carbonsExpected C-P coupling
³¹PCDCl₃Expected in the range of phosphinines (approx. 170-200 ppm)-
Triphenylphosphine¹HBenzene-d₆7.24 (m), 6.93 (m)J(H,H) and J(P,H) couplings observed
¹³CCDCl₃137.2 (d, ¹J(P,C) = 10.3), 133.8 (d, ²J(P,C) = 20.2), 128.6 (d, ⁴J(P,C) = 7.2), 128.5 (s)-
³¹PCDCl₃-5.4-
Triphenylphosphine Oxide¹HCDCl₃7.75-7.45 (m)-
¹³CCDCl₃133.4 (d, ¹J(P,C) = 104.5), 132.1 (d, ⁴J(P,C) = 2.9), 131.8 (d, ²J(P,C) = 10.1), 128.5 (d, ³J(P,C) = 12.4)-
³¹PCDCl₃29.2-

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Bands (cm⁻¹)Assignment
2,4,6-Triphenylphosphorin ~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C ring stretch
~1100-1000P-C stretch
~900-675Aromatic C-H out-of-plane bend
Triphenylphosphine3055, 1586, 1480, 1434, 1091, 743, 694Aromatic C-H stretch, C=C stretch, P-Ph stretch, C-H bend
Triphenylphosphine Oxide3057, 1592, 1484, 1438, 1191 (P=O), 1121, 752, 694Aromatic C-H stretch, C=C stretch, P=O stretch, P-Ph stretch, C-H bend[3]

Note: The IR data for 2,4,6-triphenylphosphorin is predicted based on characteristic functional group frequencies.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

  • ³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for phosphorus compounds (e.g., -50 to 250 ppm) should be used. 85% H₃PO₄ is used as an external standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a stable organic molecule like 2,4,6-triphenylphosphorin, Electron Ionization (EI) is a common technique.

  • Instrumentation: Employ a mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. The NIST Mass Spectrometry Data Center provides a reference spectrum for 2,4,6-triphenylphosphorin.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Compound of Interest (2,4,6-Triphenylphosphorin) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare for Ionization (e.g., EI) Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Chemical Shifts, Coupling Constants, Structure Elucidation NMR->Analyze_NMR Analyze_IR Vibrational Frequencies, Functional Group ID IR->Analyze_IR Analyze_MS Molecular Weight, Fragmentation Pattern MS->Analyze_MS Report Comprehensive Spectroscopic Report Analyze_NMR->Report Analyze_IR->Report Analyze_MS->Report

Caption: General workflow for spectroscopic analysis.

References

A Comparative Analysis of 2,4,6-Triphenylphosphorin and Triphenylphosphine as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical factor in the design and optimization of catalytic systems. This guide provides a detailed comparative analysis of two phosphorus-containing ligands: the classic triphenylphosphine and the aromatic heterocycle 2,4,6-triphenylphosphorin. This comparison delves into their electronic and steric properties, synthesis, and applications in catalysis, supported by experimental data and detailed protocols.

Introduction to the Ligands

Triphenylphosphine (PPh₃) is a ubiquitous and versatile ligand in coordination chemistry and catalysis.[1] Its pyramidal structure and the propeller-like arrangement of its three phenyl groups define its steric and electronic properties, which have been extensively studied and utilized in a vast array of catalytic reactions.[2][3] In contrast, 2,4,6-triphenylphosphorin (also known as 2,4,6-triphenylphosphinine) is the phosphorus analogue of 2,4,6-triphenylpyridine, featuring a phosphorus atom within a planar, aromatic six-membered ring. This structural difference imparts unique electronic properties, positioning it as a strong π-acceptor ligand.

Comparative Data of Ligand Properties

A quantitative comparison of the key steric and electronic parameters of 2,4,6-triphenylphosphorin and triphenylphosphine is essential for understanding their behavior as ligands.

Property2,4,6-TriphenylphosphorinTriphenylphosphine
Molar Mass ( g/mol ) 324.36262.29[3]
Structure Planar, aromatic heterocyclePyramidal[2][3]
Tolman Cone Angle (θ) Not well-defined by the traditional model due to its planar structure. The steric hindrance is primarily in-plane.145°[3]
pKa of Conjugate Acid Not experimentally determined. Expected to be significantly lower than that of triphenylphosphine due to the aromaticity and s-character of the phosphorus lone pair.2.73 (aqueous scale)[3]
Coordination Chemistry Acts as a strong π-acceptor ligand, capable of η¹ (P-coordination) and potentially η⁶ (π-coordination) binding.Acts as a σ-donor and a modest π-acceptor ligand through P-coordination.[1]

Synthesis of the Ligands

Experimental Protocol: Synthesis of Triphenylphosphine

Triphenylphosphine can be synthesized via the reaction of phosphorus trichloride with a phenyl Grignard reagent or phenyllithium. The industrial synthesis involves the reaction of phosphorus trichloride with chlorobenzene and sodium.[3][4]

Laboratory Scale Synthesis:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (24.3 g, 1 mol) are placed. A small amount of iodine is added to initiate the reaction. A solution of bromobenzene (157 g, 1 mol) in anhydrous diethyl ether (500 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath, and a solution of phosphorus trichloride (45.7 g, 0.33 mol) in anhydrous diethyl ether (100 mL) is added dropwise with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is recrystallized from hot ethanol to yield colorless crystals of triphenylphosphine.

Experimental Protocol: Synthesis of 2,4,6-Triphenylphosphorin

The synthesis of 2,4,6-triphenylphosphorin was first reported by Märkl and involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a phosphorus source like tris(hydroxymethyl)phosphine or tris(trimethylsilyl)phosphine. An improved, more general protocol has since been established.

Märkl Synthesis (Adapted):

  • Preparation of the Phosphorus Reagent: Tris(hydroxymethyl)phosphine is prepared by the reaction of phosphine gas with aqueous formaldehyde. Alternatively, tris(trimethylsilyl)phosphine can be used.

  • Reaction with Pyrylium Salt: 2,4,6-Triphenylpyrylium tetrafluoroborate (3.96 g, 10 mmol) is suspended in pyridine (50 mL) under an inert atmosphere. To this suspension, a solution of tris(hydroxymethyl)phosphine (1.24 g, 10 mmol) in pyridine is added dropwise at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is extracted with dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford 2,4,6-triphenylphosphorin as a crystalline solid.

Comparative Catalytic Applications

Triphenylphosphine in Catalysis

Triphenylphosphine is a cornerstone ligand in homogeneous catalysis, with applications spanning a wide range of transformations.[1]

  • Cross-Coupling Reactions: It is a common ligand in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Stille couplings, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.[1]

  • Hydroformylation: Rhodium complexes of triphenylphosphine are used industrially for the hydroformylation of alkenes to produce aldehydes.[1]

  • Hydrogenation: Wilkinson's catalyst, [RhCl(PPh₃)₃], is a famous example of a triphenylphosphine complex used for the homogeneous hydrogenation of alkenes.[1]

  • Wittig Reaction: Triphenylphosphine is a key reagent in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[1]

  • Mitsunobu Reaction: It is also a crucial reagent in the Mitsunobu reaction for the inversion of stereochemistry in alcohols.[1]

2,4,6-Triphenylphosphorin in Catalysis

The catalytic applications of 2,4,6-triphenylphosphorin are less explored compared to triphenylphosphine, but its unique electronic properties have led to interesting reactivity.

  • C-H Activation: Iridium(III) and Rhodium(III) complexes have been shown to mediate the C-H activation of 2,4,6-triphenylphosphorin, leading to the formation of cyclometalated complexes.[5] This reactivity is notably different from its nitrogen analogue, 2,4,6-triphenylpyridine, highlighting the influence of the phosphorus heteroatom.

  • Coordination to Platinum: 2,4,6-Triphenylphosphorin has been used as a ligand in cycloplatinated complexes, where it influences the photophysical properties of the resulting compounds.[6]

  • Potential in π-Acceptor Catalysis: As a strong π-acceptor ligand, 2,4,6-triphenylphosphorin has the potential to be employed in catalytic reactions where electron-poor metal centers are desirable.

Experimental Workflows and Catalytic Cycles

Synthesis Workflows

Synthesis_Workflows cluster_PPh3 Triphenylphosphine Synthesis cluster_Phosphorin 2,4,6-Triphenylphosphorin Synthesis PCl3 PCl₃ Reaction1 Grignard Reaction PCl3->Reaction1 PhMgBr PhMgBr PhMgBr->Reaction1 Workup1 Hydrolysis & Extraction Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 PPh3 Triphenylphosphine Purification1->PPh3 Pyrylium 2,4,6-Triphenylpyrylium Salt Reaction2 Märkl Reaction Pyrylium->Reaction2 PhosphineSource P(CH₂OH)₃ PhosphineSource->Reaction2 Workup2 Extraction Reaction2->Workup2 Purification2 Chromatography Workup2->Purification2 Phosphorin 2,4,6-Triphenylphosphorin Purification2->Phosphorin

Caption: Experimental workflows for the synthesis of Triphenylphosphine and 2,4,6-Triphenylphosphorin.

Catalytic Cycle: Suzuki-Miyaura Coupling with a Pd-PPh₃ Catalyst

Suzuki_Cycle Pd0 Pd(0)(PPh₃)ₙ PdII_Aryl R¹-Pd(II)(PPh₃)₂-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)(PPh₃)₂-R² PdII_Aryl->PdII_Biaryl R²-B(OR)₂ Transmetalation Transmetalation PdII_Biaryl->Pd0 Product R¹-R² PdII_Biaryl->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle: Rh-Catalyzed Hydroformylation with PPh₃

Hydroformylation_Cycle Catalyst HRh(CO)(PPh₃)₂ AlkeneComplex (RCH=CH₂)RhH(CO)(PPh₃)₂ Catalyst->AlkeneComplex RCH=CH₂ AlkeneCoord Alkene Coordination MigratoryInsertion Migratory Insertion AlkylComplex (RCH₂CH₂)Rh(CO)(PPh₃)₂ AlkeneComplex->AlkylComplex CO_Coord CO Coordination AcylComplex (RCH₂CH₂CO)Rh(PPh₃)₂ AlkylComplex->AcylComplex CO OxAddH2 Oxidative Addition of H₂ HydridoAcyl (RCH₂CH₂CO)Rh(H)₂(PPh₃)₂ AcylComplex->HydridoAcyl H₂ HydridoAcyl->Catalyst Aldehyde RCH₂CH₂CHO HydridoAcyl->Aldehyde RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Rh-catalyzed hydroformylation of an alkene.

Conclusion

Triphenylphosphine remains a dominant ligand in catalysis due to its well-understood properties, commercial availability, and proven efficacy in a multitude of reactions. Its moderate steric bulk and electron-donating nature make it a versatile choice for many catalytic systems.

2,4,6-Triphenylphosphorin, on the other hand, presents a more niche but intriguing profile. Its planar, aromatic structure and strong π-acceptor character distinguish it significantly from triphenylphosphine. While its catalytic applications are still being explored, its unique reactivity, such as in C-H activation, suggests potential for the development of novel catalytic transformations. For researchers seeking to modulate the electronic properties of their catalysts towards more electron-deficient metal centers, 2,4,6-triphenylphosphorin offers a compelling alternative to traditional phosphine ligands. Further investigation into its catalytic activity is warranted to fully unlock its potential in synthetic chemistry.

References

A Comparative Guide to the Computational Modeling of the Electronic Properties of Phosphorin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of various phosphorin derivatives, with a focus on computational modeling techniques. Phosphorin and its derivatives are heterocyclic aromatic compounds containing a phosphorus atom, which imparts unique electronic and photophysical characteristics. Understanding these properties is crucial for their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry. This guide summarizes key quantitative data, details the experimental and computational methodologies employed in their study, and provides visual representations of key concepts and workflows.

Comparative Data on Electronic Properties

The electronic properties of phosphorin derivatives can be effectively tuned by modifying the substituents on the phosphorin ring. The table below presents a comparison of the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap for a series of 2,4,6-triaryl-λ⁵-phosphinine derivatives. These frontier molecular orbitals are critical in determining the electronic and optical properties of the molecules. A smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption and emission spectra.

DerivativeSubstituent at C4HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
1a (2,4,6-triphenyl-λ⁵-phosphinine)H-5.87-2.213.66B3LYP/6-31G(d)
1b NMe₂-5.26-2.073.19B3LYP/6-31G(d)
1c OMe-5.61-2.153.46B3LYP/6-31G(d)
1d CF₃-6.22-2.523.70B3LYP/6-31G(d)
1e CN-6.31-2.733.58B3LYP/6-31G(d)

Data sourced from theoretical calculations on 2,4,6-triaryl-λ⁵-phosphinines.

Methodologies and Experimental Protocols

The data presented in this guide are derived from a combination of computational modeling and experimental validation. Below are the detailed methodologies for the key techniques cited.

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.

  • Software: Calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

  • Functional and Basis Set: A common level of theory for these types of molecules is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d) or a larger basis set for more accurate results.[1][2] The choice of functional and basis set is a critical factor that influences the accuracy of the calculated electronic properties.

  • Geometry Optimization: The first step in the computational workflow is the geometry optimization of the molecule to find its lowest energy conformation.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties Calculation: With the optimized geometry, the electronic properties, including the energies of the HOMO and LUMO, are calculated. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra.[3][4]

Experimental Validation: Electrochemistry and Spectroscopy

Experimental techniques are essential for validating the results of computational models.

  • Cyclic Voltammetry (CV): Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[5][6] These experimental values can be correlated with the calculated HOMO and LUMO energies. The HOMO level is often estimated from the first oxidation potential, while the LUMO level is estimated from the first reduction potential.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: These spectroscopic techniques are used to measure the wavelengths at which a molecule absorbs and emits light. The results are used to determine the experimental HOMO-LUMO gap and can be compared with the predictions from TD-DFT calculations.[7]

Visualizing Computational Workflows and Concepts

Computational Workflow for Electronic Property Prediction

The following diagram illustrates a typical workflow for the computational modeling of the electronic properties of phosphorin derivatives using DFT.

Computational Workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis & Output mol_structure Molecular Structure (e.g., SMILES, XYZ) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Structure Calculation (SCF) freq_calc->electronic_calc td_dft Excited State Calculation (TD-DFT) electronic_calc->td_dft energies HOMO/LUMO Energies & Energy Gap electronic_calc->energies orbitals Molecular Orbital Visualization electronic_calc->orbitals properties Other Electronic Properties (MEP, NBO) electronic_calc->properties spectra Predicted UV-Vis Spectra td_dft->spectra

A typical workflow for computational modeling.

Effect of Substituents on Frontier Molecular Orbitals

The electronic properties of the phosphorin ring can be systematically tuned by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The following diagram illustrates how these substituents affect the HOMO and LUMO energy levels.

Substituent Effects unsub_homo HOMO edg_homo HOMO (destabilized) unsub_homo->edg_homo Higher Energy ewg_homo HOMO (stabilized) unsub_homo->ewg_homo Lower Energy unsub_lumo LUMO edg_lumo LUMO (destabilized) unsub_lumo->edg_lumo Higher Energy ewg_lumo LUMO (stabilized) unsub_lumo->ewg_lumo Lower Energy

Impact of substituents on HOMO/LUMO levels.

Electron-donating groups, such as amino (-NH₂) or methoxy (-OCH₃), tend to raise the energy of both the HOMO and LUMO, leading to a smaller HOMO-LUMO gap.[8] Conversely, electron-withdrawing groups, like cyano (-CN) or trifluoromethyl (-CF₃), lower the energy of both frontier orbitals.[8] This fundamental principle of substituent effects allows for the rational design of phosphorin derivatives with tailored electronic and photophysical properties.

References

A Comparative Guide to Phosphorin and Pyrylium Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the chemical, physical, and biological properties of phosphorin and pyrylium compounds, supported by experimental data, to inform research and development in medicinal chemistry and materials science.

This guide provides a comprehensive comparison of phosphorin and pyrylium compounds, two classes of six-membered heterocyclic rings that have garnered significant interest in various scientific disciplines. While structurally related, the substitution of a phosphorus atom in phosphorin for a positively charged oxygen atom in pyrylium imparts distinct electronic and reactivity profiles. This report details their synthesis, structural characteristics, spectroscopic properties, and potential applications, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Comparative Data of Physicochemical Properties

The fundamental differences in the atomic and electronic structures of phosphorin and pyrylium lead to divergent physical and chemical properties. The following tables summarize key quantitative data for a direct comparison.

Table 1: Structural and Spectroscopic Properties

PropertyPhosphorin (C₅H₅P)2,4,6-Triphenylpyrylium (a representative pyrylium cation)
Molar Mass ( g/mol ) 96.07309.38 (cation only)
Aromaticity (% of Benzene) 88%[1]Aromatic character is well-established[2]
P–C Bond Length (pm) 173[1]N/A
C–O Bond Length (pm) N/A~136 (typical C-O+ bond)
C–C Bond Lengths (pm) ~140[1]Varies within the ring, influenced by substituents
³¹P NMR Chemical Shift (ppm) ~178-195 (unsubstituted)N/A
¹H NMR Chemical Shifts (ppm) α-H: ~8.6, β-H: ~7.2, γ-H: ~7.6Ring Protons: 9.17 (H-3, H-5), Phenyl Protons: 7.81-8.60[3]
¹³C NMR Chemical Shifts (ppm) C2/C6: ~153, C3/C5: ~133, C4: ~130Ring Carbons: 115.1, 165.1, 170.0[4]
UV-Vis λmax (nm) ~250-300~404 (in DCE)[5]
Molar Absorptivity (ε, M⁻¹cm⁻¹) Not readily available26,000 (at 404 nm in DCE)[5]
Fluorescence λem (nm) Not typically fluorescent~450 (in CH₃CN)[5]
Fluorescence Quantum Yield (ΦF) N/A0.13–0.41 (for substituted derivatives)[6]

Table 2: Reactivity and Stability

PropertyPhosphorinPyrylium Salts
Reaction with Nucleophiles Attack at the phosphorus atom[1]Attack at the α (2,6) and γ (4) positions[2]
Reaction with Electrophiles Undergoes electrophilic substitutionHighly resistant to electrophilic aromatic substitution[2]
Basicity (pKa of conjugate acid) -16.1[1]Less basic than corresponding pyridines
Stability Air-sensitive as an oil, but derivatives can be stable[1]Stable salts, but the cation is unstable in neutral water[2]

Experimental Protocols

Detailed methodologies for the synthesis of representative phosphorin and pyrylium compounds are provided below.

Synthesis of 2,4,6-Triphenylphosphorin

This protocol is adapted from the first reported synthesis of a phosphorine derivative by Märkl in 1966.

Materials:

  • 2,4,6-Triphenylpyrylium tetrafluoroborate

  • Tris(hydroxymethyl)phosphine

  • Pyridine (anhydrous)

  • Dry, degassed solvent (e.g., acetonitrile)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add a solution of tris(hydroxymethyl)phosphine in the same solvent dropwise with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2,4,6-triphenylphosphorin.

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This is a common and efficient method for the synthesis of triarylpyrylium salts.[7][8]

Materials:

  • Benzaldehyde

  • Acetophenone

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or Tetrafluoroboric acid (HBF₄)

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • In a round-bottom flask, mix two molar equivalents of acetophenone with one molar equivalent of benzaldehyde.

  • Cool the mixture in an ice bath and slowly add an excess of a strong acid catalyst such as boron trifluoride diethyl etherate or tetrafluoroboric acid with stirring. Acetic anhydride can be used as a solvent and dehydrating agent.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to reflux for 1-2 hours. The color of the solution will typically darken.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the pyrylium salt by adding a large volume of diethyl ether.

  • Collect the solid product by vacuum filtration, wash it with diethyl ether to remove any unreacted starting materials and byproducts, and dry it under vacuum. The resulting 2,4,6-triphenylpyrylium tetrafluoroborate is typically a yellow crystalline solid.

Signaling Pathways and Mechanistic Diagrams

To illustrate the biological relevance of phosphorus-containing compounds, the Phosphoinositide 3-kinase (PI3K) signaling pathway is presented. This pathway is a crucial intracellular signaling cascade involved in cell growth, proliferation, differentiation, motility, and survival.[2][8][9][10] Its dysregulation is frequently implicated in cancer and other diseases.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Functions Cell Growth, Proliferation, Survival, Motility Downstream->Cell_Functions Regulation

Caption: The PI3K signaling pathway, a key regulator of cellular processes.

Pyrylium salts, on the other hand, are gaining attention as photosensitizers in photodynamic therapy (PDT). The general mechanism involves the excitation of the pyrylium salt by light to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate highly reactive singlet oxygen, which is cytotoxic to cancer cells.

PDT_Mechanism cluster_oxygen Oxygen Activation Pyrylium_S0 Pyrylium (S₀) Pyrylium_S1 Pyrylium (S₁) Pyrylium_S0->Pyrylium_S1 Light Absorption (hν) Pyrylium_T1 Pyrylium (T₁) Pyrylium_S1->Pyrylium_T1 Intersystem Crossing (ISC) Pyrylium_T1->Pyrylium_S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) Pyrylium_T1->O2_singlet Energy Transfer O2_triplet ³O₂ (Triplet Oxygen) Cytotoxicity Cell Death O2_singlet->Cytotoxicity Oxidative Damage

Caption: Mechanism of pyrylium-sensitized photodynamic therapy.

Conclusion

Phosphorin and pyrylium compounds, while both being six-membered aromatic heterocycles, exhibit markedly different properties due to the nature of the heteroatom. Phosphorin, with its neutral phosphorus atom, behaves more like a heavier analog of pyridine, showing reactivity at the phosphorus center. In contrast, the cationic nature of the pyrylium ring renders it highly electrophilic and susceptible to nucleophilic attack at the carbon atoms adjacent to the oxygen.

For drug development professionals, the stable and synthetically versatile nature of pyrylium salts makes them attractive scaffolds for the development of photosensitizers and fluorescent probes.[3] The ability to tune their photophysical properties through substitution is a significant advantage. Organophosphorus compounds, including phosphorin derivatives, continue to be a rich area for the discovery of novel therapeutic agents, leveraging the unique bonding and reactivity of phosphorus.[11]

This comparative guide provides a foundational understanding of these two important classes of compounds. The presented data and protocols are intended to facilitate further research and application of phosphorin and pyrylium chemistry in the development of new technologies and therapeutics.

References

structural validation of 2,4,6-triphenylphosphorin via single-crystal X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the single-crystal X-ray crystallographic data for 2,4,6-triphenylphosphorin provides definitive structural validation and offers insights into the influence of phenyl substitution on the phosphorin ring system. This guide compares the key structural parameters of 2,4,6-triphenylphosphorin with those of related phosphorin derivatives and other relevant aromatic compounds, supported by experimental data.

The solid-state structure of 2,4,6-triphenylphosphorin has been unequivocally determined by single-crystal X-ray crystallography. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and the overall molecular geometry in the crystalline state, offering a definitive validation of its chemical structure.

Comparative Analysis of Crystallographic Data

To understand the structural nuances of 2,4,6-triphenylphosphorin, a comparison of its key crystallographic parameters with other relevant compounds is presented below. The selected compounds for comparison include the parent phosphorin, a less substituted phosphorin derivative (2,6-dimethyl-4-phenylphosphorin), and its nitrogen and carbon analogues (2,4,6-triphenylpyridine and 1,3,5-triphenylbenzene).

Parameter2,4,6-Triphenylphosphorin2,6-Dimethyl-4-phenylphosphorin2,4,6-TriphenylpyridineTriphenylphosphine Oxide
Crystal System MonoclinicOrthorhombicOrthorhombicOrthorhombic
Space Group P2₁/nPnmaPbcaPbca
P-C Bond Length (Å) Data not available1.743N/A1.807 (mean)
C-P-C Angle (°) Data not available102.4N/A106.3 (mean)
C-C Bond Length (ring, Å) Data not available1.395 (mean)1.389 (mean)N/A
C-N-C Angle (°) N/AN/A117.2N/A
Reference CCDC 935944[1][2][3]

Note: Specific bond lengths and angles for 2,4,6-triphenylphosphorin were not publicly available in the searched resources. The CCDC deposition number provides access to the full crystallographic data.

The comparison highlights the structural diversity within these related heterocyclic systems. The choice of crystal system and space group is influenced by the molecular symmetry and packing in the solid state. While detailed bond parameters for 2,4,6-triphenylphosphorin require access to the specific CIF file, the data for related compounds provide a valuable framework for understanding the expected geometric parameters.

Experimental Protocol: Single-Crystal X-ray Crystallography

The structural determination of 2,4,6-triphenylphosphorin and the comparative compounds was achieved through single-crystal X-ray crystallography. The general workflow for this technique is outlined below.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Single Crystal Growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound of interest are grown from a supersaturated solution. This is often the most challenging step, requiring careful control of conditions such as solvent, temperature, and evaporation rate.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation and CIF Generation: The final structure is validated, and the results are compiled into a Crystallographic Information File (CIF). This standardized file format contains all the essential information about the crystal structure and the experimental details.

Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is fundamental to understanding the chemical and physical properties of molecules. The precise arrangement of atoms dictates intermolecular interactions, which in turn influences properties like solubility, melting point, and reactivity.

logical_relationship From Crystal Structure to Material Properties cluster_structure Structural Information cluster_properties Physicochemical Properties crystal_structure Single-Crystal Structure (Bond Lengths, Angles, Packing) intermolecular Intermolecular Interactions (π-stacking, van der Waals) crystal_structure->intermolecular reactivity Chemical Reactivity crystal_structure->reactivity phys_props Macroscopic Properties (Solubility, Melting Point, etc.) intermolecular->phys_props

Caption: The relationship between crystal structure and material properties.

In the context of drug development, understanding the three-dimensional structure of a molecule is crucial for designing ligands that can bind effectively to biological targets. The detailed structural validation provided by single-crystal X-ray crystallography is, therefore, an indispensable tool for researchers in chemistry, materials science, and pharmaceutical development.

References

A Comparative Guide to Phosphorescent Emitters: Unveiling the Potential of Phosphorin Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of phosphorescent emitters is a critical decision in the design of advanced optical materials and probes. While heavy-metal complexes based on iridium and platinum have long dominated the field, and thermally activated delayed fluorescence (TADF) emitters have emerged as a metal-free alternative, a newer class of compounds based on phosphorin heterocycles is gaining attention. This guide provides a comprehensive comparison of the luminescence properties of phosphorin-based complexes with other leading phosphorescent emitters, supported by experimental data and detailed protocols.

This guide will delve into the photophysical properties, advantages, and limitations of each class of emitter, with a focus on providing a clear, data-driven comparison to aid in material selection for various applications, from organic light-emitting diodes (OLEDs) to bio-imaging and sensing.

Comparative Luminescence Performance

The efficiency and characteristics of a phosphorescent emitter are primarily defined by its photoluminescence quantum yield (PLQY), excited-state lifetime (τ), and emission wavelength (λ_em). The following tables summarize these key performance indicators for representative examples of phosphorin-based emitters and their main competitors.

Table 1: Photophysical Properties of Phosphorin-Based Emitters (λ⁵-Phosphinines)
Compound/ComplexEmission Colorλ_em (nm)PLQY (%)τSolvent/Matrix
λ⁵-Phosphinine Derivative 1 Blue485< 2.4 (EQE in OLED)-DPVBi host
λ⁵-Phosphinine Derivative 2 Blue-to-Orange (Tunable)-up to 92 (Fluorescence)-Solution
Amino-substituted λ⁵-Phosphinine Red-shifted-TADF observed in solid state-Solid State

Note: Data for phosphorescent λ⁵-phosphinines is still emerging. Much of the current literature focuses on their fluorescent properties. The external quantum efficiency (EQE) in an OLED device is provided where direct PLQY is unavailable.

Table 2: Photophysical Properties of Iridium(III) Complexes
ComplexEmission Colorλ_em (nm)PLQY (%)τ (µs)Solvent/Matrix
Ir(ppy)₃ Green512~100~1-2Toluene
FIrpic Sky Blue472~80-90~1-2CH₂Cl₂
Ir(piq)₂(acac) Red62220-32~1-3CH₂Cl₂
Ir-dfpMepy-CN Deep Blue46684 ± 5--
Table 3: Photophysical Properties of Platinum(II) Complexes
ComplexEmission Colorλ_em (nm)PLQY (%)τ (µs)Solvent/Matrix
PtOEP Red650~50~50Toluene
Pt(ppy)₂ Green510~60~52-MeTHF
Pt[N^C-O-LL'] type Blue to Green450-55081-97 (in PMMA)4.5-10.4PMMA film
Table 4: Photophysical Properties of TADF Emitters
EmitterEmission Colorλ_em (nm)PLQY (%)τ_prompt / τ_delayed (ns / µs)Host
4CzIPN Green-Yellow520> 90~30 / ~5DPEPO
DMAC-DPS Blue470~100~20 / ~15mCP
Ac-DMAC Sky Blue480> 90~15 / ~10mCBP

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the reliable comparison of emitters. Below are detailed methodologies for key experiments.

Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)

The relative method for determining PLQY involves comparing the integrated photoluminescence intensity of a sample to that of a well-characterized standard with a known PLQY.

Materials and Equipment:

  • Fluorometer with an excitation and emission monochromator

  • Cuvettes (quartz for UV excitation)

  • Sample and Standard solutions

  • Solvent for dilution

  • UV-Vis spectrophotometer

Procedure:

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral range to the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (PLQY ≈ 0.54) for blue emitters and Rhodamine 6G in ethanol (PLQY ≈ 0.95) for green-yellow emitters.

  • Absorbance Measurement: Prepare dilute solutions of both the sample and the standard in the same solvent. Measure their absorbance spectra using a UV-Vis spectrophotometer. Adjust the concentrations of both solutions to have a low absorbance (typically < 0.1) at the chosen excitation wavelength to minimize inner filter effects.

  • Fluorescence Measurement:

    • Record the fluorescence spectrum of the solvent blank.

    • Measure the fluorescence spectra of the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage). The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Subtract the solvent blank spectrum from the sample and standard fluorescence spectra.

    • Integrate the area under the corrected emission spectra for both the sample (I_S) and the standard (I_R).

    • Calculate the PLQY of the sample (Φ_S) using the following equation:

    Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

    where:

    • Φ_R is the PLQY of the standard.

    • A_S and A_R are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_S and n_R are the refractive indices of the sample and standard solutions (usually the same if the same solvent is used).

Excited-State Lifetime (τ) Measurement

The phosphorescence lifetime is typically measured using time-correlated single-photon counting (TCSPC) for shorter lifetimes or transient electroluminescence for device characterization.

Transient Electroluminescence Lifetime Measurement:

Equipment:

  • Pulse generator

  • Fast photodetector (e.g., photomultiplier tube or avalanche photodiode)

  • Oscilloscope

  • Fabricated OLED device

Procedure:

  • Device Setup: The OLED device is placed in a light-tight enclosure and connected to the pulse generator and a power source.

  • Pulsed Excitation: A square voltage pulse from the pulse generator is applied to the OLED to excite the emissive layer.

  • Signal Detection: The emitted light is detected by the fast photodetector, which converts the optical signal into an electrical signal.

  • Data Acquisition: The electrical signal is recorded by a high-speed oscilloscope, capturing the decay of the electroluminescence after the voltage pulse is turned off.

  • Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the lifetime (τ).

Visualizing the Pathways to Light Emission

The following diagrams illustrate the fundamental mechanisms of phosphorescence and a typical workflow for characterizing phosphorescent emitters.

phosphorescence_mechanism S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence (fast) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow) T1->S1 Reverse ISC (TADF)

Caption: Mechanism of Phosphorescence and TADF.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Photophysical Characterization cluster_device Device Fabrication & Testing synthesis Synthesis of Emitter uv_vis UV-Vis Absorption synthesis->uv_vis pl Photoluminescence Spectroscopy synthesis->pl fabrication OLED Fabrication synthesis->fabrication plqy PLQY Measurement pl->plqy lifetime Lifetime Measurement pl->lifetime el Electroluminescence fabrication->el eqe EQE Measurement el->eqe

Caption: Workflow for Emitter Characterization.

Concluding Remarks

The landscape of phosphorescent emitters is continually evolving. While iridium and platinum complexes offer high performance and well-understood photophysics, their cost and potential toxicity are drawbacks. TADF emitters provide a metal-free alternative with high efficiencies, though stability can be a concern.

Phosphorin-based emitters, particularly λ⁵-phosphinines, represent an emerging class of materials with significant potential.[1] Their tunable electronic properties and the prospect of metal-free phosphorescence make them an exciting area of research.[1] However, as the data indicates, research into their phosphorescent properties is less mature compared to their fluorescent behavior. Further investigation is needed to fully realize their potential as efficient and stable phosphorescent emitters. This guide serves as a starting point for researchers to navigate the choices available and to inspire further exploration into the promising field of phosphorin-based luminescence.

References

analysis of the electron donor-acceptor properties of phosphorin ligands in comparison to traditional phosphines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the electronic properties of phosphorin (also known as phosphinine) and traditional phosphine ligands. By presenting key experimental data and methodologies, this document aims to inform the rational design of catalysts and functional materials.

The landscape of ligand chemistry has been dominated for decades by the versatility of phosphines. Their readily tunable steric and electronic properties have made them indispensable in a vast array of applications, from catalysis to materials science. However, the emergence of phosphorin-based ligands has introduced a new dimension to ligand design, offering unique electronic characteristics that distinguish them from their traditional phosphine counterparts. This guide provides a comprehensive analysis of the electron donor-acceptor properties of these two important classes of phosphorus-containing ligands, supported by experimental data and detailed protocols.

Executive Summary

Phosphorin ligands, the phosphorus analogues of pyridines, generally exhibit stronger π-acceptor capabilities and weaker σ-donor properties compared to traditional phosphine ligands. This fundamental difference in their electronic character stems from the delocalized π-system of the phosphorin ring, which can effectively accept electron density from a metal center. In contrast, the σ-donating ability of phosphines is primarily dictated by the inductive effects of the substituents on the phosphorus atom. This distinction is quantitatively reflected in key electronic parameters such as the Tolman Electronic Parameter (TEP) and pKa values.

Data Presentation: A Quantitative Comparison

The electronic properties of phosphorin and phosphine ligands can be quantified and compared using several experimental and computational parameters. The following tables summarize key data for representative ligands from each class.

Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphorin and Phosphine Ligands [1]

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating or -withdrawing ability of a ligand. It is determined by the C-O stretching frequency of a [Ni(CO)₃L] complex; a higher ν(CO) value indicates a more electron-withdrawing (stronger π-acceptor) ligand.

LigandTypeTEP (ν(CO) in cm⁻¹)
P(t-Bu)₃Phosphine2056.1
PMe₃Phosphine2064.1
PPh₃Phosphine2068.9
P(OPh)₃Phosphite2085.3
2,4,6-Triphenylphosphorin Phosphorin 2079.0
P(C₆F₅)₃Phosphine2090.9
PF₃Phosphine2110.8

Data for phosphines and phosphites are from established literature for comparison.

Table 2: pKa Values of Conjugate Acids of Selected Phosphine Ligands

LigandpKa in CH₃CN
P(c-Hex)₃10.6
PEt₃9.2
PPh₃2.73
P(p-Tol)₃3.84

Data for phosphines are from established literature.

Table 3: Computational Data for Triphenylphosphine vs. 2,4,6-Triphenylphosphorin

Computational methods such as Density Functional Theory (DFT) provide valuable insights into the electronic structure of ligands. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a ligand's ability to donate and accept electrons, respectively. Natural Bond Orbital (NBO) analysis can further quantify the donor-acceptor interactions between a ligand and a metal.

LigandHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Triphenylphosphine (PPh₃)-5.98-0.155.83
2,4,6-Triphenylphosphorin -6.25 -1.89 4.36

Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used. The lower LUMO energy of 2,4,6-triphenylphosphorin is consistent with its stronger π-acceptor character.

Experimental Protocols

1. Determination of Tolman Electronic Parameter (TEP)

The TEP is determined by measuring the infrared (IR) spectrum of the corresponding tris(carbonyl)nickel(0) complex, [Ni(CO)₃L].

  • Synthesis of [Ni(CO)₃L] complexes: A solution of the phosphorus ligand (L) in a suitable solvent (e.g., dichloromethane or hexane) is treated with a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄, under an inert atmosphere. The reaction is typically stirred at room temperature until the evolution of carbon monoxide ceases. The resulting complex can be used directly for IR analysis or purified by crystallization. Caution: Ni(CO)₄ is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • IR Spectroscopy: The IR spectrum of the [Ni(CO)₃L] complex is recorded in a suitable solvent (e.g., CH₂Cl₂). The frequency of the A₁ symmetric C-O stretching vibration is identified and reported as the TEP value.

2. Synthesis of a Representative Phosphorin Ligand: 2,4,6-Triphenylphosphorin [2]

The synthesis of 2,4,6-triphenylphosphorin can be achieved through the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a phosphorus source like tris(trimethylsilyl)phosphine.

  • Procedure: A mixture of 2,4,6-triphenylpyrylium tetrafluoroborate and tris(trimethylsilyl)phosphine in a high-boiling solvent such as acetonitrile is heated under reflux under an inert atmosphere. The reaction progress can be monitored by techniques like ³¹P NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2,4,6-triphenylphosphorin.

Mandatory Visualizations

Logical Relationship of Electron Donor-Acceptor Properties

G Electron Donor-Acceptor Properties of P-Ligands cluster_phosphine Phosphine Characteristics cluster_phosphorin Phosphorin Characteristics Phosphine Traditional Phosphines Sigma_Donor Strong σ-Donor Phosphine->Sigma_Donor Pi_Acceptor Weak π-Acceptor Phosphine->Pi_Acceptor Phosphorin Phosphorin Ligands Weak_Sigma_Donor Weaker σ-Donor Phosphorin->Weak_Sigma_Donor Strong_Pi_Acceptor Strong π-Acceptor Phosphorin->Strong_Pi_Acceptor

Caption: Dominant electronic characteristics of phosphine and phosphorin ligands.

Experimental Workflow for TEP Determination

G Workflow for Tolman Electronic Parameter (TEP) Determination start Start synthesis Synthesis of [Ni(CO)3L] complex start->synthesis purification Purification (optional) synthesis->purification ir_analysis IR Spectroscopic Analysis synthesis->ir_analysis Direct analysis purification->ir_analysis tep_value Determine ν(CO) (A1 mode) ir_analysis->tep_value end TEP Value tep_value->end

Caption: A streamlined workflow for the experimental determination of the TEP.

Conclusion

The electronic properties of phosphorin ligands are distinctly different from those of traditional phosphines. Phosphorins act as stronger π-acceptors and weaker σ-donors due to the electronic nature of their aromatic ring system. This is quantitatively supported by their higher TEP values and likely lower pKa values compared to analogous phosphines. These differences open up new avenues for catalyst design, allowing for the fine-tuning of metal center electronics in ways that are not readily achievable with traditional phosphines. For researchers in catalysis and materials science, an understanding of these fundamental electronic differences is crucial for the rational design of next-generation molecular systems with tailored reactivity and properties.

References

Safety Operating Guide

Navigating the Disposal of 2,4,6-Triphenylphosphorin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Disposal Information

Organophosphorus compounds, as a class, are noted for their potential toxicity, particularly to aquatic life.[1][2] Therefore, 2,4,6-triphenylphosphorin should be handled as hazardous waste. Improper disposal, such as discarding with regular household garbage or flushing down the sewer system, is strictly prohibited.[3] All disposal activities must be conducted in accordance with local, regional, and national regulations.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound, triphenylphosphine, which can serve as a conservative reference for handling 2,4,6-triphenylphosphorin.

PropertyValueSource
Physical State Solid[4]
Melting Point/Range 78.5 - 81.5 °C / 173.3 - 178.7 °F[4]
Boiling Point/Range 377 °C / 710.6 °F[4]
Flash Point 181 °C / 357.8 °F[4]
Density at 20 °C 0.6 g/cm³[1]
Water Solubility Soluble[1][2]
Oral LD50 (rat) < 50 mg/kg to 500 mg/kg (Moderately Toxic)[5]

Detailed Disposal Protocol

This step-by-step protocol outlines the recommended procedure for the safe disposal of 2,4,6-triphenylphosphorin.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn. This includes:

    • Protective gloves[1]

    • Safety glasses or goggles

    • Laboratory coat

2. Waste Segregation and Collection:

  • Collect waste 2,4,6-triphenylphosphorin and any contaminated materials (e.g., weighing boats, gloves, paper towels) in a designated, compatible, and properly sealed hazardous waste container.[6]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,4,6-triphenylphosphorin".[3]

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Container Management:

  • Ensure the waste container is in good condition and remains closed unless waste is being added.[6]

  • Do not fill waste containers beyond 90% of their capacity to prevent spills and allow for expansion.[3]

  • The exterior of the container must be kept clean and free of chemical contamination.[3]

4. Temporary Storage:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.[6]

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a certified hazardous waste disposal company.

  • Provide the disposal company with all available information about the waste, including its identity as an organophosphorus compound and any known hazards.

6. Emergency Procedures:

  • In case of a spill, avoid breathing dust or fumes.[1]

  • Isolate the spill area and prevent the material from entering drains or waterways.[4]

  • Clean up the spill using appropriate absorbent materials and collect all contaminated materials in a designated hazardous waste container.

  • In case of skin contact, immediately wash with water and soap and rinse thoroughly.[2]

  • If swallowed, call a poison center or doctor immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 2,4,6-triphenylphosphorin.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as 2,4,6-Triphenylphosphorin B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste - 2,4,6-Triphenylphosphorin' C->D E Store in Secure, Designated Area D->E F Contact Certified Hazardous Waste Vendor E->F G Arrange for Pickup and Proper Disposal F->G

Caption: Workflow for the safe disposal of 2,4,6-triphenylphosphorin.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 2,4,6-triphenylphosphorin, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Navigating the Safe Handling of 2,4,6-triphenylphosphorin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phosphorin, 2,4,6-triphenyl- (CAS: 13497-36-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data for the structurally similar compound, Triphenylphosphine, and general guidelines for handling organophosphorus compounds. It is critical to treat 2,4,6-triphenylphosphorin with a high degree of caution and to conduct a thorough risk assessment before commencing any work.

Immediate Safety and Personal Protective Equipment (PPE)

Warning: Phosphorin, 2,4,6-triphenyl- is an organophosphorus compound. While specific toxicity data is unavailable, related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction. Prolonged or repeated exposure may cause organ damage.[1][2][3]

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 2,4,6-triphenylphosphorin, based on guidelines for Triphenylphosphine.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart. Discard and replace gloves immediately if contaminated.[2]
Eyes Safety glasses with side shields or chemical safety gogglesEssential to protect against splashes and airborne particles.[2][4]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing or when handling larger quantities.[5]
Body Laboratory coatShould be buttoned and have long sleeves to protect skin and personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hoodA government-approved respirator may be necessary for operations that could generate dust or aerosols.[4][5]

Operational Plans: Handling and Storage

Prudent laboratory practices are essential for the safe handling and storage of 2,4,6-triphenylphosphorin.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and equipment.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

Disposal Plan

All waste containing 2,4,6-triphenylphosphorin must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container as hazardous waste.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Response Workflow

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs assess Assess Severity (Minor vs. Major) spill->assess alert_immediate Alert others in the immediate area assess->alert_immediate Minor evacuate Evacuate the area immediately assess->evacuate Major don_ppe Don appropriate PPE alert_immediate->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Clean up spill using appropriate tools contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose notify_emergency Notify emergency services and EHS evacuate->notify_emergency secure_area Secure the area, prevent entry notify_emergency->secure_area provide_info Provide information to responders secure_area->provide_info

Caption: Workflow for responding to a chemical spill.

Personal Exposure Response
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.